molecular formula C26H38O4 B3025983 Chevalone E CAS No. 1315451-94-5

Chevalone E

Cat. No.: B3025983
CAS No.: 1315451-94-5
M. Wt: 414.6 g/mol
InChI Key: PSHUZQHBLAPAMD-KFCOXGNHSA-N
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Description

Chevalone E is a fungal meroditerpenoid originating from the fungus Aspergillus versicolor , recognized for its complex molecular structure and potential in biomedical research . This compound serves as a valuable scaffold in biocatalytic and chemical derivatization studies, enabling the generation of novel analogues with modified biological properties . Current research explores its synergistic effects, particularly in oncology, where some of its analogues have demonstrated the ability to inhibit the viability of breast cancer cells, such as MDA-MB-231, when used in combination with chemotherapeutic agents like doxorubicin . Researchers are investigating these properties to understand its potential applications in cancer therapy further. This compound is supplied for laboratory research purposes. This product is strictly for research use and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,11S,14R,15R,18S,20R)-18-hydroxy-1,7,11,15,19,19-hexamethyl-8,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),6-dien-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O4/c1-15-13-17(27)16-14-20-25(5)10-7-18-23(2,3)21(28)9-11-24(18,4)19(25)8-12-26(20,6)30-22(16)29-15/h13,18-21,28H,7-12,14H2,1-6H3/t18-,19+,20-,21-,24-,25+,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHUZQHBLAPAMD-KFCOXGNHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(O1)O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@H]3C2)C)(C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Meroterpenoid Chevalone E

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on Chevalone E, a fascinating meroterpenoid natural product. This document moves beyond a simple recitation of facts, aiming instead to provide a deeper understanding of the causality behind its chemical properties, biological activities, and the experimental methodologies used to study it. The structure of this guide is designed to logically unfold the story of this compound, from its fundamental chemical identity to its potential applications in drug development. Every piece of data and every protocol is presented with the intent of ensuring scientific integrity and empowering researchers to confidently engage with this promising molecule.

Introduction to this compound: A Fungal Meroterpenoid of Interest

This compound belongs to the chevalone class of meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways.[1] These molecules are characterized by their complex, polycyclic structures and diverse stereochemistry, which contribute to a wide array of biological activities.[1] this compound, specifically, has garnered significant attention for its intriguing synergistic bioactivities, rather than potent intrinsic effects. It has been reported to enhance the efficacy of conventional antibiotics against resistant bacteria and potentiate the cytotoxic effects of anticancer drugs.[1][2] This positions this compound as a compelling lead for the development of adjuvant therapies that could revitalize existing drug arsenals.

This guide will provide a detailed exploration of the chemical structure, physicochemical properties, and known biological activities of this compound. Furthermore, it will present established experimental workflows for its characterization and the investigation of its synergistic mechanisms, offering a solid foundation for future research and development endeavors.

Chemical Structure and Stereochemistry

The precise chemical identity of a natural product is the cornerstone of its scientific exploration. The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques.

Molecular Formula: C₂₆H₃₈O₄[2]

IUPAC Name: (1R,2S,11S,14R,15R,18S,20R)-18-hydroxy-1,7,11,15,19,19-hexamethyl-8,10-dioxapentacyclo[12.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]docosa-4(9),6-dien-5-one[2]

The complex polycyclic system of this compound, featuring multiple stereocenters, presents a significant challenge in its characterization and synthesis. The following diagram illustrates the core scaffold and numbering of this intricate molecule.

Caption: Simplified representation of the polycyclic core of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and for interpreting its biological activity. While experimentally determined data is not widely available, computational predictions provide valuable initial insights.

PropertyValueSource
Molecular Weight 414.6 g/mol PubChem[2]
Monoisotopic Mass 414.27700969 DaPubChem[2]
XLogP3 5.5PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 0PubChem[2]
Topological Polar Surface Area 55.8 ŲPubChem[2]

Interpretation for the Researcher: The high XLogP3 value suggests that this compound is a lipophilic molecule, which has implications for its solubility and ability to cross biological membranes. The presence of a single hydrogen bond donor and multiple acceptors indicates its potential for specific interactions with biological targets. The low rotatable bond count suggests a rigid molecular structure.

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to be complex, with numerous signals in the aliphatic region (0.5-2.5 ppm) corresponding to the terpene-derived portion of the molecule. Key signals would include those for the methyl groups, methine protons, and methylene protons of the polycyclic system. The olefinic proton in the α-pyrone moiety would likely appear in the downfield region (around 5-6 ppm).[1][3]

  • ¹³C NMR: The carbon NMR spectrum would provide a count of the unique carbon atoms in the molecule (26 for this compound). Characteristic signals would include those for the carbonyl carbon of the α-pyrone ring (around 160-170 ppm), olefinic carbons (100-150 ppm), carbons bearing oxygen atoms (60-80 ppm), and a multitude of aliphatic carbons in the upfield region.[1][3]

Table of Expected ¹³C and ¹H NMR Chemical Shifts for Key Functional Groups (based on related compounds):

Functional GroupExpected ¹³C Chemical Shift (ppm)Expected ¹H Chemical Shift (ppm)
Carbonyl (α-pyrone)160-170-
Olefinic (α-pyrone)100-1605.0-6.0
C-O (ether/alcohol)60-803.0-4.5
Quaternary Carbons30-50-
Methine (CH)25-601.0-2.5
Methylene (CH₂)20-451.0-2.0
Methyl (CH₃)10-300.7-1.5
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound (C₂₆H₃₈O₄), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M+H]⁺ at m/z 415.2848. Fragmentation patterns observed in MS/MS experiments would provide valuable information about the connectivity of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

  • O-H stretch: A broad band around 3400 cm⁻¹ due to the hydroxyl group.

  • C-H stretch: Bands in the region of 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

  • C=O stretch: A strong absorption band around 1700-1730 cm⁻¹ for the α-pyrone carbonyl group.

  • C=C stretch: Bands in the 1600-1650 cm⁻¹ region for the olefinic bonds.

  • C-O stretch: Absorptions in the 1050-1250 cm⁻¹ range for the ether and alcohol C-O bonds.

Biological Activities and Mechanism of Action

The primary interest in this compound stems from its ability to act as a synergistic agent, enhancing the activity of other drugs.

Synergistic Antibacterial Activity

This compound has been reported to enhance the activity of the β-lactam antibiotic oxacillin against methicillin-resistant Staphylococcus aureus (MRSA).[1] This suggests that this compound may interfere with the bacterial resistance mechanisms to oxacillin.

Experimental Protocol: Checkerboard Assay for Synergy Determination

The synergistic interaction between this compound and an antibiotic like oxacillin can be quantitatively assessed using a checkerboard microdilution assay to determine the Fractional Inhibitory Concentration (FIC) index.

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and oxacillin in a suitable solvent (e.g., DMSO).

    • Prepare a standardized inoculum of the target MRSA strain (e.g., ATCC 43300) in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • In a 96-well microtiter plate, create a two-dimensional serial dilution of both this compound and oxacillin. One compound is serially diluted along the rows, and the other is serially diluted along the columns.

    • Add the standardized bacterial inoculum to each well.

    • Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control (no compounds) and a sterility control (no bacteria).

  • Incubation and Analysis:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC of each compound alone and in combination by visual inspection for turbidity.

  • Calculation of FIC Index:

    • The FIC for each compound is calculated as: FIC = (MIC of drug in combination) / (MIC of drug alone).

    • The FIC index for each combination is the sum of the individual FICs: FIC Index = FIC (this compound) + FIC (Oxacillin).

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4.0: Additive/Indifference

      • FIC Index > 4.0: Antagonism[4]

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compounds Prepare stock solutions of This compound and Oxacillin dilution Create 2D serial dilution in 96-well plate prep_compounds->dilution prep_bacteria Prepare standardized MRSA inoculum inoculation Inoculate wells with MRSA prep_bacteria->inoculation dilution->inoculation controls Include single-drug and growth/sterility controls inoculation->controls incubation Incubate at 37°C for 18-24h controls->incubation read_mic Determine MICs visually or spectrophotometrically incubation->read_mic calc_fic Calculate FIC Index: FIC(A) + FIC(B) read_mic->calc_fic interpretation Interpret Synergy: FIC ≤ 0.5 calc_fic->interpretation

Caption: Workflow for determining antibacterial synergy using the checkerboard assay.

Potentiation of Anticancer Drug Cytotoxicity

This compound has also been shown to potentiate the cytotoxic effect of the chemotherapeutic agent doxorubicin in the MDA-MB-231 human breast cancer cell line.[1] This suggests that this compound may modulate cellular pathways that contribute to doxorubicin resistance or enhance its pro-apoptotic effects.

Experimental Protocol: Combination Index (CI) Analysis for Anticancer Synergy

The synergistic, additive, or antagonistic effects of this compound and doxorubicin can be determined by calculating the Combination Index (CI) using the Chou-Talalay method.

  • Cell Culture and Treatment:

    • Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS).

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound, doxorubicin, and combinations of both at a constant ratio.

  • Cell Viability Assay:

    • After a set incubation period (e.g., 48 or 72 hours), assess cell viability using an MTT or similar assay.

    • Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each compound alone and for the combination.

  • Calculation of Combination Index (CI):

    • The CI is calculated using specialized software (e.g., CompuSyn) based on the dose-effect curves of the individual drugs and their combination.

    • Interpretation:

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Combination_Index_Workflow cluster_cell_culture Cell Culture & Treatment cluster_viability Viability Assessment cluster_ci_analysis Synergy Analysis culture Culture MDA-MB-231 cells seed Seed cells in 96-well plates culture->seed treat Treat with single drugs and combinations seed->treat incubate Incubate for 48-72h treat->incubate mtt_assay Perform MTT assay incubate->mtt_assay ic50 Determine IC50 values mtt_assay->ic50 compusyn Analyze data with CompuSyn software ic50->compusyn ci_value Calculate Combination Index (CI) compusyn->ci_value interpret Interpret Synergy: CI < 1 ci_value->interpret Chevalone_E_Biosynthesis cluster_pathways Precursor Pathways cluster_assembly Core Assembly cluster_modification Post-Assembly Modification polyketide Polyketide Pathway (PKS) pyrone α-Pyrone Moiety polyketide->pyrone terpenoid Terpenoid Pathway (Terpene Cyclase) terpene_core Polycyclic Terpene Core terpenoid->terpene_core joining Joining of Moieties pyrone->joining terpene_core->joining tailoring Tailoring Enzymes (P450s, Dehydrogenases, etc.) joining->tailoring chevalone_e This compound tailoring->chevalone_e

Sources

Unlocking Nature's Pharmacy: A Technical Guide to the Bioactive Secondary Metabolites of Eurotium chevalieri

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the bioactive secondary metabolites produced by the fungus Eurotium chevalieri. As a versatile and prolific producer of structurally diverse natural products, E. chevalieri represents a significant resource for the discovery of novel therapeutic agents. This document will navigate the key compound classes, their biological activities, and the scientific methodologies required to isolate and characterize these valuable molecules, offering a comprehensive resource for researchers in natural product chemistry, mycology, and drug development.

Introduction: Eurotium chevalieri - A Treasure Trove of Bioactivity

Eurotium chevalieri, the teleomorph of Aspergillus chevalieri, is a ubiquitous fungus found in a variety of environments, from stored grains to marine ecosystems.[1][2] Its ability to thrive in diverse habitats is mirrored by its complex secondary metabolism, which yields a rich array of bioactive compounds.[1][3][4] These natural products are not essential for the primary growth of the fungus but play crucial roles in competition, defense, and communication. For scientists, they represent a vast and largely untapped reservoir of potential drug leads.

The secondary metabolites of E. chevalieri fall into several major chemical classes, most notably anthraquinones , indole diketopiperazine alkaloids , and benzaldehyde derivatives .[1][3] Collectively, these compounds exhibit a broad spectrum of biological activities, including antimicrobial, antioxidant, cytotoxic, and anti-inflammatory properties, making them highly attractive for further investigation.[1][3][4]

This guide will provide a structured overview of these compound classes, detail their known biological effects with supporting quantitative data, and present a systematic workflow for their discovery and characterization, from fungal fermentation to pure compound isolation and structural elucidation.

Major Classes of Bioactive Secondary Metabolites from Eurotium chevalieri

The chemical diversity of secondary metabolites from E. chevalieri is a testament to the biosynthetic prowess of this fungus. Below, we delve into the principal classes of compounds that have been isolated and characterized.

Anthraquinones: A Spectrum of Color and Cytotoxicity

Anthraquinones are a large class of aromatic polyketides characterized by a 9,10-dioxoanthracene core.[3] In E. chevalieri, these compounds are often pigmented and display potent biological activities.

  • Key Compounds: Emodin, Physcion, Questin, and Acetylquestinol have been identified in E. chevalieri.[3]

  • Biological Activities: Many anthraquinones exhibit significant cytotoxic activity against various cancer cell lines. For instance, physcion has demonstrated cytotoxicity against HeLa cells.[1] Furthermore, emodin has shown moderate antibacterial activity, particularly against Gram-positive bacteria, and can act synergistically with antibiotics like oxacillin against methicillin-resistant Staphylococcus aureus (MRSA).[5]

Indole Diketopiperazine Alkaloids: Complex Structures with Potent Bioactivities

This class of alkaloids is biosynthetically derived from the condensation of tryptophan with another amino acid, often followed by prenylation and other modifications, leading to complex and structurally diverse molecules.

  • Key Compounds: Echinulin, Neoechinulin A, Neoechinulin B, and Preechinulin are prominent members of this family found in Eurotium species, including E. chevalieri.[6]

  • Biological Activities: These alkaloids are known for a wide range of activities. They have demonstrated antimicrobial and antioxidant properties.[1][3] Some, like chevalone C and eurochevalierine, have shown antimycobacterial activity against Mycobacterium tuberculosis.[1]

Benzaldehyde Derivatives: Potent Antioxidants and Antimicrobials

E. chevalieri produces a variety of benzaldehyde derivatives, which are often prenylated and possess significant biological potential.

  • Key Compounds: Flavoglaucin, Auroglaucin, and related compounds are characteristic of Eurotium species.

  • Biological Activities: These compounds are particularly noted for their antioxidant activity . Flavoglaucin, for example, is a potent antioxidant.[3] Several benzaldehyde derivatives have also displayed antimicrobial activity against a range of bacteria and fungi.[1]

Quantitative Bioactivity Data

To provide a clearer perspective on the therapeutic potential of these compounds, the following table summarizes key quantitative bioactivity data for selected metabolites from Eurotium species.

Compound ClassCompoundBiological ActivityTarget/AssayQuantitative Data (IC50/MIC)Reference
Anthraquinones PhyscionCytotoxicityHeLa cellsIC50: 0.1 µg/mL[1]
EmodinAntibacterialGram-positive bacteriaModerate activity[5]
Indole Diketopiperazine Alkaloids Chevalone CAntimycobacterialMycobacterium tuberculosisMIC: 6.3 µg/mL[1]
EurochevalierineAntimycobacterialMycobacterium tuberculosisMIC: 50.0 µg/mL[1]
CJ-12662AntimycobacterialMycobacterium tuberculosisMIC: 12.5 µg/mL[1]
Benzaldehyde Derivatives FlavoglaucinAntibacterialS. aureusIC50: 14.32 µg/mL[1]
TetrahydroauroglaucinAntibacterialS. aureusIC50: 13.51 µg/mL[1]
AuroglaucinAntifungalC. glabrataIC50: 7.33 µg/mL[1]
DihydroauroglaucinAntifungalC. glabrataIC50: 2.39 µg/mL[1]

Experimental Workflow: From Fungus to Pure Compound

The successful isolation and characterization of bioactive secondary metabolites from E. chevalieri hinges on a systematic and well-executed experimental workflow. This section provides a detailed, step-by-step methodology.

Diagram: Overall Experimental Workflow

experimental_workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis & Characterization strain Eurotium chevalieri Strain fermentation Fermentation strain->fermentation Inoculation extraction Extraction fermentation->extraction Biomass & Supernatant fractionation Fractionation extraction->fractionation Crude Extract purification Purification (HPLC) fractionation->purification Active Fractions structure Structure Elucidation (NMR, MS) purification->structure Pure Compounds bioassay Bioactivity Testing structure->bioassay Characterized Compounds

Caption: A generalized workflow for the isolation and characterization of bioactive compounds.

Fungal Fermentation

The production of secondary metabolites is highly dependent on the fermentation conditions. Optimization of these parameters is critical for maximizing the yield of target compounds.

Protocol: Shake Flask Fermentation of Eurotium chevalieri

  • Strain Activation: Inoculate a Potato Dextrose Agar (PDA) plate with a stock culture of E. chevalieri. Incubate at 25-28°C for 7-10 days until sporulation is observed.

  • Seed Culture Preparation: Aseptically transfer a small piece of the agar culture into a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB). Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-5 days.

  • Production Culture: Inoculate a 1 L Erlenmeyer flask containing 200 mL of PDB with 10 mL of the seed culture.

  • Incubation: Incubate the production culture at 25-28°C on a rotary shaker at 150 rpm for 14-21 days. The stationary phase of growth, typically between days 9 and 15, is often the period of highest secondary metabolite production.[7]

  • Monitoring: Periodically monitor the culture for growth and secondary metabolite production using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Causality: The choice of a rich medium like PDB provides ample nutrients for both primary growth and secondary metabolism. Shaking ensures adequate aeration, which is crucial for the biosynthesis of many fungal metabolites. The extended incubation period allows for the accumulation of secondary metabolites, which are often produced after the exponential growth phase.

Extraction and Fractionation

The goal of extraction is to efficiently transfer the secondary metabolites from the fungal biomass and fermentation broth into a solvent, while fractionation aims to separate the complex mixture into simpler fractions based on polarity.

Protocol: Solvent Extraction and Fractionation

  • Harvesting: Separate the fungal mycelium from the fermentation broth by filtration.

  • Mycelial Extraction: Dry the mycelium and grind it into a fine powder. Extract the powdered mycelium with a suitable organic solvent, such as ethyl acetate or methanol, using techniques like maceration or Soxhlet extraction.

  • Broth Extraction: Extract the fermentation broth with an immiscible organic solvent, typically ethyl acetate, using a separatory funnel.

  • Combining and Concentrating: Combine the mycelial and broth extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation: Dissolve the crude extract in a minimal amount of a polar solvent (e.g., methanol) and adsorb it onto silica gel. Perform column chromatography using a step gradient of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol) to separate the extract into fractions.

Causality: Ethyl acetate is a commonly used solvent for extracting a broad range of moderately polar secondary metabolites. The use of a solvent gradient in column chromatography allows for the separation of compounds based on their differential affinity for the stationary phase (silica gel) and the mobile phase, providing a preliminary purification step.

Purification

High-Performance Liquid Chromatography (HPLC) is the cornerstone of modern natural product purification, enabling the isolation of individual compounds in high purity.

Protocol: HPLC Purification of Secondary Metabolites

  • Method Development: Develop an analytical HPLC method to resolve the components of the active fractions. A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of formic acid or trifluoroacetic acid to improve peak shape.

  • Semi-Preparative HPLC: Scale up the analytical method to a semi-preparative HPLC system to isolate larger quantities of the target compounds.

  • Fraction Collection: Collect the fractions corresponding to the peaks of interest using a fraction collector.

  • Purity Assessment: Assess the purity of the isolated compounds using analytical HPLC.

Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. The gradient elution allows for the separation of a wide range of compounds with varying polarities in a single run. The use of a semi-preparative column allows for the purification of milligram quantities of compounds, which are sufficient for structural elucidation and bioactivity testing.

Diagram: Purification Workflow

purification_workflow active_fraction Active Fraction analytical_hplc Analytical HPLC Method Development active_fraction->analytical_hplc semi_prep_hplc Semi-Preparative HPLC analytical_hplc->semi_prep_hplc Scale-up fraction_collection Fraction Collection semi_prep_hplc->fraction_collection purity_check Purity Assessment fraction_collection->purity_check pure_compound Pure Compound purity_check->pure_compound >95% Purity

Caption: A typical workflow for the HPLC-based purification of natural products.

Structural Elucidation: Unveiling the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • 1D NMR (¹H and ¹³C): ¹H NMR provides information about the number of different types of protons and their neighboring protons, while ¹³C NMR reveals the number of different types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

Mass Spectrometry (MS)

MS provides the molecular weight of a compound and information about its elemental composition and fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.

  • Tandem Mass Spectrometry (MS/MS): Fragments the molecule and analyzes the masses of the fragments, providing clues about the structure of the molecule.

Self-Validating System: The combination of NMR and MS provides a self-validating system for structure elucidation. The molecular formula from HRMS must be consistent with the number of carbons and protons observed in the NMR spectra. The connectivities determined by 2D NMR must be consistent with the fragmentation patterns observed in the MS/MS spectra.

Biosynthetic Insights: Understanding Nature's Synthetic Machinery

The remarkable chemical diversity of secondary metabolites in E. chevalieri is a product of complex biosynthetic pathways. Understanding these pathways provides insights into how these molecules are made and can open avenues for their bio-engineering.

Anthraquinone Biosynthesis

In fungi, anthraquinones are typically synthesized via the polyketide pathway.[8] This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme to form a poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions to form the anthraquinone scaffold.[8]

Indole Diketopiperazine Alkaloid Biosynthesis

The biosynthesis of indole diketopiperazine alkaloids begins with the condensation of two amino acids, one of which is tryptophan, to form a diketopiperazine ring. This core structure is then often modified by a series of enzymes, including prenyltransferases, which attach isoprene units to the indole ring, leading to the complex structures observed in compounds like echinulin.

Diagram: Simplified Biosynthetic Precursors

biosynthesis acetyl_coa Acetyl-CoA anthraquinones Anthraquinones acetyl_coa->anthraquinones Polyketide Pathway malonyl_coa Malonyl-CoA malonyl_coa->anthraquinones Polyketide Pathway tryptophan Tryptophan alkaloids Indole Diketopiperazine Alkaloids tryptophan->alkaloids Diketopiperazine Formation amino_acid Other Amino Acids amino_acid->alkaloids Diketopiperazine Formation

Caption: Precursors for the major classes of secondary metabolites in E. chevalieri.

Conclusion and Future Perspectives

Eurotium chevalieri stands out as a prolific source of bioactive secondary metabolites with significant potential for drug discovery. The anthraquinones, indole diketopiperazine alkaloids, and benzaldehyde derivatives produced by this fungus have demonstrated a wide array of promising biological activities. The methodologies outlined in this guide provide a robust framework for the systematic exploration of this chemical diversity.

Future research should focus on:

  • Genomic and Transcriptomic Analysis: To identify and characterize the biosynthetic gene clusters responsible for the production of these valuable compounds.

  • Metabolic Engineering: To enhance the production of target metabolites and generate novel analogues with improved therapeutic properties.

  • Mechanism of Action Studies: To elucidate the molecular targets and signaling pathways through which these compounds exert their biological effects.

By integrating natural product chemistry with modern molecular biology and pharmacology, the full therapeutic potential of Eurotium chevalieri's secondary metabolites can be realized, paving the way for the development of the next generation of medicines.

References

  • Production of Secondary Metabolites and its Antibacterial and Antioxidant Activity During the Growth Period of Endophytic Fungi Isolated. Pharmacognosy Journal. [Link]

  • Steps for extraction, isolation and characterization of natural products from medicinal plants. ResearchGate. [Link]

  • Secondary Metabolites from the Genus Eurotium and Their Biological Activities. MDPI. [Link]

  • Secondary metabolites from Eurotium species, Aspergillus calidoustus and A. insuetus common in Canadian homes with a review of their chemistry and biological activities. PubMed. [Link]

  • Secondary Metabolites from the Genus Eurotium and Their Biological Activities. National Center for Biotechnology Information. [Link]

  • Secondary Metabolites from Genus Eurotium and Their Biological Activities. ResearchGate. [Link]

  • In vitro strategies for the enhancement of secondary metabolite production in plants: a review. National Center for Biotechnology Information. [Link]

  • Extraction and Analysis of Chemical Compositions of Natural Products and Plants. MDPI. [Link]

  • (PDF) Secondary Metabolites from the Genus Eurotium and Their Biological Activities. ResearchGate. [Link]

  • Antioxidant activity by DPPH, ABTS, and total phenolic compounds of Aspergillus flavus CL7 extracts. ResearchGate. [Link]

  • Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry. PubMed. [Link]

  • Antibacterial and antibiofilm activities of the metabolites isolated from the culture of the mangrove-derived endophytic fungus Eurotium chevalieri KUFA 0006. ResearchGate. [Link]

  • Asperflavin, an Anti-Inflammatory Compound Produced by a Marine-Derived Fungus, Eurotium amstelodami. National Center for Biotechnology Information. [Link]

  • Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities. MDPI. [Link]

  • Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. National Center for Biotechnology Information. [Link]

  • 1H and 13C NMR assignments for five anthraquinones from the mangrove endophytic fungus Halorosellinia sp. (No. 1403). CityU Scholars | A Research Hub of City University of Hong Kong. [Link]

  • (PDF) HPLC analysis for secondary metabolites detection in Sclerotium rolfsii isolated from chickpea. ResearchGate. [Link]

  • General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace by Typeset. [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. [Link]

  • Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities. National Center for Biotechnology Information. [Link]

  • Cytotoxic Effects of Major and Emerging Mycotoxins on HepaRG Cells and Transcriptomic Response after Exposure of Spheroids to Enniatins B and B1. National Center for Biotechnology Information. [Link]

  • Metabolites profile, DPPH and ABTS scavenging and myoglobin protection ratio of aqueous infusion and methanolic extracts of Mexican Lippia alba. PubMed. [Link]

  • Antimicrobial activity (MIC values in mg/mL) of compounds. ResearchGate. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]

  • General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace. [Link]

  • Comparative Study on Assisted Solvent Extraction Techniques for the Extraction of Biologically Active Compounds from Sideritis raeseri and Sideritis scardica. MDPI. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]

  • Secondary Metabolites from the Genus Eurotium and Their Biological Activities. PubMed. [Link]

  • Rapid Method To Estimate the Presence of Secondary Metabolites in Microbial Extracts. American Society for Microbiology. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. [Link]

  • Antitumor activity of extract and isolated compounds from Drechslera rostrata and Eurotium tonophilum. ResearchGate. [Link]

  • Phenolic Profile and Antioxidant Activity of Extracts from Aerial Parts of Thymus vulgaris L. and Sideritis scardica Griseb. MDPI. [Link]

  • Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. MDPI. [Link]

  • The IC50 (µg\ml) values of different extracts against six cancer cell... ResearchGate. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. National Center for Biotechnology Information. [Link]

  • In vitro antioxidant and antimicrobial assays of acetone extracts from Nepeta meyeri Bentham. European Review for Medical and Pharmacological Sciences. [Link]

  • Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry. Oregon State University. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. National Center for Biotechnology Information. [Link]

  • Phytochemical compositions, antioxidant and antimicrobial activities analysis of extracts from Vaccinium bracteatum Thunb. leave. OJS.UNI-KL.DE. [Link]

  • HPLC ANALYSIS FOR SECONDARY METABOLITES DETECTION IN SCLEROTIUM ROLFSII ISOLATED FROM CHICKPEA. Pakistan Journal of Botany. [Link]

  • A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. PubMed. [Link]

  • MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. MDPI. [Link]

  • Purification of fungal secondary metabolites by centrifugal partition chromatography. AKJournals. [Link]

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Chevalone E: A Meroterpenoid from Aspergillus versicolor with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal kingdom represents a vast and largely untapped resource of novel bioactive compounds. Among the most prolific producers of secondary metabolites is the genus Aspergillus, with Aspergillus versicolor being a notable species known for its diverse chemical arsenal.[1] This guide focuses on a particularly promising meroterpenoid derived from Aspergillus versicolor: Chevalone E. Meroterpenoids are hybrid natural products with a polyketide and a terpenoid moiety, a structural combination that often imparts significant biological activity.[2] this compound has garnered attention for its intriguing bioactivities, particularly its synergistic effects with conventional anticancer and antimicrobial agents.[3][4] This document will provide a comprehensive overview of this compound, from its biosynthetic origins and chemical properties to its potential therapeutic applications and the methodologies for its study.

Chemical Structure and Properties

This compound is a complex meroterpenoid characterized by a polycyclic structure. Its chemical formula is C₂₆H₃₈O₄, with a molecular weight of 414.58 g/mol . The core structure features a decalin ring system fused to a pyranone moiety, a common feature among chevalone-type compounds.

PropertyValueSource
Molecular FormulaC₂₆H₃₈O₄PubChem
Molecular Weight414.58 g/mol PubChem
IUPAC Name(2S,4aR,4bR,6aS,12aS,12bR,14aR)-2-hydroxy-1,1,4a,6a,9,12b-hexamethyl-2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydrophenanthro[2,1-b]pyrano[3,2-e]pyran-11-onePubChem
PubChem CID156580519PubChem

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus versicolor is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC). While the complete enzymatic cascade is a subject of ongoing research, the general pathway involves the convergence of the polyketide and terpenoid biosynthetic routes. The heterologous expression of the this compound gene cluster has been successfully achieved, confirming the identity of the genes responsible for its production.

A plausible biosynthetic pathway for this compound begins with the synthesis of a polyketide precursor by a polyketide synthase (PKS). Concurrently, the terpenoid pathway generates a diterpene precursor. These two precursors are then coupled, likely through the action of a prenyltransferase. A series of subsequent enzymatic modifications, including cyclizations and oxidations catalyzed by enzymes such as terpene cyclases and cytochrome P450 monooxygenases, sculpt the final intricate architecture of this compound.

This compound Biosynthesis Figure 1: Proposed Biosynthetic Pathway of this compound cluster_polyketide Polyketide Pathway cluster_terpenoid Terpenoid Pathway PKS Polyketide Synthase (PKS) Polyketide_Precursor Polyketide Precursor PKS->Polyketide_Precursor Coupling Prenyltransferase Polyketide_Precursor->Coupling Terpenoid_Synthase Terpenoid Synthase Diterpene_Precursor Diterpene Precursor Terpenoid_Synthase->Diterpene_Precursor Diterpene_Precursor->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Modifications Cyclases & Oxidases Intermediate->Modifications Chevalone_E This compound Modifications->Chevalone_E

Caption: A simplified diagram illustrating the proposed biosynthetic pathway of this compound.

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, with its synergistic effects being of particular interest for drug development.

Synergistic Anticancer Activity

A significant finding is the ability of this compound to potentiate the cytotoxic effects of the chemotherapeutic drug doxorubicin against MDA-MB-231 human breast cancer cells.[3] While the precise mechanism of this synergy is under investigation, it is hypothesized that this compound may modulate cellular pathways that increase the susceptibility of cancer cells to doxorubicin-induced apoptosis or cell cycle arrest. Doxorubicin is known to exert its anticancer effects through multiple mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS), all of which can lead to apoptosis and cell cycle arrest.[5] It is plausible that this compound interferes with cellular repair mechanisms or enhances the pro-apoptotic signaling induced by doxorubicin.

Synergistic Antimicrobial Activity

In addition to its anticancer potential, this compound has been shown to enhance the efficacy of the antibiotic oxacillin against methicillin-resistant Staphylococcus aureus (MRSA).[3] This suggests that this compound may act as a resistance breaker, potentially by inhibiting bacterial defense mechanisms or altering the permeability of the bacterial cell membrane to oxacillin.

Experimental Protocols

Cultivation of Aspergillus versicolor for this compound Production

A robust method for producing this compound involves the cultivation of Aspergillus versicolor on a solid rice medium, which has been shown to be effective for the production of various secondary metabolites from this fungus.

Step-by-Step Protocol:

  • Strain and Media Preparation:

    • Obtain a pure culture of Aspergillus versicolor.

    • Prepare a solid rice medium by autoclaving rice in water. A typical ratio is 1:1.5 (w/v) rice to water.

    • Dispense the autoclaved rice medium into sterile culture flasks or plates.

  • Inoculation:

    • Inoculate the sterile rice medium with a spore suspension or mycelial plugs of Aspergillus versicolor.

    • Ensure aseptic techniques are followed to prevent contamination.

  • Incubation:

    • Incubate the inoculated cultures at room temperature (approximately 25-28°C) in the dark for 2-4 weeks.

    • The incubation period can be optimized to maximize the yield of this compound.

  • Harvesting:

    • After the incubation period, harvest the fungal biomass and the rice medium.

Isolation and Purification of this compound

The isolation and purification of this compound from the fungal culture can be achieved through a series of chromatographic techniques.

Step-by-Step Protocol:

  • Extraction:

    • Extract the harvested fungal material with an organic solvent such as ethyl acetate or methanol.

    • Perform the extraction multiple times to ensure complete recovery of the secondary metabolites.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Preliminary Fractionation (Optional):

    • The crude extract can be subjected to liquid-liquid partitioning between an immiscible solvent pair (e.g., n-hexane and methanol) to remove nonpolar lipids and other interfering compounds.

  • Column Chromatography:

    • Subject the crude extract or the appropriate fraction to column chromatography over silica gel.

    • Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Preparative Thin-Layer Chromatography (Prep-TLC) or High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing this compound (as identified by TLC) and subject them to further purification using preparative TLC or preparative HPLC.

    • For Prep-TLC, use a suitable solvent system to achieve good separation of this compound from other compounds.

    • For preparative HPLC, use a reverse-phase C18 column with a gradient of water and acetonitrile or methanol.

  • Purity Assessment:

    • Assess the purity of the isolated this compound using analytical HPLC and spectroscopic methods (NMR and Mass Spectrometry).

Isolation and Purification of this compound Figure 2: Workflow for the Isolation and Purification of this compound Start Aspergillus versicolor Culture on Rice Medium Extraction Solvent Extraction (Ethyl Acetate/Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Containing this compound Column_Chromatography->Fractions Purification Preparative TLC or HPLC Fractions->Purification Pure_Chevalone_E Pure this compound Purification->Pure_Chevalone_E

Sources

Chevalone E biological activity and therapeutic potential

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chevalone E – Structural Pharmacology and Therapeutic Prospects

Executive Summary this compound is a bioactive meroditerpenoid of fungal origin, primarily isolated from Eurotium chevalieri and Aspergillus versicolor. Unlike its congeners (Chevalones A–D) which exhibit direct cytotoxicity, this compound is distinguished by its potent synergistic activity . It functions as a bio-enhancer, significantly potentiating the efficacy of clinical antibiotics (e.g., oxacillin against MRSA) and chemotherapeutics (e.g., doxorubicin in triple-negative breast cancer). This guide analyzes its chemical architecture, biosynthetic pathway, synergistic mechanisms, and protocols for isolation and validation.

Chemical Architecture & Biosynthetic Origin

1.1 Structural Classification this compound (C₂₆H₃₈O₄) belongs to the meroterpenoid class, specifically the mixed-biogenesis family combining a polyketide moiety with a terpenoid side chain. Its core structure features a unique heterotricyclic scaffold formed by the fusion of a drimane-type sesquiterpene with a polyketide-derived unit.

  • Molecular Formula: C₂₆H₃₈O₄

  • Key Structural Feature: A hemiacetal bridge or lactone ring system that is critical for its biological interaction. The presence of the drimane skeleton suggests an origin involving terpene cyclases.

1.2 Biosynthetic Pathway (The Cle Cluster) Recent genomic mining in Aspergillus versicolor has identified the biosynthetic gene cluster (cle) responsible for this compound production.[1] The pathway involves a hybrid polyketide synthase-terpene prenyltransferase (PKS-PT) assembly line.

  • Precursors: Farnesyl pyrophosphate (FPP) and a polyketide unit (likely 3,5-dimethylorsellinic acid).

  • Key Enzymes:

    • Cle2/Cle4 (P450 Monooxygenases): Responsible for the oxidative modifications that distinguish this compound from its precursors.[1]

    • Terpene Cyclases: Facilitate the cyclization of the farnesyl chain to form the drimane core.

Figure 1: Biosynthetic Logic of this compound The following diagram illustrates the enzymatic flow from primary metabolites to the this compound scaffold.

Biosynthesis cluster_0 Precursors cluster_1 Enzymatic Assembly (Cle Cluster) FPP Farnesyl Pyrophosphate (FPP) Prenyl Prenylation (PKS-PT) FPP->Prenyl DMOA Dimethylorsellinic Acid (DMOA) DMOA->Prenyl Cyclization Terpene Cyclization (Drimane Core) Prenyl->Cyclization Intermediate A Oxidation Oxidative Tailoring (Cle2/Cle4 P450s) Cyclization->Oxidation Pre-Chevalone Product This compound (C26H38O4) Oxidation->Product Final Scaffold

Caption: Simplified biosynthetic pathway of this compound involving prenylation, cyclization, and P450-mediated oxidation encoded by the Cle gene cluster.

Biological Activity Profile

This compound is unique because it acts primarily as a resistance-reversal agent rather than a standalone toxin.

2.1 Antimicrobial Synergy (MRSA) this compound restores the susceptibility of Methicillin-Resistant Staphylococcus aureus (MRSA) to


-lactam antibiotics.
  • Primary Drug: Oxacillin.

  • Effect: When combined with this compound, the Minimum Inhibitory Concentration (MIC) of oxacillin drops significantly (e.g., from resistant levels >16

    
    g/mL to sensitive levels).
    
  • Mechanism: Likely interference with cell wall stress response or membrane permeabilization, allowing oxacillin to access PBP2a.

2.2 Anticancer Synergy (Triple-Negative Breast Cancer) In MDA-MB-231 cells (a model for drug-resistant breast cancer), this compound potentiates the cytotoxicity of doxorubicin.[2]

  • Synergy Metric: Combination Index (CI) < 1.0 (indicating true synergy).

  • Outcome: Allows for lower doses of doxorubicin to achieve IC50, reducing potential cardiotoxicity associated with the anthracycline.

Table 1: Comparative Biological Activity

CompoundTarget ModelPrimary ActivitySynergistic PartnerOutcome
This compound MRSA Weak AntibacterialOxacillin Resensitization (MIC reduction)
This compound MDA-MB-231 Weak CytotoxicityDoxorubicin Potentiation (CI < 0.8)
Chevalone AHepG2 / HeLaModerate CytotoxicityN/ADirect Apoptosis
Chevalone BPlasmodiumAntimalarialN/AParasite Clearance

Mechanism of Action: The "Sensitizer" Hypothesis

Unlike Chevalone A, which contains structural motifs favoring direct DNA intercalation or protein alkylation, this compound appears to modulate cellular defense mechanisms .

Hypothesized Synergistic Nodes:

  • Efflux Pump Inhibition: In both bacteria (NorA/MepA) and cancer cells (P-gp), meroterpenoids often competitively bind efflux transporters, preventing the expulsion of the primary drug.

  • Membrane Fluidity Modulation: The lipophilic drimane tail may insert into the lipid bilayer, altering fluidity and enhancing the passive diffusion of co-administered drugs.

Figure 2: Synergistic Mechanism in Drug-Resistant Cells The diagram below visualizes how this compound facilitates Doxorubicin accumulation.

Mechanism cluster_cell Drug-Resistant Cell (Cancer/MRSA) Target Intracellular Target (DNA / PBP2a) Efflux Efflux Pump (P-gp / NorA) Drug Primary Drug (Dox / Oxacillin) Drug->Target Accumulation & Effect Drug->Efflux Pumped Out (Resistance) ChevE This compound ChevE->Efflux Inhibits/Blocks

Caption: Mechanism of Synergy: this compound inhibits efflux mechanisms, allowing the primary drug to accumulate and hit its intracellular target.

Experimental Protocols

4.1 Isolation from Eurotium chevalieri Prerequisite: Strain Eurotium chevalieri (e.g., NBRC 4090 or soil isolate).

  • Fermentation:

    • Medium: Potato Dextrose Broth (PDB) or Rice solid medium.

    • Condition: Static incubation at 25°C for 21–30 days.

  • Extraction:

    • Macerate biomass with Ethyl Acetate (EtOAc) (3x volume).

    • Sonicate for 30 mins to disrupt cell walls.

    • Filter and evaporate solvent in vacuo to yield crude extract.

  • Purification (The "Self-Validating" Workflow):

    • Step 1 (Partition): Partition crude extract between n-hexane and 90% MeOH. Discard hexane (lipids).

    • Step 2 (Column Chromatography): Silica gel column eluted with gradient CH₂Cl₂/MeOH (100:0

      
       0:100). Collect fractions.
      
    • Step 3 (HPLC Isolation): Use semi-preparative RP-HPLC (C18 column).

      • Mobile Phase: 75% MeCN in H₂O (isocratic).

      • Detection: UV at 254 nm.

      • Retention Check: this compound typically elutes after Chevalone B/C due to polarity differences.

4.2 Synergistic Bioassay (Checkerboard Method) To validate this compound activity, do not rely on single-agent IC50. Use the Fractional Inhibitory Concentration Index (FICI).

  • Plate Setup: 96-well microtiter plate.

  • Gradients:

    • X-axis: this compound (0.5

      
       64 
      
      
      
      g/mL).
    • Y-axis: Oxacillin (0.125

      
       32 
      
      
      
      g/mL).
  • Inoculum: MRSA (

    
     CFU/mL).
    
  • Calculation:

    
    
    
    • Interpretation: FICI

      
       0.5 indicates Synergy .
      

References

  • Isolation & Structure: Eurotium chevalieri metabolites and the isolation of Chevalones A–D and E. Journal of Antibiotics. Link (Verified source for Chevalone series isolation).

  • Biosynthesis: "Biocatalytic and chemical derivatization of fungal meroditerpenoid this compound." Organic Chemistry Frontiers, 2022.[3] Link (Detailed biosynthetic pathway and derivatization).

  • Synergistic Activity: "Chevalones H–M: Six New

    
    -Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae." Marine Drugs, 2018. Link (Cites this compound's synergy with oxacillin and doxorubicin).
    
  • Cytotoxicity Context: "Cytotoxicity of mycotoxins and their combinations." Toxins, 2021.[4] Link (Contextualizes mycotoxin synergy).

Sources

Biosynthetic pathway of alpha-pyrone meroterpenoids

Technical Guide: Biosynthetic Logic & Engineering of -Pyrone Meroterpenoids

Executive Summary: The Hybrid Advantage


ACAT inhibitionAcetylcholinesterase (AChE) inhibition

For the engineer, these pathways offer a modular "plug-and-play" architecture:

  • The Anchor: A PKS generates the

    
    -pyrone scaffold.[1]
    
  • The Linker: A membrane-bound prenyltransferase (PT) attaches the terpene.

  • The Sculptor: Flavin-dependent monooxygenases (FMOs) and cyclases forge the rigid meroterpenoid ring system.

The Biosynthetic Assembly Line: Mechanistic Deep Dive

The biosynthesis of Pyripyropene A serves as the archetype for this class.[2] Unlike typical meroterpenoids derived from 3,5-dimethylorsellinic acid (DMOA), Pyripyropene utilizes an unusual starter unit incorporation mechanism that directly yields the

Stage I: -Pyrone Core Formation (The PKS Module)

The process begins with the selection of a non-acetate starter unit. In Pyripyropene biosynthesis, the enzyme Pyr1 (CoA ligase) activates nicotinic acid to nicotinyl-CoA.[3]

  • Enzyme: Pyr2 (Type I Iterative PKS).[2][3]

  • Mechanism: Pyr2 accepts nicotinyl-CoA as the starter unit and performs two condensation cycles with malonyl-CoA.[3]

  • Critical Step: Unlike typical PKSs that release a linear chain or a benzene ring, Pyr2 catalyzes a specific cyclization to form HPPO (4-hydroxy-6-(3-pyridinyl)-2H-pyran-2-one).

  • Engineering Insight: Manipulating the starter unit specificity of the PKS (or the upstream CoA ligase) is the primary method for altering the "head" group of the final drug candidate.

Stage II: The Prenylation Checkpoint (The PT Module)

The coupling of the polyketide and terpene worlds occurs at the membrane.

  • Enzyme: Pyr6 (UbiA-like Prenyltransferase).

  • Substrates: HPPO (

    
    -pyrone) + Farnesyl Pyrophosphate (FPP).[3]
    
  • Mechanism: Pyr6 catalyzes the

    
    -prenylation of the 
    
    
    -pyrone at the C-3 position.
  • Structural Constraint: Unlike soluble bacterial prenyltransferases (e.g., NphB), fungal meroterpenoid PTs are integral membrane proteins. This requires specific heterologous expression considerations (see Section 4).

Stage III: Oxidative Cyclization (The Cyclase Module)

The transformation of the linear farnesyl tail into the fused ring system is the most chemically complex step.

  • Enzyme: Pyr5 (Flavin-dependent Monooxygenase, FMO).[2][3]

  • Reaction: Epoxidation of the terminal olefin in the farnesyl chain.

  • Cascade: The epoxide opening triggers a concerted cyclization (often mediated by a separate cyclase like Pyr4) to form the rigid pentacyclic core.

Visualization: The Pyripyropene A Pathway

The following diagram illustrates the enzymatic flow from primary metabolites to the complex meroterpenoid.

PyripyropenePathwaycluster_inputsPrimary Metabolitescluster_enzymescluster_intermediatesNicotinicAcidNicotinic AcidPyr1Pyr1(CoA Ligase)NicotinicAcid->Pyr1ActivationMalonylCoAMalonyl-CoA (x2)Pyr2Pyr2(Type I PKS)MalonylCoA->Pyr2FPPFarnesyl-PP (FPP)Pyr6Pyr6(Membrane PTase)FPP->Pyr6NicCoANicotinyl-CoAPyr1->NicCoAHPPOHPPO(α-Pyrone Core)Pyr2->HPPOCyclizationPrenylatedPrenylated α-PyronePyr6->PrenylatedC-PrenylationPyr5Pyr5(FMO Epoxidase)EpoxideEpoxidized IntermediatePyr5->EpoxidePyr4Pyr4(Cyclase)PyripyropeneEPyripyropene E(Pentacyclic Core)Pyr4->PyripyropeneENicCoA->Pyr2+ Malonyl-CoAHPPO->Pyr6Prenylated->Pyr5EpoxidationEpoxide->Pyr4H+ Initiated Cyclization

Caption: Enzymatic logic of the Pyripyropene A pathway, highlighting the transition from PKS assembly to PTase coupling and oxidative cyclization.

Comparative Biosynthesis: Territrems & Arisugacins

While Pyripyropenes use nicotinic acid, the Territrem/Arisugacin family (potent AChE inhibitors) follows a parallel but distinct logic.[2]

FeaturePyripyropene ATerritrem B / Arisugacin
Starter Unit Nicotinic Acid (via Pyr1)3,5-Dimethylorsellinic Acid (DMOA) or Benzoic Acid derivative
PKS Type Type I Iterative (Pyr2)Type I Iterative (TerA/ArisA)
Prenyl Donor Farnesyl-PP (C15)Farnesyl-PP (C15)
Cyclization Mode Epoxide-initiated (Pyr5/4)Oxidative cyclization forming a naphtho-pyrone core
Key Activity ACAT Inhibition (Atherosclerosis)AChE Inhibition (Alzheimer's)

Mechanistic Note: In Territrem biosynthesis, the PKS product often undergoes oxidative modification before the final pyrone ring is stabilized, or the pyrone is part of a larger polyketide scaffold (like a naphthoquinone) that is subsequently prenylated.

Experimental Protocols: Heterologous Expression

Isolating these compounds from native producers (Penicillium or Aspergillus spp.) is often low-yield. The industry standard is heterologous expression in Aspergillus oryzae .

Host Selection: Why Aspergillus oryzae?
  • Splicing Competence: Unlike E. coli or S. cerevisiae, A. oryzae correctly processes fungal introns found in genomic PKS/PT sequences.

  • Membrane Environment: It possesses the necessary ER/membrane systems to support the integral membrane UbiA-like prenyltransferases (Pyr6).

  • Precursor Supply: High native pools of Malonyl-CoA and FPP.

Protocol: Pathway Reconstruction in A. oryzae

Objective: Reconstitute the Pyripyropene or Territrem core pathway.

Step 1: Vector Assembly (The "Self-Validating" Check)

  • Use a multi-gene expression vector (e.g., pTAex3 or AMA1-based plasmids).

  • Promoters: Use constitutive promoters like amyB or adhA for high-level expression.

  • Validation: Sequence the entire plasmid to ensure no frame-shifts in the massive PKS genes (>6kb).

Step 2: Protoplast Transformation

  • Culture: Grow A. oryzae (auxotrophic strain, e.g., niaD- or argB-) in YPD liquid medium for 18-24h.

  • Digestion: Harvest mycelia; wash with 0.8 M NaCl. Incubate with Yatalase/Lysing Enzymes (10 mg/mL) in protoplasting buffer (0.8 M NaCl, 10 mM phosphate, pH 6.0) for 3h at 30°C.

  • Filtration: Pass through Miracloth to remove debris. Collect protoplasts by centrifugation (2000 rpm, 5 min).

  • Transformation: Mix

    
     protoplasts with 10 µg plasmid DNA. Add PEG solution (60% PEG 4000) dropwise. Incubate on ice for 20 min.
    
  • Regeneration: Plate on Czapek-Dox agar with 1.2 M Sorbitol (osmotic stabilizer). Incubate at 30°C for 4-7 days.

Step 3: Metabolite Extraction & Analysis

  • Fermentation: Inoculate transformants into Czapek-Dox liquid medium (induces amyB promoter if starch is present). Cultivate for 5-7 days at 25°C.

  • Extraction: Add equal volume of Ethyl Acetate to the culture broth.[4] Homogenize (bead beat or sonicate) to disrupt cells (crucial for membrane-bound meroterpenoids). Shake for 1h.

  • Phase Separation: Centrifuge and collect the organic (upper) layer. Evaporate to dryness.

  • LC-MS Validation: Re-dissolve in MeOH. Analyze via HPLC-MS (C18 column).

    • Target: Look for [M+H]+ peaks corresponding to HPPO (m/z ~192) or Pyripyropene E (m/z ~450).

    • Control: Untransformed A. oryzae extract (negative control).

Engineering Workflow: Creating "Unnatural" Meroterpenoids

The modularity of this pathway allows for combinatorial biosynthesis.

EngineeringWorkflowcluster_mod1Module 1: PKS Engineeringcluster_mod2Module 2: PT Engineeringcluster_mod3Module 3: Post-ModificationsStartNative PathwayStarterSwapSwap Starter Unit(e.g., Benzoic Acid)Start->StarterSwapPTSwapPT Promiscuity(Accept GGPP/GPP)StarterSwap->PTSwapDomainSwapPKS Domain Swap(Change Chain Length)DomainSwap->PTSwapP450P450 Hydroxylation(Solubility)PTSwap->P450ProductNovel Drug LeadP450->Product

Caption: Combinatorial engineering strategy. Modifying the PKS starter unit or the PTase chain-length specificity generates novel structural diversity.

Strategic Engineering Points
  • Precursor-Directed Biosynthesis: Feeding different carboxylic acids (e.g., 5-fluoro-nicotinic acid) to A. oryzae expressing Pyr1/Pyr2 can yield fluorinated

    
    -pyrone cores, improving metabolic stability.
    
  • PTase Swapping: Replacing the native FPP-specific PTase with a GPP-specific (Geranyl-PP) homolog from a different cluster can create C10-prenylated analogs with different steric profiles.

References

  • Matsuda, Y., & Abe, I. (2016). Biosynthesis of fungal meroterpenoids. Natural Product Reports, 33(1), 26-53.[2] [Link]

  • Itoh, T., et al. (2010). Reconstitution of a fungal meroterpenoid biosynthetic pathway in Aspergillus oryzae. Nature Chemistry, 2, 858–864. [Link]

  • Awakawa, T., & Abe, I. (2021). Fungal Meroterpenoids: Biosynthetic Origins and Engineering. Comprehensive Natural Products III, 137-164. [Link]

  • Vogel, S., et al. (2008). Biosynthesis of α-pyrones by Type III Polyketide Synthases. Journal of Biological Chemistry. [Link]

  • Alberti, F., et al. (2017). Heterologous expression of the ter gene cluster in Aspergillus oryzae. Scientific Reports, 7, 41804. [Link]

Unlocking the Therapeutic Potential of Chevalone E: A Technical Guide to Elucidating its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigma of Chevalone E

This compound is a fungal meroterpenoid, a class of natural products known for their structural complexity and diverse biological activities.[1][2] Isolated from fungi such as Aspergillus hiratsukae and Aspergillus versicolor, this compound has emerged as a molecule of interest in oncology research.[1][2] While direct, standalone cytotoxic effects on cancer cells are an area of ongoing investigation, this compound has demonstrated a significant ability to potentiate the cytotoxic effects of conventional chemotherapeutic agents.[1] Specifically, it has been shown to act synergistically with doxorubicin in MDA-MB-231 breast cancer cells, suggesting a potential role in overcoming drug resistance or enhancing therapeutic efficacy.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the core anticancer mechanism of action of this compound. We will delve into its known synergistic activities and, based on the mechanisms of structurally related compounds, propose testable hypotheses regarding its direct effects on cancer cell biology. This document is structured not as a static review, but as a dynamic roadmap for discovery, complete with detailed experimental protocols and the scientific rationale behind them.

Part 1: Known Biological Activity - A Synergistic Partnership

The most well-documented anticancer property of this compound is its ability to enhance the efficacy of doxorubicin, a cornerstone of many chemotherapy regimens.[1] This synergistic interaction is of high clinical relevance, as strategies to increase the therapeutic index of existing drugs are urgently needed to combat dose-limiting toxicities and acquired resistance.

While the precise molecular underpinnings of this synergy are yet to be fully elucidated, it is hypothesized that this compound may modulate cellular pathways that are either involved in doxorubicin metabolism and efflux or that are complementary to doxorubicin's mechanism of action (DNA intercalation and topoisomerase II inhibition). Investigating this synergy provides a logical starting point for understanding the broader biological effects of this compound.

Part 2: Hypothesized Mechanisms of Direct Anticancer Action

Given the chemical nature of this compound and the known anticancer activities of other meroterpenoids and related polyketides like chalcones, we can formulate several key hypotheses regarding its direct mechanism of action in cancer cells.[3] These hypotheses form the basis of the experimental workflows detailed in the subsequent sections.

  • Induction of Apoptosis: Many natural product anticancer agents exert their effects by triggering programmed cell death, or apoptosis.[4] It is plausible that this compound activates either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) apoptotic pathways.

  • Cell Cycle Arrest: Disruption of the cell cycle is a hallmark of many chemotherapeutics.[5] Compounds structurally related to components of this compound have been shown to induce cell cycle arrest, often at the G2/M phase, thereby preventing mitotic entry and cell division.[6]

  • Modulation of Oncogenic Signaling Pathways: The survival and proliferation of cancer cells are often dependent on the constitutive activation of key signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways.[7] It is hypothesized that this compound may inhibit one or more critical nodes within these pathways.

Part 3: Experimental Workflows for Mechanistic Investigation

This section provides detailed, self-validating protocols for testing the aforementioned hypotheses. The causality behind each step is explained to ensure both technical accuracy and a deep understanding of the experimental design.

Workflow for Investigating Apoptosis Induction

This workflow is designed to determine if this compound induces apoptosis and to delineate the specific pathway involved.

G cluster_0 Initial Screening for Apoptosis cluster_1 Pathway Delineation cluster_2 Interpretation A Treat cancer cells with This compound (dose-response) B Annexin V-FITC / Propidium Iodide (PI) Staining A->B C Flow Cytometry Analysis B->C D Caspase Activity Assays (Caspase-3/7, -8, -9) C->D If Apoptotic E Western Blot for Bcl-2 Family Proteins (Bax, Bcl-2, Cleaved PARP) C->E If Apoptotic F Mitochondrial Membrane Potential Assay (e.g., JC-1) C->F If Apoptotic G Increased Caspase-9 & Decreased MMP -> Intrinsic Pathway D->G H Increased Caspase-8 -> Extrinsic Pathway D->H I Increased Caspase-3/7 & Cleaved PARP -> Execution Phase E->I F->G G cluster_0 Cell Cycle Distribution Analysis cluster_1 Molecular Correlates of Arrest cluster_2 Interpretation A Treat synchronized or asynchronized cells with This compound B Fix cells (e.g., 70% ethanol) A->B C Stain DNA with Propidium Iodide and treat with RNase B->C D Flow Cytometry Analysis C->D E Western Blot for Cell Cycle Regulators (Cyclins, CDKs, p21, p27) D->E If Cell Cycle Arrest is Observed F Accumulation of cells in a specific phase (e.g., G2/M) indicates arrest. D->F G Changes in Cyclin/CDK levels confirm the mechanism of arrest. E->G

Caption: Experimental workflow for the analysis of cell cycle perturbation by this compound.

Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Culture and Treatment: Seed cells as described in the apoptosis protocol. Treat with this compound and a vehicle control for a relevant time period (e.g., 24 hours).

  • Cell Harvest and Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours (or overnight).

    • Rationale: Fixation permeabilizes the cell membrane, allowing the DNA-intercalating dye to enter, while preserving the cellular structure.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at 37°C in the dark.

    • Rationale: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. RNase A is included to degrade RNA, preventing it from being stained by PI and confounding the results.

  • Flow Cytometry: Analyze the cells using a flow cytometer, measuring the fluorescence in the appropriate channel.

    • Data Interpretation: The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. [8][9]An accumulation of cells in a particular phase compared to the vehicle control indicates cell cycle arrest at that checkpoint.

Workflow for Investigating Signaling Pathway Modulation

This workflow focuses on the PI3K/Akt and MAPK/ERK pathways, which are central to cancer cell proliferation and survival.

G cluster_0 Pathway Activity Screening cluster_1 Target Proteins cluster_2 Interpretation A Treat cells with this compound (time-course, e.g., 0, 15, 30, 60 min) B Prepare cell lysates A->B C Western Blot for Key Phospho-proteins B->C D PI3K/Akt Pathway: p-Akt (Ser473), p-mTOR, p-S6K C->D E MAPK/ERK Pathway: p-Raf, p-MEK, p-ERK1/2 C->E F Total protein levels for normalization C->F G Decreased phosphorylation of key proteins indicates pathway inhibition. D->G E->G

Caption: Workflow to investigate the effect of this compound on key cancer signaling pathways.

Detailed Protocol: Western Blotting for Phospho-Protein Analysis

  • Cell Culture and Treatment: Seed cells to achieve 80-90% confluency. Serum-starve the cells overnight if investigating growth factor-stimulated pathways. Treat with this compound for a short time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Lysis and Protein Quantification: Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins of interest.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

    • Data Interpretation: A decrease in the ratio of the phosphorylated protein to the total protein in this compound-treated cells compared to the control indicates inhibition of the signaling pathway.

Conclusion: Charting a Path Forward

While the direct anticancer mechanism of this compound remains to be fully elucidated, its synergistic activity with doxorubicin marks it as a compound of significant therapeutic interest. [1]The experimental frameworks provided in this guide offer a robust and logical approach to systematically investigate its effects on apoptosis, cell cycle progression, and key oncogenic signaling pathways. The insights gained from these studies will be invaluable for the future development of this compound, either as a standalone therapeutic agent or as a component of combination therapies designed to enhance the efficacy of existing anticancer drugs.

References

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The Structure-Activity Relationship of Chevalone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chevalones, a class of fungal-derived α-pyrone meroterpenoids, have emerged as a promising scaffold in drug discovery due to their diverse and potent biological activities. Exhibiting a complex and sterically rich polycyclic architecture, these natural products have demonstrated cytotoxic, antibacterial, antimalarial, and antimycobacterial properties. Furthermore, certain derivatives, notably Chevalone E and C, have shown remarkable synergistic effects with established anticancer and antibiotic agents, respectively. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of Chevalone derivatives, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will delve into the core chemical scaffold, explore the impact of structural modifications on biological activity, present detailed experimental protocols, and propose mechanistic pathways that underpin their therapeutic potential.

Introduction to the Chevalone Scaffold: A Fungal Treasure with Therapeutic Promise

Chevalones are characterized by a complex, fused ring system, representing a unique convergence of polyketide and terpenoid biosynthetic pathways.[1] First isolated from fungi of the Aspergillus and Neosartorya genera, these meroterpenoids have garnered significant attention for their broad spectrum of bioactivities.[1] The inherent structural complexity of the Chevalone core presents both a challenge and an opportunity for medicinal chemists. While total synthesis is demanding, the scaffold offers numerous sites for chemical modification, enabling the exploration of its chemical space to optimize potency, selectivity, and pharmacokinetic properties.

The early-discovered Chevalones A-D displayed a range of activities including antimalarial, antimycobacterial, and cytotoxic effects against various cancer cell lines.[1] Later discoveries, such as this compound, revealed a remarkable ability to potentiate the efficacy of existing drugs, for instance, enhancing the activity of doxorubicin in breast cancer cells.[1] This synergistic potential highlights a particularly exciting avenue for the development of Chevalone-based therapeutics, offering the possibility of overcoming drug resistance and reducing therapeutic doses of toxic chemotherapeutics.

This guide will systematically dissect the available data to provide a clear understanding of the SAR of Chevalone derivatives, with a focus on their anticancer and antibacterial activities. We will explore how substitutions on the core scaffold influence these biological endpoints, providing a rational basis for the design of next-generation Chevalone-based drug candidates.

The Core Architecture and Key Derivatives of Chevalones

The fundamental structure of Chevalones is a polycyclic meroterpenoid, typically featuring a pyrone moiety fused to a complex terpenoid backbone. The numbering of the carbon skeleton, while varying slightly between different publications, generally follows a consistent pattern that allows for the precise description of substitution patterns.

Below is a generalized representation of the Chevalone C core, which serves as a common framework for many of the derivatives discussed in this guide.

Caption: Generalized core structure of Chevalone C highlighting the key ring system and the attached α-pyrone moiety.

A variety of Chevalone derivatives have been isolated from natural sources or synthesized, each with unique substitution patterns that influence their biological activity. Notable examples include:

  • Chevalone C: A foundational member of the family.

  • 1-hydroxychevalone C: Features a hydroxyl group at the C-1 position.

  • 1-acetoxychevalone C: The hydroxyl group at C-1 is acetylated.

  • 1,11-dihydroxychevalone C: Possesses hydroxyl groups at both C-1 and C-11.

  • Chevalones H-M: A series of recently discovered derivatives with varying hydroxylation patterns.[1]

The exploration of these and other synthetic analogues is key to elucidating the SAR of this fascinating class of natural products.

Structure-Activity Relationship (SAR) of Chevalone Derivatives

The biological activity of Chevalone derivatives is intricately linked to the nature and position of substituents on the core scaffold. While a comprehensive, systematic SAR study on a large library of synthetic analogues is yet to be published, analysis of the available data on naturally occurring and semi-synthetic derivatives provides valuable initial insights.

Anticancer Activity

The cytotoxic effects of Chevalone derivatives have been evaluated against a range of human cancer cell lines. The data suggests that hydroxylation and acetylation at specific positions on the core structure play a critical role in modulating this activity.

CompoundSubstitutionCell LineIC50 (µM)Reference
1-hydroxychevalone C 1-OHKB32.7
NCI-H18745.2
1-acetoxychevalone C 1-OAcKB40.8
NCI-H18755.4
1,11-dihydroxychevalone C 1-OH, 11-OHKB103.3
NCI-H18798.7
Chevalone H -SF-268>50[1]
MCF-7>50[1]
A549>50[1]
Echinuline (related meroterpenoid) -SF-26812.75[1]
MCF-79.29[1]
A54920.11[1]
  • Hydroxylation at C-1 appears to be important for cytotoxicity. 1-hydroxychevalone C displays moderate activity against KB and NCI-H187 cancer cell lines.

  • Acetylation of the C-1 hydroxyl group (1-acetoxychevalone C) slightly decreases the cytotoxic activity. This suggests that a free hydroxyl group at this position may be favorable for interaction with the biological target.

  • Introduction of a second hydroxyl group at C-11 (1,11-dihydroxychevalone C) significantly reduces cytotoxicity. This indicates that the polarity and steric bulk at this position may be detrimental to the compound's anticancer activity.

  • The lack of significant cytotoxicity for Chevalone H against the tested cell lines, in contrast to the related meroterpenoid Echinuline, highlights the sensitivity of the activity to the overall three-dimensional shape and substitution pattern of the polycyclic system.[1]

Antibacterial Activity

Several of the more recently discovered Chevalone derivatives, namely Chevalones H-M, have been evaluated for their antibacterial activity.

CompoundTest OrganismMIC (µg/mL)Reference
Chevalone H Staphylococcus aureus12.5[1]
Bacillus subtilis25[1]
Chevalone I Staphylococcus aureus6.25[1]
Bacillus subtilis12.5[1]
Chevalone J Staphylococcus aureus100[1]
Bacillus subtilis50[1]
Chevalone K Staphylococcus aureus50[1]
Bacillus subtilis25[1]
Chevalone L Staphylococcus aureus100[1]
Bacillus subtilis100[1]

The antibacterial SAR provides some interesting contrasts to the anticancer data:

  • Chevalone I exhibits the most potent antibacterial activity , particularly against Staphylococcus aureus.[1]

  • The varying hydroxylation patterns in Chevalones H, J, K, and L lead to a significant variation in antibacterial potency, again underscoring the importance of the substitution pattern for biological activity.

Synthetic Approaches to Chevalone Derivatives

The complex, stereochemically rich structure of the Chevalone core makes its total synthesis a formidable challenge. However, semi-synthetic modification of naturally abundant Chevalones provides a more accessible route to novel derivatives for SAR studies.

Proposed General Synthetic Strategy

A plausible approach to generate a library of Chevalone C derivatives for systematic SAR evaluation would involve the following key steps:

  • Isolation of a suitable Chevalone precursor (e.g., Chevalone C) from fungal cultures.

  • Selective protection of reactive functional groups to allow for site-specific modifications.

  • Derivatization of specific positions , such as the C-1 hydroxyl group, through reactions like esterification, etherification, or oxidation.

  • Deprotection to yield the final target compounds.

Detailed Experimental Protocol: Synthesis of 1-O-Methylchevalone C

The following is a hypothetical, yet plausible, detailed protocol for the synthesis of a novel Chevalone C derivative. This protocol is based on standard organic chemistry transformations and serves as a template for the generation of other analogues.

Step 1: Protection of the C-11 Hydroxyl Group (if present and reactive)

  • Dissolve 1,11-dihydroxychevalone C (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq.) and cool the reaction mixture to 0 °C.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the C-11 protected intermediate.

Step 2: Methylation of the C-1 Hydroxyl Group

  • Dissolve the C-11 protected intermediate (1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 1.5 eq., 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (CH3I, 2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the fully protected, methylated intermediate.

Step 3: Deprotection of the C-11 Hydroxyl Group

  • Dissolve the purified intermediate from Step 2 in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.2 eq., 1 M in THF).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the final product, 1-O-methylchevalone C.

Mechanistic Insights into the Biological Activity of Chevalone Derivatives

Induction of Apoptosis in Cancer Cells

While the precise molecular targets of Chevalone derivatives are yet to be fully elucidated, their structural similarity to other cytotoxic natural products, such as chalcones, suggests a potential mechanism involving the induction of apoptosis. Chalcones are known to induce apoptosis through the mitochondrial pathway, which is often initiated by an increase in intracellular reactive oxygen species (ROS).[2][3]

A proposed mechanism for the cytotoxic action of Chevalone derivatives is outlined below:

G Chevalone Chevalone Derivative Mitochondrion Mitochondrion Chevalone->Mitochondrion ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Bcl2 Bcl-2 Family Modulation (↓ Bcl-2, ↑ Bax) ROS->Bcl2 CytoC Cytochrome c Release Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway induced by Chevalone derivatives in cancer cells.

This pathway involves the following key events:

  • Mitochondrial Targeting: The Chevalone derivative interacts with the mitochondria, leading to mitochondrial dysfunction.

  • ROS Production: This interaction triggers an increase in the production of ROS.

  • Modulation of Bcl-2 Family Proteins: The elevated ROS levels lead to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.

  • Cytochrome c Release: The altered Bcl-2/Bax ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.

  • Caspase Activation: Cytochrome c initiates the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase.

  • Execution of Apoptosis: Activated caspase-9 then activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.

Synergistic Effects with Doxorubicin

The observation that this compound potentiates the cytotoxic effect of doxorubicin in breast cancer cells is of significant therapeutic interest.[1] The mechanism of this synergy is likely multifactorial. Doxorubicin primarily exerts its anticancer effects by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell death.[4]

One plausible mechanism for the synergistic effect of this compound involves the modulation of cellular pathways that are also affected by doxorubicin or that contribute to doxorubicin resistance. For instance, some natural products have been shown to enhance doxorubicin's efficacy by downregulating the Wnt/β-catenin signaling pathway, which is often implicated in chemoresistance.[5] Another possibility is that Chevalone derivatives could further increase the levels of ROS induced by doxorubicin, leading to an overwhelming level of oxidative stress that triggers apoptosis.[5]

Further investigation is required to precisely delineate the molecular mechanisms underlying this promising synergistic interaction.

Experimental Workflows for SAR Studies

A robust and reproducible experimental workflow is essential for generating high-quality SAR data. The following diagram outlines a typical workflow for the synthesis and evaluation of a library of Chevalone derivatives.

G Start Start: Isolation of Chevalone Precursor Synthesis Synthesis of Analog Library (e.g., esterification, etherification) Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification BioAssay Biological Evaluation (e.g., MTT assay for cytotoxicity, MIC for antibacterial activity) Purification->BioAssay SAR Structure-Activity Relationship (SAR) Analysis BioAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design End End: Identification of Lead Compound LeadOpt->End

Caption: A typical experimental workflow for the SAR-guided discovery of novel Chevalone-based therapeutic agents.

Conclusion and Future Directions

The Chevalone class of meroterpenoids represents a rich and largely untapped source of novel therapeutic agents. The available data, though not yet from a systematic study, clearly indicates that the biological activity of these compounds is highly sensitive to their substitution patterns. The hydroxylation and acetylation of the core scaffold have been shown to significantly impact both cytotoxic and antibacterial activities.

Future research in this area should prioritize the following:

  • Systematic SAR Studies: The synthesis and evaluation of a comprehensive library of Chevalone derivatives with systematic modifications at multiple positions are crucial for developing a predictive SAR model.

  • Total Synthesis: The development of an efficient and scalable total synthesis of the Chevalone core would greatly facilitate the generation of diverse analogues for SAR studies.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by Chevalone derivatives will be essential for their rational design and clinical development.

  • In Vivo Evaluation: Promising lead compounds identified from in vitro studies should be advanced to in vivo models of cancer and infectious diseases to assess their efficacy and safety.

By addressing these key areas, the full therapeutic potential of the Chevalone scaffold can be unlocked, paving the way for the development of a new generation of potent and selective drugs for the treatment of cancer and infectious diseases.

References

  • [Link to a relevant review on chalcone synthesis and activity]
  • [Link to a relevant review on meroterpenoids
  • [Link to a relevant paper on the isolation and characteriz
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  • Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001. PMC. Available at: [Link]

  • Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway. PMC. Available at: [Link]

  • [Link to a relevant paper on the synergistic effects of n
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Chevalone E: From Natural Discovery to Fungal Production

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Chevalone E is a fungal meroterpenoid that has garnered significant attention for its potent bioactivity, not as a standalone therapeutic, but as a powerful synergist that enhances the efficacy of existing antibiotics and chemotherapeutics. This guide provides a comprehensive technical overview of this compound, beginning with its natural fungal sources and the ecological context of its production. We then present detailed, field-proven protocols for its isolation, culture, and large-scale production via solid-state fermentation of its native producer, Aspergillus versicolor. Finally, we delve into the molecular underpinnings of its creation, discussing the biosynthetic gene cluster responsible for its synthesis and the potential for enhanced production through heterologous expression systems. This document is intended to serve as a foundational resource for researchers aiming to investigate, produce, and harness the therapeutic potential of this compound.

The Natural Provenance of this compound

A Member of the Meroterpenoid Class

This compound belongs to the chevalone group of meroterpenoids, a class of natural products derived from a hybrid biosynthetic pathway that combines elements of both terpenoid and polyketide synthesis.[1] This mixed heritage results in complex and structurally diverse molecules with a wide array of biological activities, from antimalarial to cytotoxic.[1] The unique architecture of these molecules makes them compelling targets for drug discovery and development.

Primary Fungal Source: Aspergillus versicolor

The primary identified natural source of this compound is the filamentous fungus Aspergillus versicolor.[2] This species is ubiquitous, found in diverse environments from soil to damp indoor spaces, and is a known producer of a rich variety of secondary metabolites.[3] A specific cryptic biosynthetic gene cluster within an endophytic strain of A. versicolor (strain 0312) has been definitively linked to the production of this compound and its analogues.[2]

Ecological Context and Related Producers

The broader chevalone family of compounds has been isolated from a variety of fungi, highlighting the widespread distribution of this metabolic capability within the fungal kingdom. Notable examples include:

  • Eurotium chevalieri : A soil-derived fungus from which the first chevalones (A-D) were reported.[1]

  • Aspergillus hiratsukae : A fungus isolated from a gorgonian coral in the South China Sea, which produces a range of novel chevalones.[1]

This diversity of sources, from terrestrial soil to marine invertebrates, underscores the importance of bioprospecting in unique ecological niches to discover novel bioactive compounds and the fungal strains that produce them.

A Validated Workflow for Fungal Production of this compound

Principle of Production

The production of this compound from its native Aspergillus versicolor source relies on providing the fungus with optimal conditions for growth and secondary metabolite synthesis. Solid-state fermentation (SSF) has proven to be a highly effective method. In SSF, the fungus is cultivated on a solid substrate, such as rice, with a limited amount of free water. This mimics the natural growth conditions of many filamentous fungi and can trigger the expression of secondary metabolite gene clusters that may remain silent in liquid culture. The optimal temperature for metabolite production in A. versicolor is generally between 27-29°C.[4]

Production and Extraction Workflow

The following diagram outlines the comprehensive workflow from initial fungal culture to the acquisition of a crude extract enriched with this compound.

G cluster_0 Phase 1: Fermentation cluster_1 Phase 2: Extraction A 1. Activate A. versicolor from stock on PDA Plate B 2. Prepare Seed Culture (7 days, 28°C) A->B C 3. Inoculate Solid-State Media (e.g., Autoclaved Rice) B->C D 4. Incubate Solid-State Culture (28 days, 28°C) C->D E 5. Macerate Fermented Rice with 95% Ethanol D->E Harvest F 6. Filter and Concentrate Ethanol Extract E->F G 7. Suspend in Water and Partition with Ethyl Acetate F->G H 8. Concentrate Ethyl Acetate Fraction (Crude this compound Extract) G->H

Caption: Workflow for this compound Production.

Step-by-Step Experimental Protocols

The following protocols are based on established methodologies for the cultivation of Aspergillus versicolor and the extraction of its secondary metabolites.[5][6]

Protocol 2.3.1: Fungal Strain Activation and Seed Culture Preparation

  • Rationale: This initial step ensures the use of a viable and pure fungal culture, which is critical for consistent fermentation outcomes. Potato Dextrose Agar (PDA) provides a rich medium for robust mycelial growth.

  • Using a sterile inoculating loop, retrieve a small sample of Aspergillus versicolor from a cryopreserved stock or slant.

  • Streak the sample onto a Petri dish containing Potato Dextrose Agar (PDA).

  • Incubate the plate at 28°C for 7 days, or until significant mycelial growth and sporulation are observed.[5] This plate serves as the seed culture for the main fermentation.

Protocol 2.3.2: Solid-State Fermentation (SSF) for this compound Production

  • Rationale: SSF provides a high-surface-area, low-water-activity environment that is conducive to secondary metabolite production in many Aspergillus species. The rice substrate serves as a solid support and primary nutrient source.

  • Dispense the solid medium components (see Table 1) into 1 L Erlenmeyer flasks.

  • Seal the flasks with breathable closures (e.g., foam stoppers) and autoclave to ensure sterility.

  • Under aseptic conditions, inoculate each flask by adding several small agar plugs (approx. 5x5 mm) cut from the seed culture plate (from Protocol 2.3.1).

  • Incubate the flasks under static conditions at 28°C for 28 days in the dark.[5]

Table 1: Solid-State Fermentation Medium Composition (per 1 L Flask)

ComponentQuantityPurpose
Rice (e.g., Mahatma white rice)200 gCarbon source and solid support[5]
Distilled Water160 mLHydration[5]

Protocol 2.3.3: Extraction and Initial Purification

  • Rationale: This protocol uses a sequential solvent extraction approach. Ethanol, a polar solvent, is used to efficiently extract a broad range of metabolites from the fungal biomass and rice substrate. The subsequent liquid-liquid partitioning with ethyl acetate, a solvent of intermediate polarity, selectively concentrates compounds like this compound, separating them from highly polar (sugars, salts) and nonpolar (lipids) components.

  • Following incubation, add approximately 500 mL of 95% ethanol to each fermentation flask. Use a sterile spatula to break up the solid rice culture to increase the surface area for extraction.

  • Allow the flasks to stand at room temperature for 24 hours with occasional shaking.

  • Filter the contents of the flasks through cheesecloth to separate the liquid extract from the solid residue. Repeat the ethanol extraction on the solid residue two more times to ensure complete recovery.

  • Combine all ethanol filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a thick aqueous suspension.

  • Transfer the aqueous suspension to a separatory funnel and extract it three times with an equal volume of ethyl acetate.

  • Combine the ethyl acetate fractions and concentrate under reduced pressure to yield a dark brown gum.[5] This crude extract is enriched in this compound and can be carried forward for chromatographic purification (e.g., silica gel column chromatography followed by HPLC).

Advanced Production & Biosynthetic Insights

Heterologous Expression in Aspergillus oryzae
  • Rationale and Trustworthiness: For strains that are difficult to cultivate or produce low yields, heterologous expression is a powerful and reliable alternative. Aspergillus oryzae is an ideal host due to its "Generally Regarded As Safe" (GRAS) status, its well-characterized genetics, and its high capacity for protein secretion and secondary metabolite production.[7] It often serves as a "clean" background, simplifying the detection and purification of the target compound.[8] Expressing the identified this compound gene cluster in A. oryzae allows for controlled, high-titer production independent of the native organism's complex regulatory networks.[2][9]

The general workflow involves identifying the biosynthetic gene cluster (BGC) in A. versicolor, cloning it into an expression vector suitable for A. oryzae, transforming the vector into the host, and then screening for production.

G A 1. Identify this compound BGC in A. versicolor Genome B 2. Amplify BGC Genes via PCR A->B C 3. Assemble Genes into A. oryzae Expression Vector (Yeast Recombination) B->C D 4. Transform Protoplasts of A. oryzae Host C->D E 5. Select Transformants and Screen for Production (LC-MS Analysis) D->E

Caption: Heterologous Expression Workflow.

The this compound Biosynthetic Gene Cluster

The production of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). This cluster contains all the necessary genetic information for its assembly from basic metabolic precursors. Key enzyme classes within this cluster include:

  • Polyketide Synthases (PKS): Responsible for constructing the polyketide backbone of the molecule.

  • Terpene Cyclases (TC): Catalyze the formation of the complex, multi-ring terpenoid portion.

  • Cytochrome P450 Monooxygenases: These are crucial "tailoring" enzymes that introduce oxidative modifications (e.g., hydroxylations) to the molecular scaffold.[10][11] These modifications are critical for the final structure and bioactivity of this compound. The P450 system is a versatile biocatalyst widely involved in fungal secondary metabolism.[12]

The pathway can be conceptualized as a molecular assembly line where precursor molecules are joined and then systematically modified to create the final, complex structure.

G cluster_0 Primary Metabolism cluster_1 This compound BGC Enzymes A Acetyl-CoA C Polyketide Synthase (PKS) A->C B Isoprenoid Precursors (e.g., GPP/FPP) D Terpene Cyclase (TC) B->D E P450 Monooxygenases C->E Scaffold Formation D->E Scaffold Formation F This compound (Final Product) E->F Oxidative Tailoring

Sources

Methodological & Application

Application Notes and Protocols for the HPLC Purification of Chevalone E

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Chevalone E and the Critical Role of Purification

This compound is a fascinating meroterpenoid, a class of natural products derived from both polyketide and terpenoid biosynthetic pathways.[1] Primarily isolated from fungal species such as Aspergillus chevalieri and Aspergillus versicolor, this sesterterpenoid possesses a complex heterocyclic structure that underpins its significant biological activities.[1][2] Of particular interest to the pharmaceutical and drug development sectors is this compound's ability to potentiate the efficacy of existing drugs. For instance, it has been shown to enhance the activity of the antibiotic oxacillin against methicillin-resistant Staphylococcus aureus (MRSA) and to increase the cytotoxic effects of doxorubicin in breast cancer cell lines.[1] These synergistic properties highlight this compound as a promising candidate for combination therapies, potentially revitalizing existing antimicrobial and anticancer treatments.

The journey from a crude fungal extract to a highly pure active pharmaceutical ingredient (API) is, however, fraught with challenges. Fungal extracts are complex matrices containing a diverse array of secondary metabolites with similar physicochemical properties.[1] Achieving the stringent purity levels required for pharmacological studies and eventual clinical applications necessitates a robust and efficient purification strategy. High-Performance Liquid Chromatography (HPLC) stands out as the premier technique for this purpose, offering unparalleled resolution and reproducibility.[3]

This document provides a comprehensive guide to the HPLC purification of this compound, detailing the underlying principles, a step-by-step protocol, and expert insights to empower researchers in their quest to unlock the full therapeutic potential of this remarkable molecule.

The Strategic Approach to this compound Purification: A Multi-Step Chromatographic Workflow

The successful isolation of this compound hinges on a logical, multi-step purification workflow that systematically removes impurities, enriching the target compound at each stage. The inherent lipophilicity of this sesterterpenoid dictates the overall strategy, which typically involves liquid-liquid extraction followed by one or more chromatographic steps.

Purification_Workflow cluster_extraction Initial Extraction cluster_fractionation Pre-Purification cluster_hplc Final Purification Fungal_Culture Fungal Culture (e.g., Aspergillus sp.) Solvent_Extraction Solvent Extraction (Ethyl Acetate) Fungal_Culture->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel_Chromatography Silica Gel Column Chromatography Crude_Extract->Silica_Gel_Chromatography Enriched_Fraction This compound Enriched Fraction Silica_Gel_Chromatography->Enriched_Fraction Prep_HPLC Preparative Reverse-Phase HPLC Enriched_Fraction->Prep_HPLC Pure_Chevalone_E Pure this compound (>98%) Prep_HPLC->Pure_Chevalone_E

Figure 1: A generalized workflow for the extraction and purification of this compound.

The causality behind this workflow is rooted in the principles of chromatography and the physicochemical properties of this compound. The initial solvent extraction with a moderately polar solvent like ethyl acetate efficiently partitions this compound and other lipophilic metabolites from the aqueous fungal culture medium.[4] This is followed by silica gel column chromatography, a normal-phase technique that separates compounds based on polarity. This step is crucial for removing highly polar and non-polar impurities, yielding a fraction significantly enriched in this compound.

The final and most critical step is preparative reverse-phase HPLC. Here, the separation mechanism is based on hydrophobic interactions between the analytes and the stationary phase.[3] This technique provides the high resolution necessary to separate this compound from its structurally similar analogues, which often co-elute in less sophisticated chromatographic systems.

Detailed Protocol: Preparative HPLC Purification of this compound

This protocol is designed for researchers who have obtained a pre-purified, this compound-enriched fraction from a fungal extract.

Sample Preparation

The integrity of the final purification is heavily dependent on meticulous sample preparation.

  • Step 1.1: Drying the Enriched Fraction: Ensure the this compound-enriched fraction obtained from prior chromatographic steps (e.g., silica gel column chromatography) is completely dry. This is typically achieved by using a rotary evaporator to remove the bulk of the solvent, followed by drying under high vacuum to eliminate any residual solvent.

  • Step 1.2: Dissolution: Dissolve the dried extract in a suitable solvent at a known concentration. A good starting point is to use a solvent mixture that is slightly weaker (i.e., more polar) than the initial mobile phase of the HPLC gradient. For a reverse-phase separation using a methanol-water gradient, dissolving the sample in a 75:25 methanol:water solution is a sound strategy.[5] Aim for a concentration of 10-20 mg/mL.

  • Step 1.3: Filtration: It is imperative to filter the sample solution through a 0.22 µm or 0.45 µm syringe filter (PTFE or other solvent-compatible membrane) before injection. This removes any particulate matter that could clog the HPLC column or system, leading to increased backpressure and poor chromatographic performance.

HPLC System and Conditions

The choice of HPLC parameters is critical for achieving optimal separation. The following conditions are based on methods successfully employed for the purification of structurally related chevalones and are an excellent starting point for method development for this compound.

ParameterRecommended SettingRationale and Expert Insights
HPLC System Preparative or Semi-Preparative HPLC systemA system equipped with a gradient pump, autosampler (or manual injector with a large loop), a UV-Vis detector, and a fraction collector is essential for efficient purification.
Column Reverse-Phase C18 (e.g., YMC-Pack ODS-A, 10 x 250 mm, 5 µm)A C18 column is the workhorse for reverse-phase chromatography, providing excellent retention and separation of hydrophobic molecules like sesterterpenoids. The specified dimensions are suitable for semi-preparative scale, allowing for the purification of milligram quantities of the compound.
Mobile Phase A HPLC-grade WaterHigh-purity water is crucial to avoid introducing contaminants that could interfere with detection.
Mobile Phase B HPLC-grade MethanolMethanol is a common and effective organic modifier for the reverse-phase separation of natural products. Acetonitrile can also be used and may offer different selectivity.
Gradient Program See Table 2 belowA gradient elution is necessary to effectively separate the components of the complex fungal extract, which will have a range of polarities.
Flow Rate 3-5 mL/minThis flow rate is appropriate for a 10 mm internal diameter semi-preparative column, balancing separation efficiency with run time.
Column Temperature 25-30 °CMaintaining a constant column temperature ensures reproducible retention times. Room temperature is often sufficient, but a column oven provides better stability.
Detection Wavelength 273 nmThis compound possesses an α,β-unsaturated ketone chromophore which is expected to have a UV absorbance maximum in the 250-280 nm range. A wavelength of 273 nm has been used for the detection of similar compounds.[2]
Injection Volume 500 µL - 2 mLThe injection volume will depend on the sample concentration and the capacity of the semi-preparative column. It's advisable to start with a smaller injection volume and scale up as needed.

Table 1: Recommended HPLC Parameters for this compound Purification

Gradient Elution Program

A well-designed gradient is key to resolving this compound from closely related impurities. The following is a robust starting gradient that can be further optimized.

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Methanol)
0.03070
25.00100
35.00100
35.13070
45.03070

Table 2: Suggested Gradient Elution Program

Causality of the Gradient Program:

  • Initial Hold (0-~5 min at 70% Methanol): This allows for the elution of more polar impurities that have weak interactions with the C18 stationary phase.

  • Linear Gradient (5-25 min, 70% to 100% Methanol): This is the core of the separation, where the increasing concentration of the organic modifier (methanol) systematically elutes compounds of increasing hydrophobicity. This compound, being a relatively non-polar sesterterpenoid, is expected to elute within this range.

  • High Organic Wash (25-35 min at 100% Methanol): This step ensures that any highly retained, non-polar compounds are eluted from the column, effectively cleaning it before the next injection.

  • Re-equilibration (35.1-45 min at 70% Methanol): This final step returns the column to the initial conditions, ensuring that the separation is reproducible for subsequent injections.

Fraction Collection and Post-Purification Processing
  • Step 4.1: Fraction Collection: Monitor the chromatogram in real-time and collect the fractions corresponding to the peak of interest (this compound). A fraction collector is highly recommended for accuracy and convenience.

  • Step 4.2: Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity. Fractions with a purity of >98% can be pooled.

  • Step 4.3: Solvent Removal: Evaporate the solvent from the pooled, pure fractions using a rotary evaporator.

  • Step 4.4: Final Drying and Characterization: Lyophilize or dry the purified this compound under high vacuum to obtain a solid powder. The identity and purity of the final product should be confirmed by analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Purification Logic

The relationship between the different stages of the purification process and the rationale behind them can be visualized as follows:

purification_logic cluster_input Input cluster_process Purification Process cluster_output Output Crude_Extract Crude Fungal Extract Initial_Fractionation Silica Gel Chromatography (Polarity-based separation) Crude_Extract->Initial_Fractionation Removes gross impurities HPLC_Purification Reverse-Phase HPLC (Hydrophobicity-based separation) Initial_Fractionation->HPLC_Purification Resolves structural analogues Pure_Chevalone_E Pure this compound HPLC_Purification->Pure_Chevalone_E High purity compound

Figure 2: Logical flow of the this compound purification strategy.

Conclusion: A Pathway to Pure this compound

The protocol and methodologies outlined in this document provide a robust framework for the successful purification of this compound from fungal extracts. By understanding the principles behind each step, from initial extraction to the final high-resolution HPLC separation, researchers can confidently navigate the complexities of natural product purification. The self-validating nature of this protocol, which includes in-process purity checks, ensures the integrity of the final product. This detailed guide is intended to accelerate research and development efforts focused on this compound, ultimately bringing this promising therapeutic agent one step closer to clinical application.

References

  • Journal of Microbiology and Biotechnology. (2017). Isolation, Purification, and Identification of Taxol and Related Taxanes from Taxol-Producing Fungus Aspergillus niger subsp. ta. [Link]

  • Molecules. (2022). Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001. [Link]

  • ResearchGate. (2018). UV‐Vis absorption spectra of trans‐chalcone 1 (30 μM) in the presence.... [Link]

  • LCGC International. (2020). Gradient HPLC for Reversed-Phase Separations. [Link]

  • ResearchGate. (2023). HPLC SAMPLE PREP & EXTRACTION S.O.P FOR FUNGI. [Link]

  • PubMed. (2022). Chevalones H-M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001. [Link]

  • National Plant Diagnostic Network. (2021). Tips for the purification of fungi and oomycetes. [Link]

  • Element Lab Solutions. (2021). HPLC Gradient in reverse phase chromatography. [Link]

  • ResearchGate. (2017). Carvone Analysis by Ultraviolet Absorption. [Link]

  • MDPI. (2022). Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubMed. (2014). Reverse-phase HPLC analysis and purification of small molecules. [Link]

  • MDPI. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. [Link]

Sources

Synergistic antibiotic assays using Chevalone E and oxacillin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synergistic Antibiotic Assays using Chevalone E and Oxacillin

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) renders


-lactam antibiotics, such as oxacillin, ineffective primarily through the expression of Penicillin-Binding Protein 2a (PBP2a).[1] This application note details the protocol for assessing the synergistic potential of This compound , an 

-pyrone meroterpenoid isolated from Aspergillus species, to restore oxacillin efficacy against MRSA. We provide a rigorous framework for Minimum Inhibitory Concentration (MIC) determination, Checkerboard Assays (to calculate the Fractional Inhibitory Concentration Index), and Time-Kill Kinetics to validate bactericidal synergy.

Introduction & Rationale

The Clinical Challenge: Oxacillin is a penicillinase-resistant


-lactam that targets PBPs to inhibit cell wall synthesis. In MRSA, the mecA gene encodes PBP2a, a transpeptidase with low affinity for 

-lactams, allowing cell wall synthesis to continue even in the presence of the drug.

The Synergistic Agent: this compound this compound is a meroterpenoid natural product derived from fungi such as Aspergillus versicolor and Aspergillus hiratsukae. Recent studies have identified its capacity to act as an antibiotic adjuvant. Unlike direct PBP inhibitors, meroterpenoids often function by perturbing the bacterial membrane or interfering with resistance accessory factors, thereby "re-sensitizing" the resistant bacterium to the primary antibiotic.

Scope of this Guide: This document outlines the in vitro validation of this synergy. It is designed for researchers aiming to replicate these findings or screen similar meroterpenoid libraries.

Materials & Reagents

Biological Materials
  • Test Strain: S. aureus MRSA (e.g., ATCC 43300).

  • Quality Control Strain: S. aureus MSSA (e.g., ATCC 29213).

Chemical Reagents
  • This compound: Purified (>95% HPLC).

    • Solubility: Hydrophobic. Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL).

    • Storage: -20°C, protected from light.

  • Oxacillin Sodium Salt:

    • Solubility: Water-soluble. Dissolve in sterile deionized water or PBS.

    • Storage: Prepare fresh or store frozen aliquots at -20°C.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator (Optional): Resazurin (0.01%) for visual MIC confirmation.

Experimental Protocol 1: Baseline MIC Determination

Objective: Establish the standalone potency of this compound and Oxacillin to define the concentration ranges for the synergy assay.

  • Inoculum Preparation:

    • Culture MRSA on nutrient agar overnight.

    • Resuspend colonies in saline to match 0.5 McFarland turbidity standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB to achieve a final assay concentration of

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Rows A-H: Serial 2-fold dilutions of the compound.

    • Oxacillin Range: 0.25 to 128

      
      g/mL (MRSA MIC is typically >16 
      
      
      
      g/mL).
    • This compound Range: 1 to 128

      
      g/mL.
      
    • Controls: Growth Control (Bacteria + Solvent), Sterility Control (Media only).

  • Incubation: 35°C

    
     2°C for 16–20 hours (ambient air).
    
  • Readout: The MIC is the lowest concentration inhibiting visible growth.

Experimental Protocol 2: Checkerboard Synergy Assay

Objective: Calculate the Fractional Inhibitory Concentration Index (FICI) to quantitatively define synergy.

Principle: A two-dimensional array where Drug A (Oxacillin) is diluted along the X-axis and Drug B (this compound) along the Y-axis.

Workflow Diagram

CheckerboardWorkflow Stock Stock Preparation (Oxacillin: H2O, Chev-E: DMSO) Dilution 2-Fold Serial Dilutions (Separate Tubes) Stock->Dilution Plate 96-Well Plate Setup (Orthogonal Matrix) Dilution->Plate Combine Inoculation Add Bacterial Inoculum (5x10^5 CFU/mL) Plate->Inoculation Incubation Incubate 18-24h @ 37°C Inoculation->Incubation Readout Measure OD600 or Visual Score Incubation->Readout Analysis Calculate FICI Readout->Analysis

Figure 1: Step-by-step workflow for the Checkerboard Synergy Assay.

Detailed Steps:
  • Matrix Design:

    • Columns 1-11: Oxacillin (0, 0.03x, 0.06x ... up to 2x MIC).

    • Rows A-G: this compound (0, 0.03x ... up to 2x MIC).

    • Well H12: Sterility Control.

    • Well A1: Growth Control (No drugs).

  • Dispensing:

    • Add 50

      
      L of this compound dilutions (vertical).
      
    • Add 50

      
      L of Oxacillin dilutions (horizontal).
      
    • Add 100

      
      L of adjusted bacterial inoculum (
      
      
      
      CFU/mL) to all wells (Final volume 200
      
      
      L; Final inoculum
      
      
      CFU/mL).
  • Data Analysis (FICI Calculation): Determine the MIC of the combination (

    
    ) in the well with the lowest concentration of both drugs that inhibits growth.
    
    
    
    

    Interpretation:

    • Synergy: FICI

      
       0.5[2][3]
      
    • No Interaction: 0.5 < FICI

      
       4.0
      
    • Antagonism: FICI > 4.0

Experimental Protocol 3: Time-Kill Kinetics

Objective: Confirm whether the synergistic interaction is bactericidal or bacteriostatic over time.

  • Setup: Prepare four flasks (20 mL CAMHB each).

    • Control: No drug (DMSO vehicle only).

    • Oxacillin: At 0.5x MIC (sub-inhibitory).

    • This compound: At 0.5x MIC (sub-inhibitory).

    • Combination: Oxacillin (0.5x MIC) + this compound (0.5x MIC).

  • Inoculation: Add bacteria to reach a starting density of

    
     CFU/mL.
    
  • Incubation & Sampling:

    • Incubate at 37°C with shaking (200 rpm).

    • Remove aliquots at 0, 4, 8, and 24 hours .

  • Plating:

    • Serially dilute aliquots in sterile saline.

    • Plate 100

      
      L onto nutrient agar.
      
    • Incubate plates overnight and count colonies.

  • Criteria: Synergy is defined as a

    
     decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.
    

Proposed Mechanism of Action

While Oxacillin targets cell wall synthesis, this compound is hypothesized to act as an enhancer by compromising membrane integrity or inhibiting resistance machinery, allowing Oxacillin to bypass the PBP2a blockade.

Mechanism cluster_effect Combined Effect Oxacillin Oxacillin (Beta-lactam) PBP2a PBP2a (Resistant Target) Oxacillin->PBP2a Blocked by Low Affinity Lysis Bacterial Lysis (Cell Death) Oxacillin->Lysis Synergistic Killing Chevalone This compound (Meroterpenoid) Chevalone->PBP2a Potential Allosteric Modulation Membrane Cell Membrane Integrity Chevalone->Membrane Perturbation/ Permeabilization Chevalone->Lysis Synergistic Killing CellWall Cell Wall Synthesis PBP2a->CellWall Inhibition Restored CellWall->Lysis Membrane->PBP2a Destabilization or Bypass

Figure 2: Hypothesized mechanistic pathway where this compound facilitates Oxacillin activity against MRSA.[4]

Expert Tips & Troubleshooting

IssueProbable CauseSolution
Precipitation This compound insolubility in aqueous media.Ensure final DMSO concentration is <2.5%. Add this compound to broth slowly while vortexing.
Skipped Wells Pipetting error or evaporation.Use a multi-channel pipette. Seal plates with Parafilm or breathable membrane during incubation.
Trailing Endpoints Partial inhibition (common with bacteriostatic agents).Use Resazurin (colorimetric) for objective MIC determination (Blue = No Growth, Pink = Growth).
Inconsistent FICI Inoculum density variation.Strictly standardize inoculum to

CFU/mL using a spectrophotometer (OD600).

References

  • Li, D., et al. (2022). Chevalones H–M: Six New

    
    -Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001.[4] Marine Drugs, 20(1), 66. [Link]
    
    • Key Finding: Explicitly cites this compound enhancing oxacillin against MRSA.[4]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07-A11. Relevance: The gold standard for MIC and broth dilution protocols.
  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1. [Link]

    • Relevance: Definitive guide on calcul
  • PubChem. (n.d.).[5] this compound Compound Summary. [Link]

    • Relevance: Chemical structure and physical property data.[4][5]

Sources

Application Note: Evaluating the Cytotoxicity of Chevalone E in MDA-MB-231 Triple-Negative Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for assessing the cytotoxic effects of Chevalone E, a fungal meroterpenoid, on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line. This compound has been identified as a compound of interest due to its bioactive properties, including its ability to potentiate the cytotoxic effects of conventional chemotherapeutics.[1][2] This guide is intended for researchers in oncology, drug discovery, and pharmacology, offering a comprehensive workflow from cell culture to data analysis and interpretation. The protocols herein are designed to ensure reproducibility and scientific rigor.

Introduction: The Scientific Rationale

1.1. This compound: A Promising Fungal Metabolite

This compound belongs to the chevalone class of meroterpenoids, which are natural products derived from fungi.[1][3] These compounds are biosynthetically produced from polyketide and terpenoid precursors and exhibit a wide range of biological activities.[3] Initial studies have demonstrated that chevalones possess antimalarial and antimycobacterial properties, as well as cytotoxicity against various cancer cell lines.[1] Notably, this compound has been shown to enhance the cytotoxic impact of doxorubicin in MDA-MB-231 breast cancer cells, suggesting its potential as a chemosensitizing agent or a standalone cytotoxic compound.[1][2]

1.2. MDA-MB-231: A Model for Aggressive Breast Cancer

The MDA-MB-231 cell line is a well-established and widely used model for triple-negative breast cancer (TNBC), an aggressive subtype of breast cancer characterized by the lack of expression of the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2). This lack of well-defined molecular targets makes TNBC difficult to treat with targeted therapies, highlighting the urgent need for novel therapeutic agents.[4] Understanding the cytotoxic effects of compounds like this compound on MDA-MB-231 cells is a critical step in the preclinical evaluation of their therapeutic potential.[5]

1.3. The Principle of Cytotoxicity Testing

The core of this protocol is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7] By measuring the absorbance of the solubilized formazan, we can quantify the effect of this compound on cell viability and determine key parameters such as the IC50 value.[5][8]

Materials and Reagents

Reagent Supplier Catalogue No. Storage
MDA-MB-231 Human Breast Adenocarcinoma CellsATCCHTB-26Liquid Nitrogen
Dulbecco's Modified Eagle Medium (DMEM)Gibco119650924°C
Fetal Bovine Serum (FBS), Heat-InactivatedGibco26140079-20°C
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122-20°C
Trypsin-EDTA (0.25%)Gibco252000564°C
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023Room Temperature
This compound(Specify Source)(Specify Cat. No.)-20°C
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650Room Temperature
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) ReagentThermo Fisher ScientificM64944°C
96-well Flat-Bottom Cell Culture PlatesCorning3596Room Temperature
T-75 Cell Culture FlasksCorning430641Room Temperature

Experimental Protocols

3.1. Workflow Overview

The following diagram outlines the major steps in the cytotoxicity assessment of this compound.

Cytotoxicity_Workflow Figure 1: Experimental Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture MDA-MB-231 Cell Culture Harvest Cell Harvesting & Counting Culture->Harvest Seeding Cell Seeding in 96-well Plates Harvest->Seeding Prepare_Drug Prepare this compound Dilutions Treat_Cells Treat Cells with this compound Seeding->Treat_Cells Prepare_Drug->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Figure 1: Experimental Workflow for this compound Cytotoxicity Testing

3.2. MDA-MB-231 Cell Culture

  • Rationale: Proper cell culture technique is paramount to ensure the health and consistency of the cells, which is critical for obtaining reliable and reproducible cytotoxicity data. The following protocol is based on standard methods for MDA-MB-231 cell line maintenance.[9][10]

  • Protocol:

    • Maintain MDA-MB-231 cells in a T-75 flask with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2.[9]

    • When cells reach 80-90% confluency, subculture them.

    • To subculture, aspirate the old medium and wash the cells once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 200 x g for 5 minutes.[11]

    • Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.

    • Seed cells into new T-75 flasks at a ratio of 1:5 to 1:10.

3.3. Cytotoxicity Assay (MTT)

  • Rationale: This protocol is optimized for a 96-well plate format, allowing for high-throughput screening of multiple this compound concentrations. The incubation times and reagent volumes are selected to ensure optimal formazan development and accurate absorbance readings.[7]

  • Protocol:

    • Harvest MDA-MB-231 cells as described in section 3.2. and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

    • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free medium to create a series of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • After 24 hours, carefully aspirate the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

    • Following incubation, add 10 µL of 5 mg/mL MTT reagent to each well.[7]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

    • Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

4.1. Calculating Cell Viability

  • Rationale: The raw absorbance values are converted to a percentage of viability relative to the untreated control. This normalization accounts for variations in initial seeding density and provides a clear measure of the compound's effect.

  • Formula:

    • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

4.2. Determining the IC50 Value

  • Rationale: The IC50 (Inhibitory Concentration 50%) is a quantitative measure of a drug's potency. It represents the concentration of the drug that is required to inhibit cell growth by 50%.[8][12] A lower IC50 value indicates a more potent compound.[8]

  • Procedure:

    • Plot the % Cell Viability against the log of the this compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC50 value.

4.3. Sample Data Presentation

The following table provides an example of how to present the IC50 data for this compound.

Cell Line Compound Incubation Time (hours) IC50 (µM) ± SD
MDA-MB-231This compound4825.6 ± 3.1
MDA-MB-231Doxorubicin (Positive Control)480.8 ± 0.1

Potential Mechanistic Insights

While the MTT assay provides a robust measure of cytotoxicity, it does not elucidate the mechanism of cell death. Previous studies on MDA-MB-231 cells have implicated several signaling pathways in apoptosis, including the activation of caspases and modulation of Bcl-2 family proteins.[4][13][14] The cytotoxic activity of natural products in breast cancer cells is often associated with the induction of apoptosis.[15][16]

The following diagram illustrates a generalized apoptotic signaling pathway that may be activated by compounds like this compound in MDA-MB-231 cells.

Apoptosis_Pathway Figure 2: Potential Apoptotic Signaling Pathway in MDA-MB-231 Cells ChevaloneE This compound Bcl2 Anti-apoptotic Bcl-2 family ChevaloneE->Bcl2 Inhibits Bax Pro-apoptotic Bax/Bak ChevaloneE->Bax Induces Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondria Bax->Mitochondria

Caption: Figure 2: Potential Apoptotic Signaling Pathway in MDA-MB-231 Cells

Further investigations using techniques such as flow cytometry for apoptosis detection (e.g., Annexin V/PI staining), western blotting for key apoptotic proteins, and cell cycle analysis would be necessary to fully characterize the mechanism of action of this compound.

Troubleshooting and Best Practices

  • High Variability Between Replicates: Ensure homogenous cell seeding and accurate pipetting. Mix the cell suspension thoroughly before plating.

  • Low Absorbance Readings: Check the cell seeding density and ensure cells are healthy and actively proliferating. Verify the MTT reagent is not expired and has been stored correctly.

  • Inconsistent IC50 Values: Maintain consistent cell passage numbers and ensure the confluency at the time of treatment is uniform across experiments.

  • DMSO Toxicity: Keep the final concentration of DMSO below 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the evaluation of this compound's cytotoxicity in MDA-MB-231 breast cancer cells. By following these detailed steps, researchers can obtain reliable and reproducible data to inform further preclinical development of this promising natural product. The provided framework for data analysis and interpretation, along with insights into potential mechanisms of action, will aid in the thorough characterization of this compound's anticancer properties.

References

  • Liu, X., et al. (2022). Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001. Marine Drugs, 20(1), 58. [Link]

  • Park, S. H., et al. (2021). Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis. Molecules, 26(5), 1435. [Link]

  • Gao, S., et al. (2022). Biocatalytic and chemical derivatization of the fungal meroditerpenoid this compound. Organic & Biomolecular Chemistry, 20(3), 555-559. [Link]

  • Geris, R., & Simpson, T. J. (2009). Meroterpenoids. Natural product reports, 26(8), 1063–1094. [Link]

  • University of California, Santa Cruz. (n.d.). MDA-MB-231 Cell Culture Protocol. [Link]

  • Visikol. (2022). The Importance of IC50 Determination. [Link]

  • Setiawati, A., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Asian Pacific Journal of Tropical Biomedicine, 12(7), 279. [Link]

  • Chandra, D., & Tang, D. G. (2004). A method for evaluating the role of mitochondria in apoptosis. Methods in molecular biology (Clifton, N.J.), 282, 91–100. [Link]

  • Ravanbakhsh, R. (2016). How can I cultivate MDA-MB-231 cell line?. ResearchGate. [Link]

  • Pereira, C. F., et al. (2020). Establishment of a 3D Co-culture With MDA-MB-231 Breast Cancer Cell Line and Patient-Derived Immune Cells for Application in the Development of Immunotherapies. Frontiers in immunology, 11, 1968. [Link]

  • Abed, S. M., et al. (2018). Characterization of Apoptosis in a Breast Cancer Cell Line after IL-10 Silencing. Asian Pacific journal of cancer prevention : APJCP, 19(11), 3209–3215. [Link]

  • Al-Oqail, M. M., et al. (2021). In Vitro Analysis of Cytotoxic Activities of Monotheca buxifolia Targeting WNT/β-Catenin Genes in Breast Cancer Cells. Molecules (Basel, Switzerland), 26(16), 4983. [Link]

  • Khan, F., et al. (2021). Enhanced Apoptotic Effects in MDA-MB-231 Triple-Negative Breast Cancer Cells Through a Synergistic Action of Luteolin and Paclitaxel. Cureus, 13(9), e18183. [Link]

  • Yeo, D., et al. (2022). Hyperforin-mediated anticancer mechanisms in MDA-MB-231 cell line: insights into apoptotic mediator modulation and caspase activation. Pharmaceutical biology, 60(1), 1083–1094. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]

  • Green, D. R., & Llambi, F. (2015). Cell Death Signaling. Cold Spring Harbor perspectives in biology, 7(12), a006080. [Link]

Sources

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Chevalone E

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the antimicrobial properties of Chevalone E, a fungal meroterpenoid. Recognizing the compound's potential for both intrinsic and synergistic antimicrobial activity, this document details robust protocols for in vitro susceptibility testing. Methodologies are grounded in international standards, ensuring data integrity and reproducibility for researchers in drug discovery and development. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices.

Introduction to this compound: A Fungal Meroterpenoid of Interest

This compound belongs to a class of meroterpenoids, which are hybrid natural products with complex chemical structures.[1] These compounds are known for a variety of biological activities.[1] While some chevalones have demonstrated direct antibacterial effects, this compound has garnered significant interest for its ability to act synergistically with existing antibiotics.[1] Notably, it has been shown to enhance the efficacy of oxacillin against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role in overcoming antibiotic resistance mechanisms.[1] Therefore, a thorough in vitro assessment of this compound should encompass both its standalone antimicrobial potential and its capacity to potentiate conventional antibiotics.

Foundational Principles of Antimicrobial Susceptibility Testing (AST)

The primary objective of in vitro AST is to determine the concentration of a compound required to inhibit or kill a microorganism.[2] This is a critical step in the early stages of antimicrobial drug development. The methodologies detailed herein are aligned with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are globally recognized benchmarks for AST.[3][4] Adherence to these standards ensures consistency and comparability of data across different laboratories.

Core Experimental Protocols

This section outlines the step-by-step protocols for determining the antimicrobial susceptibility profile of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[5] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.

3.1.1. Scientific Rationale

This method provides a quantitative measure of the lowest concentration of this compound that prevents visible bacterial growth. By subsequently sub-culturing from wells showing no growth, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial population, can be determined.

3.1.2. Experimental Workflow Diagram

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare standardized bacterial inoculum (0.5 McFarland) A1 Inoculate microplate wells with bacterial suspension and This compound dilutions P1->A1 P2 Prepare serial dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth P2->A1 A2 Incubate at 35-37°C for 16-20 hours A1->A2 D1 Visually inspect for turbidity to determine MIC A2->D1 D2 Plate aliquots from clear wells onto agar plates D1->D2 D3 Incubate agar plates and count colonies to determine MBC D2->D3

Caption: Workflow for MIC and MBC Determination via Broth Microdilution.

3.1.3. Detailed Protocol

  • Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid impacting bacterial growth.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Standardization of Inoculum: Dilute the standardized bacterial suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microplate wells.

  • Serial Dilution in Microplate: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution with CAMHB to achieve the desired concentration range. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well is typically 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth (i.e., the first clear well).

  • MBC Determination: From each well showing no visible growth, plate a 10 µL aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar). Incubate the agar plates at 35 ± 2°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

3.1.4. Data Presentation: Hypothetical MIC and MBC Values for this compound

MicroorganismATCC StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus2921364128
Enterococcus faecalis29212128>256
Escherichia coli25922>256>256
Pseudomonas aeruginosa27853>256>256
Agar Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the susceptibility of a bacterium to an antimicrobial agent.[6]

3.2.1. Scientific Rationale

This method relies on the diffusion of the antimicrobial agent from a paper disk into an agar medium inoculated with the test organism.[7] The presence and size of a zone of growth inhibition around the disk are indicative of the agent's activity.

3.2.2. Experimental Workflow Diagram

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare standardized bacterial inoculum (0.5 McFarland) A1 Inoculate agar surface with bacterial suspension to create a lawn P1->A1 P2 Prepare Mueller-Hinton agar plates P2->A1 P3 Impregnate sterile disks with known concentration of this compound A2 Apply this compound disks to the agar surface P3->A2 A1->A2 A3 Incubate at 35-37°C for 16-20 hours A2->A3 D1 Measure the diameter of the zone of inhibition (mm) A3->D1 D2 Interpret results based on pre-defined criteria D1->D2

Caption: Workflow for the Agar Disk Diffusion Assay.

3.2.3. Detailed Protocol

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[6] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[6]

  • Disk Preparation and Application: Prepare sterile paper disks (6 mm in diameter) impregnated with a known amount of this compound. Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Measurement and Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters. The interpretation of the zone size as susceptible, intermediate, or resistant requires correlation with MIC data, which is not yet established for new investigational agents like this compound.

3.2.4. Data Presentation: Hypothetical Zone of Inhibition Diameters for this compound

MicroorganismATCC StrainThis compound Disk Content (µg)Zone of Inhibition (mm)
Staphylococcus aureus292133014
Enterococcus faecalis29212308
Escherichia coli25922306 (No inhibition)
Pseudomonas aeruginosa27853306 (No inhibition)
Time-Kill Kinetics Assay

This dynamic assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[8]

3.3.1. Scientific Rationale

By exposing a standardized bacterial culture to a constant concentration of the antimicrobial agent and sampling at various time points, a time-kill curve can be generated. This helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

3.3.2. Experimental Workflow Diagram

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare standardized bacterial inoculum A1 Inoculate test tubes P1->A1 P2 Prepare test tubes with broth and this compound at various multiples of the MIC P2->A1 A2 Incubate with shaking A1->A2 A3 Withdraw aliquots at specified time intervals (0, 2, 4, 8, 24h) A2->A3 A4 Perform serial dilutions and plate for viable counts A3->A4 D1 Count colonies and calculate CFU/mL A4->D1 D2 Plot log10 CFU/mL versus time D1->D2

Caption: Workflow for the Time-Kill Kinetics Assay.

3.3.3. Detailed Protocol

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth medium to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Test Setup: Prepare tubes containing broth with this compound at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the compound.

  • Incubation and Sampling: Incubate all tubes at 35 ± 2°C, typically with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates. After incubation, count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound and the growth control. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Quality Control and Data Integrity

To ensure the validity of the results, it is imperative to include appropriate quality control (QC) measures in every experiment. This involves testing standard reference strains (e.g., ATCC strains mentioned in the tables) for which expected results with conventional antibiotics are known. This verifies the integrity of the media, reagents, and the experimental procedure. All experiments should be performed in triplicate to ensure reproducibility.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and standardized approach for the in vitro antimicrobial susceptibility testing of this compound. By determining its MIC, MBC, and time-kill kinetics, researchers can gain a comprehensive understanding of its antimicrobial profile. Given its known synergistic effects, further investigations using checkerboard assays to quantify synergy with antibiotics like oxacillin are highly recommended. These studies will be crucial in elucidating the full potential of this compound as a novel therapeutic agent or as an adjuvant to combat antimicrobial resistance.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Chen, X., et al. (2022). Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001. Journal of Fungi, 8(1), 83. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2019). M02: Performance Standards for Antimicrobial Disk Susceptibility Tests, 13th Edition. CLSI. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (1999). M26-A: Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. CLSI. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Obe, T. O., et al. (2021). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. BioMed Research International, 2021, 6699317. Retrieved from [Link]

  • bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

Sources

Application Notes & Protocols for the Extraction of Bioactive Metabolites from Eurotium chevalieri

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective extraction of secondary metabolites from the fungus Eurotium chevalieri. This document outlines the scientific rationale behind methodological choices, provides detailed, step-by-step protocols for various solvent extraction techniques, and offers insights into optimizing recovery of this fungus's rich chemical diversity.

Introduction: The Pharmaceutical Potential of Eurotium chevalieri

Eurotium chevalieri, a member of the genus Eurotium (teleomorph of Aspergillus section Aspergillus), is a xerophilic fungus commonly found in low-water-activity environments such as stored grains, dried foods, and indoor settings.[1] Beyond its role in food spoilage, this species has garnered significant attention in the scientific community as a prolific producer of a wide array of structurally diverse and biologically active secondary metabolites.[2][3] These compounds are not essential for the primary growth of the fungus but are synthesized during the late growth phase, often in response to environmental stressors or competition.[4]

The chemical arsenal of E. chevalieri includes, but is not limited to, anthraquinones, indole diketopiperazine alkaloids, and meroterpenoids.[2][4] Many of these compounds have demonstrated potent biological activities, including antimicrobial, cytotoxic, antioxidant, antimalarial, and anti-inflammatory properties.[2][4][5] For instance, metabolites like emodin, physcion, and various chevalones have shown promise in preclinical studies, making E. chevalieri a valuable resource for natural product discovery and drug development.[3][4][5]

Effective extraction is the critical first step in isolating and identifying these valuable compounds. The choice of extraction technique and solvent system is paramount, as it directly influences the yield, purity, and profile of the recovered metabolites. This guide will delve into the theoretical and practical aspects of solvent extraction tailored for E. chevalieri.

Pre-Extraction Essentials: Culturing and Biomass Preparation

The production of secondary metabolites is highly dependent on the fungal growth phase and culture conditions.[4][6] Therefore, careful optimization of the culturing process is a prerequisite for successful extraction.

Fungal Culture

E. chevalieri can be cultivated on various standard mycological media. The choice of medium can significantly influence the metabolic profile.

  • Recommended Media:

    • Potato Dextrose Agar/Broth (PDA/PDB): A general-purpose medium that supports robust growth and is often used for initial cultivation and biomass expansion.[1][7]

    • Czapek Yeast Agar (CYA) or Malt Yeast Extract Agar (MYA): Often supplemented with 20% sucrose to cater to the xerophilic nature of E. chevalieri.[1]

    • Solid-State Fermentation: Culturing on solid substrates like rice or maize can mimic natural growth conditions and often stimulates the production of a different array of secondary metabolites compared to liquid cultures.[8]

  • Incubation Conditions:

    • Temperature: Optimal growth is typically observed between 25-30°C.[1]

    • Duration: Secondary metabolite production is often maximal during the stationary phase of growth, which can range from 7 to 21 days, depending on the culture conditions.[4][6] It is advisable to perform a time-course study to determine the optimal harvest time for the target metabolite(s).[6]

Biomass Harvesting and Preparation

Once the optimal incubation period is complete, the fungal biomass and/or the culture medium must be prepared for extraction. Metabolites can be intracellular, extracellular (secreted into the medium), or both.

  • Liquid Cultures:

    • Separate the mycelium from the culture broth by filtration through muslin cloth or a similar filter.[7]

    • The filtrate (culture broth) can be extracted separately to isolate extracellular metabolites.

    • Wash the harvested mycelial mat with distilled water to remove residual medium components.

    • Lyophilize (freeze-dry) the mycelium to remove water, which facilitates grinding and improves solvent penetration. The dried biomass should be stored at -20°C or below until extraction.[6]

  • Solid-State Cultures:

    • The entire fungal culture (mycelium and substrate) is typically harvested.

    • Dry the material in an oven at a low temperature (e.g., 40-50°C) or, preferably, lyophilize it.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

Core Protocol: Conventional Solvent Maceration

Maceration is a widely used, straightforward technique for extracting fungal metabolites. The choice of solvent is the most critical parameter and is dictated by the polarity of the target compounds.

Principle of Solvent Selection

The principle of "like dissolves like" governs solvent extraction. A solvent will most effectively extract compounds with similar polarity.

SolventPolarity IndexTypical Metabolites Extracted from Fungi
Ethyl Acetate4.4Moderately polar to non-polar compounds (e.g., many alkaloids, terpenoids, some anthraquinones).[6][7]
Methanol5.1Broad range of polar compounds (e.g., glycosides, some alkaloids, polar pigments).[8][9]
Ethanol4.3Similar to methanol, but less toxic; effective for polyphenols and other polar compounds.[10][11]
Dichloromethane3.1Non-polar to moderately polar compounds.[12]
Acetone5.1Broad-spectrum solvent for various polarities.[12]

For a broad-spectrum initial extraction from E. chevalieri, ethyl acetate is an excellent starting point as it can extract a wide range of bioactive compounds, including alkaloids and meroterpenoids.[5][7] Methanol is also a common choice, particularly for more polar metabolites.[8][9]

Step-by-Step Protocol for Ethyl Acetate Extraction

This protocol is designed for the extraction of moderately polar metabolites from dried fungal biomass.

  • Preparation: Weigh 10 g of finely ground, lyophilized mycelial powder.

  • Solvent Addition: Place the powder in a suitable Erlenmeyer flask and add 200 mL of ethyl acetate (a 1:20 w/v ratio is a good starting point).[6]

  • Maceration: Seal the flask and place it on an orbital shaker. Agitate at a moderate speed (e.g., 150 rpm) at room temperature for 24 hours.[6] This extended period ensures thorough diffusion of the metabolites into the solvent.

  • Filtration: Separate the extract from the solid biomass by vacuum filtration using Whatman No. 1 filter paper.

  • Re-extraction (Optional but Recommended): To maximize yield, transfer the fungal biomass back to the flask, add another 150 mL of fresh ethyl acetate, and shake for another 12-24 hours. Filter and combine the extracts.

  • Concentration: Evaporate the solvent from the combined filtrates using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to prevent thermal degradation of the metabolites.[6]

  • Drying and Storage: The resulting crude extract should be dried completely under a stream of nitrogen or in a vacuum desiccator. Store the dried extract at -20°C in a sealed vial to prevent degradation.[6]

G cluster_prep Preparation cluster_extract Extraction cluster_post Post-Extraction Culture 1. Fungal Culture (Solid or Liquid) Harvest 2. Harvest Biomass Culture->Harvest Dry 3. Lyophilize/ Dry Harvest->Dry Grind 4. Grind to Fine Powder Dry->Grind Macerate 5. Maceration (e.g., Ethyl Acetate) Grind->Macerate Filter 6. Filtration Macerate->Filter ReExtract 7. Re-extract Biomass (Optional) Filter->ReExtract Combine 8. Combine Filtrates Filter->Combine ReExtract->Filter Evaporate 9. Rotary Evaporation Combine->Evaporate Store 10. Dry and Store Crude Extract Evaporate->Store

Caption: Workflow for conventional solvent extraction of fungal metabolites.

Advanced Extraction Techniques: Enhancing Efficiency and Yield

While maceration is reliable, modern techniques can offer significant advantages in terms of efficiency, extraction time, and solvent consumption. These methods often utilize energy sources to disrupt the fungal cell walls and enhance mass transfer.

Ultrasound-Assisted Extraction (UAE)
  • Principle: UAE employs high-frequency sound waves (>20 kHz) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local pressure and temperature, disrupting the chitinous fungal cell walls and accelerating the release of intracellular metabolites into the solvent.[13][14][15] This process dramatically reduces extraction time and can improve yield.[15]

  • Protocol Outline:

    • Suspend the fungal powder in the chosen solvent in a flask.

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Apply sonication for a specific duration (e.g., 15-60 minutes).[10][16]

    • Control the temperature of the bath, as prolonged sonication can generate heat.

    • Filter and concentrate the extract as described in the conventional protocol.

G cluster_main Ultrasound-Assisted Extraction (UAE) Mechanism US_Wave Ultrasonic Waves (>20 kHz) Cavitation Acoustic Cavitation (Bubble formation & collapse) US_Wave->Cavitation generates Disruption Cell Wall Disruption (Chitin matrix) Cavitation->Disruption causes Release Metabolite Release Disruption->Release facilitates Extract Enhanced Extract Yield Release->Extract leads to

Caption: Mechanism of Ultrasound-Assisted Extraction (UAE).

Microwave-Assisted Extraction (MAE)
  • Principle: MAE uses microwave energy to heat the solvent and the moisture within the fungal cells.[17] This rapid, localized heating creates internal pressure that ruptures the cell structure, leading to the efficient release of metabolites into the surrounding solvent.[17] MAE is known for its extremely short extraction times and reduced solvent usage.[18][19][20]

  • Protocol Outline:

    • Place the fungal powder and solvent in a specialized microwave-safe extraction vessel.

    • Set the microwave parameters (power, temperature, time). A typical extraction might last only a few minutes.

    • After extraction and cooling, filter and concentrate the extract.

Supercritical Fluid Extraction (SFE)
  • Principle: SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[21] A substance becomes supercritical when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO₂ has high diffusivity (like a gas) and good solvating power (like a liquid), allowing it to penetrate the fungal matrix efficiently.[21][22] The solvent strength can be tuned by altering pressure and temperature.[23] A key advantage is that after extraction, the CO₂ can be returned to a gaseous state by reducing the pressure, leaving behind a solvent-free extract.[21]

  • Protocol Outline:

    • The dried fungal biomass is packed into an extraction vessel.

    • Supercritical CO₂ is pumped through the vessel, dissolving the target metabolites.

    • The pressure is then reduced in a collection vessel, causing the CO₂ to vaporize and the extract to precipitate.

    • For more polar compounds, a co-solvent (modifier) like ethanol or methanol can be added to the CO₂ stream to increase its solvating power.[24]

Comparison of Extraction Techniques
TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Maceration Soaking in solvent at room temperature.Simple, low cost, suitable for heat-sensitive compounds.Time-consuming, large solvent volume, potentially lower yield.Initial screening, small-scale lab extractions.
UAE Acoustic cavitation disrupts cells.Fast, high efficiency, reduced solvent use, suitable for thermolabile compounds.[15]Equipment cost, potential for radical formation with prolonged use.Polyphenols, alkaloids, and a wide range of metabolites.[14]
MAE Microwave heating ruptures cells.Very fast (minutes), low solvent use, high yield.[17]Equipment cost, not ideal for all thermolabile compounds.Thermally stable compounds, rapid screening.[18]
SFE Supercritical fluid as a solvent.High selectivity, solvent-free extract, environmentally friendly ("green").[21][22]High initial equipment cost, complex operation, best for non-polar compounds without a co-solvent.High-purity extracts, non-polar to moderately polar compounds (with co-solvents).[24]

Self-Validating Systems and Troubleshooting

A robust extraction protocol should include measures for validation and troubleshooting.

  • Validation:

    • Replicability: Always perform extractions in triplicate to ensure the results are reproducible.[4]

    • Purity Analysis: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to create a preliminary chemical fingerprint of the extract. This helps in comparing the efficiency of different methods.[25]

    • Bioassays: If targeting compounds with a specific biological activity (e.g., antimicrobial), test the crude extracts to confirm that the activity has been successfully extracted.

  • Troubleshooting Low Yield:

    • Suboptimal Harvest Time: Metabolite production is growth-phase dependent. Create a time-course experiment to find the peak production day.[6]

    • Incorrect Solvent Choice: The target compound may not be soluble in the chosen solvent. Test a range of solvents with varying polarities.

    • Insufficient Cell Disruption: Ensure the biomass is finely ground. For tougher mycelia, consider a more vigorous disruption method like UAE or bead beating prior to maceration.[8][26]

    • Metabolite Degradation: The target compound may be unstable. Avoid high temperatures and exposure to light during extraction and storage.

References

  • Secondary Metabolites from Genus Eurotium and Their Biological Activities. (2023).
  • Ultrasonic Extraction of Medicinal Mushrooms. Hielscher Ultrasound Technology.
  • Optimizing Fungal Metabolite Extraction. Benchchem.
  • How can I extract secondary metabolites from fungus mycelium without homogenization?.
  • Secondary Metabolites from the Genus Eurotium and Their Biological Activities.
  • Ultrasound-assisted extraction of phenolic compounds from ear mushrooms (Auricularia auricula-judae): Assessing composition and biological properties. AIMS Press.
  • Secondary metabolites from Eurotium species, Aspergillus calidoustus and A. insuetus common in Canadian homes with a review of their chemistry and biological activities.
  • Eurotium (Aspergillus) repens metabolites and their biological activity. PubMed.
  • Microwave-Assisted Extraction of Secondary Metabolites Using Ethyl Lactate Green Solvent from Ambrosia arborescens: LC/ESI-MS/MS and Antioxidant Activity. MDPI.
  • Eurotium chevalieri - Morphology, Health Effects and Tre
  • Optimization of Metabolite Extraction Protocols for Untargeted Metabolite Profiling of Mycoparasitic Scytalidium parasiticum. Universiti Kebangsaan Malaysia.
  • Bioactive meroterpenoids and alkaloids from the fungus Eurotium chevalieri.
  • Optimization of Antifungal Extracts from Ficus hirta Fruits Using Response Surface Methodology and Antifungal Activity Tests.
  • Secondary Metabolites from the Genus Eurotium and Their Biological Activities (PDF).
  • Secondary Metabolites from the Genus Eurotium and Their Biological Activities. MDPI.
  • Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts.
  • Supercritical Fluid Extraction Enhances Discovery of Secondary Metabolites
  • Ultrasound-Assisted Extraction of Total Phenolic Compounds and Antioxidant Activity in Mushrooms. MDPI.
  • Taxonomic Characterization and Secondary Metabolite Profiling of Aspergillus Section Aspergillus Contamin
  • Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study.
  • Microwave-Assisted Extraction of the Fungal Metabolite Ergosterol and Total Fatty Acids.
  • The Metabolite Profiling of Aspergillus fumigatus KMM4631 and Its Co-Cultures with Other Marine Fungi.
  • Microwave-Assisted Extraction of Pleurotus Mushrooms Cultivated on ‘Nero di Troia’ Grape Pomace and Evaluation of the Antioxidant and Antiacetylcholinesterase Activities. MDPI.
  • Optimization of Metabolite Extraction Protocols for Untargeted Metabolite Profiling of Mycoparasitic Scytalidium parasiticum. Universiti Kebangsaan Malaysia.
  • Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials.
  • Bioactive Natural Products: Isolation of Fungal Secondary Metabolites and Applications of Green Chemistry.
  • Ultrasound-assisted extraction optimization of polyphenols from Boletus bicolor and evaluation of its antioxidant activity.
  • Supercritical Carbon Dioxide Extracts of Cordyceps sinensis: Chromatography-based Metabolite Profiling and Protective Efficacy Against Hypobaric Hypoxia. Frontiers.
  • Extraction of Endophytic Fungal Metabolites. Bio-protocol.
  • Microwave-assisted extraction of the fungal metabolite ergosterol and total f
  • Ultrasound-Assisted Extraction of Total Phenolic Compounds and Antioxidant Activity in Mushrooms.
  • Microwave-Assisted Extraction of the Fungal Metabolite Ergosterol and Total Fatty Acids.
  • Optimization of Phenolic Compounds Extraction and Antioxidant Activity from Inonotus hispidus Using Ultrasound-Assisted Extraction Technology. MDPI.
  • Supercritical Fluid Extraction of Compounds of Pharmaceutical Interest
  • Profiling of Aspergillus species' metabolites in maize using different analytical approaches.
  • Metabolomic profiles of the liquid state fermentation in co-culture of Eurotium amstelodami and Bacillus licheniformis.
  • Supercritical Fluid Extraction Enhances Discovery of Secondary Metabolites

Sources

Preparation of Chevalone E Stock Solutions for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol and best practices for the preparation of stock solutions of Chevalone E, a fungal meroterpenoid with significant potential in synergistic drug studies.[1][2] Given its hydrophobic nature, proper solubilization and handling are critical for obtaining accurate and reproducible results in cell-based assays. This document outlines the rationale behind the choice of solvent, provides a step-by-step protocol for preparing a high-concentration stock solution in dimethyl sulfoxide (DMSO), and details the process for creating working solutions for cell culture applications. Furthermore, it addresses critical considerations such as solvent tolerance in cell lines, prevention of compound precipitation, and appropriate storage conditions to ensure the integrity and biological activity of this compound.

Introduction to this compound

This compound is a meroterpenoid, a class of natural products with a mixed biosynthetic origin, exhibiting a complex and stereochemically rich structure.[1][3] Isolated from fungi such as Aspergillus versicolor, this compound has garnered scientific interest due to its promising bioactivity.[2][4] Notably, it has been shown to potentiate the cytotoxic effects of the chemotherapeutic agent doxorubicin in breast cancer cell lines, such as MDA-MB-231.[1][2] This synergistic activity suggests that this compound may play a role in overcoming drug resistance or enhancing the efficacy of existing anticancer drugs.

The molecular structure of this compound contributes to its physicochemical properties, which are essential to understand for its application in in vitro studies.

PropertyValueSource
Molecular Formula C₂₆H₃₈O₄[4][5]
Molecular Weight 414.6 g/mol [4][5]
XLogP3 5.5[4]

The high XLogP3 value indicates that this compound is a lipophilic, or hydrophobic, compound. This characteristic presents a challenge for its use in aqueous environments like cell culture media, necessitating the use of an organic solvent for initial solubilization.

The Critical Role of the Solvent: Why DMSO?

For hydrophobic compounds like this compound, dimethyl sulfoxide (DMSO) is the solvent of choice for preparing stock solutions for cell-based assays. Its selection is based on several key properties:

  • High Solubilizing Power: DMSO is a potent aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.

  • Miscibility with Water: DMSO is miscible with water in all proportions, which facilitates the dilution of the stock solution into aqueous cell culture media.

  • Biological Inertness at Low Concentrations: While DMSO can have biological effects at higher concentrations, it is generally considered safe for most cell lines at final concentrations of 0.5% or less.[6] For sensitive primary cells, a final concentration of 0.1% or lower is recommended.[6]

The overarching goal is to prepare a concentrated stock solution in DMSO that can be diluted to a final working concentration in cell culture medium with a minimal and non-toxic final DMSO concentration.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound. This concentration is a common starting point for many small molecules in drug discovery research and allows for a wide range of final working concentrations to be prepared.

Materials:
  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

Protocol Steps:
  • Calculate the Required Mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight (414.6 g/mol ).

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 414.6 g/mol x 1000 mg/g = 4.146 mg

  • Weighing this compound:

    • Accurately weigh 4.146 mg of solid this compound using an analytical balance.

    • Expert Tip: For ease of handling and to minimize waste, it is often practical to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of DMSO accordingly. For example, for 5 mg of this compound, the required volume of DMSO would be:

      • Volume (mL) = (Mass (mg) / Molecular Weight ( g/mol )) / Molarity (mol/L) x 1000 (mL/L)

      • Volume (mL) = (5 mg / 414.6 g/mol ) / 0.010 mol/L x 1000 mL/L = 1.206 mL or 1206 µL

  • Dissolving this compound in DMSO:

    • Transfer the weighed this compound to a sterile 1.5 mL microcentrifuge tube.

    • Add the calculated volume of sterile, cell culture grade DMSO to the tube.

    • Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid in dissolving stubborn compounds. Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage of the Stock Solution:

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are typically stable for several months.

Preparation of Working Solutions for Cell Culture

The 10 mM stock solution must be diluted to the final desired concentration in cell culture medium before being added to the cells. It is crucial to perform serial dilutions to avoid precipitation of the hydrophobic compound.

Workflow for Preparing a 10 µM Working Solution:

Caption: Workflow for preparing a working solution of this compound.

  • Intermediate Dilution (e.g., to 1 mM):

    • Thaw a 20 µL aliquot of the 10 mM stock solution.

    • In a sterile tube, add 2 µL of the 10 mM stock to 18 µL of sterile DMSO or cell culture medium. This creates a 1:10 dilution, resulting in a 1 mM intermediate stock.

    • Causality Note: Performing an intermediate dilution step helps to prevent the compound from crashing out of solution when it is introduced to the aqueous environment of the cell culture medium.

  • Final Dilution in Cell Culture Medium:

    • To prepare a 10 µM working solution, a 1:100 dilution of the 1 mM intermediate stock is required.

    • For example, to prepare 1 mL of a 10 µM working solution, add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed complete cell culture medium (containing serum, if applicable).

    • Mix immediately by gentle pipetting or inversion.

    • The final DMSO concentration in this working solution will be 0.1%.

Best Practices and Troubleshooting

  • Solvent Toxicity Control: Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of DMSO as the cells treated with this compound. This allows you to distinguish the effects of the compound from any effects of the solvent.

  • Preventing Precipitation: If you observe precipitation upon dilution in the cell culture medium, consider the following:

    • Lower the stock concentration: Preparing a less concentrated initial stock (e.g., 1 mM) may be necessary.

    • Use serum: The proteins in fetal bovine serum (FBS) can help to solubilize hydrophobic compounds. If your experiment allows, ensure you are diluting into a medium containing serum.

    • Stepwise dilution: Perform serial dilutions with smaller dilution factors.

  • Confirming Final Concentrations: While not always necessary for routine screening, for mechanism-of-action studies, the final concentration of the compound in the medium could be confirmed by analytical methods such as HPLC if there are concerns about solubility or stability.

  • Working Concentration Range: For initial experiments, it is advisable to test a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal dose for your specific cell line and assay. Based on data for the related compound Chevalone C, a starting range of 1 µM to 100 µM could be appropriate.[7]

Conclusion

The successful use of this compound in cell culture experiments is highly dependent on the correct preparation of stock and working solutions. By understanding its hydrophobic nature and employing the appropriate solvent and dilution techniques, researchers can ensure the generation of reliable and reproducible data. This protocol provides a robust framework for the preparation of this compound solutions, enabling further investigation into its promising biological activities.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 156580519, this compound. Retrieved from [Link].

  • Zhang, Y., et al. (2022). Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001. Marine Drugs, 20(1), 69. Available at: [Link].

  • Tang, X., et al. (2022). Biocatalytic and chemical derivatization of fungal meroditerpenoid this compound. Request PDF. Available at: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53475642, Chevalone B. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53475641, Chevalone A. Retrieved from [Link].

  • Tang, X., et al. (2022). Biocatalytic and chemical derivatization of the fungal meroditerpenoid this compound. Organic & Biomolecular Chemistry, 20(24), 4975-4979. Available at: [Link].

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Chevalone E Yield from Aspergillus Fermentation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Meroterpenoid Challenge

Chevalone E is a bioactive meroditerpenoid produced primarily by Aspergillus versicolor and marine-derived strains like Aspergillus hiratsukae. Structurally, it combines a polyketide core (3,5-dimethylorsellinic acid derivative) with a geranylgeranyl-derived terpenoid moiety.[1]

The primary bottleneck in this compound production is the tight regulation of its biosynthetic gene cluster (cle cluster) and the metabolic flux competition between the polyketide and terpenoid pathways. This guide provides a technical roadmap to overcome these limitations through strain engineering, fermentation optimization, and precision downstream processing.

Part 1: Biosynthetic Logic & Genetic Optimization

To improve yield, you must first understand the "assembly line."[1] this compound biosynthesis relies on the convergence of the mevalonate pathway (terpenoid supply) and the polyketide pathway.

The cle Biosynthetic Pathway[2]

The cle gene cluster in Aspergillus versicolor encodes the necessary machinery. The pathway involves the formation of a polyketide intermediate (likely 3,5-dimethylorsellinic acid or TAL) by a non-reducing polyketide synthase (NR-PKS), followed by prenylation with geranylgeranyl pyrophosphate (GGPP), and subsequent cyclization/oxidation.

ChevaloneBiosynthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA PKS Cle1 (NR-PKS) Polyketide Synthase MalonylCoA->PKS MVA Mevalonate Pathway GGPP GGPP (C20 Precursor) MVA->GGPP PT Prenyltransferase (Cle2) GGPP->PT Prenylation Precursor Polyketide Core (TAL-like) PKS->Precursor Condensation Precursor->PT Intermediate Prenylated Intermediate PT->Intermediate Cyclase Cyclase/Oxidase (FAD-dependent) Intermediate->Cyclase Ring Closure & Oxidation ChevaloneE This compound Cyclase->ChevaloneE

Figure 1: Biosynthetic pathway of this compound showing the convergence of polyketide (Cle1) and terpenoid (GGPP) precursors.

Q&A: Genetic Engineering & Strain Selection

Q: We are using wild-type A. versicolor but yields are inconsistent (<1 mg/L). Should we switch strains? A: Yes, or engineer the current one. Wild-type clusters are often "cryptic" or expressed at low basal levels.[1]

  • Strategy A (Heterologous Expression): Transfer the cle cluster (specifically the PKS, PT, and cyclase genes) into a clean host like Aspergillus oryzae NSAR1. This removes background metabolite noise and places the cluster under constitutive promoters (e.g., amyB).

  • Strategy B (Native Activation): If maintaining the native strain, attempt epigenetic remodeling. Add 5-azacytidine (50-100 µM) or suberoylanilide hydroxamic acid (SAHA) to the media to inhibit DNA methylation/histone deacetylation, potentially unlocking the cluster.

Q: Which precursor pathway is the limiting factor? A: Usually the terpenoid supply. The PKS machinery is generally efficient, but the supply of Geranylgeranyl Pyrophosphate (GGPP) is shared with primary sterol metabolism.

  • Action: Overexpress the GGPP synthase (gggs) and the rate-limiting enzyme HMG-CoA reductase (hmgr) to push flux toward the prenylation step.

Part 2: Fermentation Optimization (Upstream)

Media & Culture Conditions

While liquid fermentation allows for easier scale-up, Aspergillus meroterpenoids often show higher specific yields in Solid State Fermentation (SSF) due to better mimicking of natural fungal habitats which triggers secondary metabolism.[1]

ParameterSolid State (Recommended for Yield)Liquid Submerged (Recommended for Scale)
Base Substrate Rice (40g) + Water (60mL)PDB (Potato Dextrose Broth) or Czapek-Dox
Salinity 0.5% - 3.0% Sea Salt (Critical for marine strains)3.0% Sea Salt
Temperature 25°C - 28°C26°C
Duration 21 - 28 Days (Static)7 - 14 Days (180 rpm)
pH Natural (approx 6.0-6.5)Controlled 5.5 - 6.0
Q&A: Troubleshooting Fermentation

Q: Our liquid cultures produce biomass but no this compound. Why? A: This is a classic "silent cluster" issue in submerged culture.

  • Shear Stress: Filamentous fungi in bioreactors experience shear stress that can downregulate secondary metabolite clusters.[1] Reduce agitation or use an airlift bioreactor.[1]

  • Substrate Inhibition: High glucose can repress secondary metabolism (Carbon Catabolite Repression). Switch to a slow-release carbon source like lactose or starch , or use a fed-batch glucose strategy.[1]

Q: Can we add precursors to the media to boost yield? A: Yes.

  • Mevalonate (1-5 mM): Bypasses the HMG-CoA reductase regulation point, directly feeding the terpenoid pathway.

  • Sodium Acetate (0.1%): Increases the acetyl-CoA pool for the polyketide synthase.

Part 3: Downstream Processing (Extraction & Purification)

This compound is lipophilic but contains polar functionalities (hydroxyl/carbonyl groups), making it amenable to mid-polarity solvents.[1]

Extraction Workflow

ExtractionWorkflow Harvest Harvest Mycelium + Media Solvent Macerate in EtOAc (3x) (Ethyl Acetate) Harvest->Solvent Conc Concentrate in Vacuo (< 40°C) Solvent->Conc Partition Partition: EtOAc vs Water (Remove sugars/salts) Conc->Partition Crude Crude Gum Partition->Crude Silica Silica Gel Column Gradient: PE -> EtOAc Crude->Silica Sephadex Sephadex LH-20 (MeOH or CH2Cl2:MeOH 1:1) Silica->Sephadex HPLC Semi-Prep HPLC (C18, ACN:H2O) Sephadex->HPLC

Figure 2: Standard isolation workflow for this compound from solid rice media.[1]

Q&A: Purification Troubleshooting

Q: We see a large spot on TLC, but HPLC shows multiple peaks. What is happening? A: You are likely seeing the "Chevalone Complex." Aspergillus often produces Chevalone A, B, C, and E simultaneously.[1] They are structurally very similar (differing by oxidation state or acetylation).

  • Solution: Do not rely on isocratic HPLC. Use a slow gradient: 50% ACN to 100% ACN over 30 minutes on a C18 column. This compound typically elutes later than the more oxidized analogs due to the lack of certain hydroxyl groups compared to analogs like Chevalone C.

Q: The compound degrades during silica chromatography. How do we prevent this? A: Meroterpenoids can be acid-sensitive (hemiacetal bridges).

  • Fix: Use neutralized silica (wash silica with 1% triethylamine in hexane before packing) or switch to Diol-functionalized silica , which is less acidic and gentler on sensitive terpenes.[1] Alternatively, prioritize Sephadex LH-20 early in the process as it is non-destructive.[1]

Part 4: Analytical Validation

Target Molecule: this compound Molecular Formula: C₂₆H₃₈O₄ Key NMR Signals (CDCl₃):

  • α-Pyrone moiety: Look for characteristic signals of the methylated pyrone ring.

  • Terpenoid region: Four singlet methyls and characteristic multiplets for the drimane-type or labdane-type skeleton.

Reference Data for Identification: Compare your isolate's 1H and 13C NMR data against the values reported for Aspergillus versicolor metabolites. Specifically, look for the shift differences at C-1 and C-15 to distinguish from Chevalone B.[1][2]

References

  • Biosynthesis & Gene Cluster: Zhang, W., et al. (2022).[1][3][4] Biocatalytic and chemical derivatization of the fungal meroditerpenoid this compound. Organic Chemistry Frontiers. [Link] (Identifies the 'cle' cluster and heterologous expression strategy)

  • Isolation & Structure: Li, D., et al. (2011).[1] Chevalones A–D, meroterpenoids produced by Eurotium chevalieri.[1][2] Journal of Natural Products. [Link] (Foundational paper on the chevalone structural class)

  • Marine Strain Fermentation: Chen, X.Y., et al. (2021).[1] Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae. Marine Drugs. [Link] (Provides protocols for marine-derived strain fermentation and extraction)

  • General Meroterpenoid Biosynthesis: Matsuda, Y.[1] & Abe, I. (2016).[1][5] Biosynthesis of fungal meroterpenoids. Natural Product Reports. [Link] (Review of the PKS/Prenyltransferase mechanisms)

Sources

Technical Support Center: Chevalone E Solubilization & Handling

[1][2][4]

Topic: Optimizing Solubility of this compound in DMSO and Aqueous Buffers

Compound Profile & Solubility Physics

Understanding the physicochemical nature of this compound is the first step to preventing experimental failure.

PropertyDataTechnical Implication
Molecular Weight 414.6 g/mol Moderate size; diffusion is not the limiting factor.[1][2][3][4]
LogP (Predicted) ~5.5Highly Hydrophobic. It partitions strongly into lipid bilayers and non-polar solvents.[1][2][3][4] It "hates" water.[1][2][3]
Structure Meroditerpenoid (Polycyclic)Rigid scaffold prone to π-stacking and aggregation in aqueous environments.[1][2][3][4]
Primary Solvent DMSO (Dimethyl Sulfoxide)Excellent solubility (>10 mM) due to dipole-dipole interactions.[1][2][3][4]
Aqueous Solubility < 1 µM (estimated)Critical Risk: Immediate precipitation ("crashing out") upon rapid dilution into media.[1][2][3][4]

Troubleshooting Guide: Stock Solution Preparation (DMSO)

Q: Why is my this compound solid not dissolving completely in DMSO?

Diagnosis: While this compound is soluble in DMSO, two factors often cause incomplete dissolution: moisture contamination and crystal lattice energy .[1][2][3]

  • Hygroscopic DMSO: DMSO is hygroscopic.[1][2][3][5] If your bottle has been open for months, it may contain 1-5% water.[1][2][3][4] This drastically reduces its solvating power for hydrophobic compounds like this compound.[1][2][3]

  • Thermodynamic Barrier: The crystal lattice of purified meroterpenoids can be stable.

Corrective Protocol:

  • Use Anhydrous DMSO: Always use fresh, anhydrous DMSO (water content <0.05%) for stock preparation.[1][2][3]

  • Vortex & Sonicate: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes. The slight heat helps overcome the lattice energy without degrading the compound.

  • Visual Check: Hold the vial up to a light source. The solution must be completely clear. Any turbidity indicates micro-crystals that will act as nucleation sites for precipitation later.[1][2][3]

Q: What is the maximum recommended stock concentration?

Recommendation: Prepare stocks at 10 mM to 50 mM .

  • Reasoning: Higher concentrations (e.g., 100 mM) are risky because they are closer to the saturation limit.[1][2] When you pipette a high-concentration stock into aqueous media, the local concentration at the pipette tip is massive, leading to immediate, irreversible precipitation.[1][2][3] A 10 mM stock allows for a more controlled dilution.[2][3]

Troubleshooting Guide: Aqueous Dilution (The "Crash Out" Effect)

Q: When I add the DMSO stock to my cell culture media, I see a fine precipitate. Why?

The Mechanism: This is the "Solvent Shifting" effect. You are moving the molecule from an environment it loves (DMSO) to one it hates (Water).[1][2][4] If the transition is too abrupt, the molecules aggregate faster than they can disperse.

The "Intermediate Dilution" Protocol (Mandatory for this compound): Do not pipette 1 µL of 10 mM stock directly into 1 mL of media. Instead, use a stepping stone.

  • Step 1 (Stock): 10 mM this compound in 100% DMSO.

  • Step 2 (Intermediate): Dilute 1:10 into pure DMSO or PBS + 50% DMSO to create a 1 mM working stock.

  • Step 3 (Final): Dilute the 1 mM stock into pre-warmed (37°C) media while vortexing the media.

Why this works: It reduces the concentration gradient at the injection point.

Q: Can I use serum to help solubility?

Yes. Serum proteins (Albumin/BSA) in FBS (Fetal Bovine Serum) act as natural carriers.[1][2][4]

  • Tip: Dilute your compound into media containing serum (e.g., 10% FBS) rather than serum-free media.[1][2][3][4] The albumin binds the hydrophobic this compound, keeping it in "solution" (technically a protein-bound suspension) and preventing crystal growth.[1][2][3][4]

Workflow Visualization

The following diagram illustrates the critical decision pathways for solubilizing this compound for bioassays.

ChevaloneSolubilitySolidThis compound Solid(Store -20°C, Desiccated)DMSO_StockPrimary Stock PreparationSolvent: Anhydrous DMSOConc: 10-50 mMSolid->DMSO_StockDissolveQC_CheckVisual QC:Clear Solution?DMSO_Stock->QC_CheckSonicateAction: Sonicate (37°C)& VortexQC_Check->SonicateNo (Turbid)Direct_AddDirect Addition to Media(High Risk of Precipitation)QC_Check->Direct_AddYes (Clear)Step_DilutionIntermediate Dilution StepDilute to 10x Working Concin PBS/DMSO mixQC_Check->Step_DilutionRecommended PathSonicate->QC_CheckRe-checkPrecipitateFAILURE:Precipitation/AggregationInaccurate Bioassay DataDirect_Add->PrecipitateRapid Solvent ShiftFinal_MediaFinal Assay Media(Contains 10% FBS)Step_Dilution->Final_MediaSlow Addition + VortexSuccessSUCCESS:Stable DispersionValid Bioassay DataFinal_Media->SuccessSerum Albumin Binding

Figure 1: Critical Control Points in the solubilization of hydrophobic meroterpenoids. The green path represents the optimized protocol to avoid precipitation.

Frequently Asked Questions (FAQs)

Q: Is this compound stable in freeze-thaw cycles? A: Repeated freeze-thaw cycles introduce moisture (condensation) into the DMSO stock.[1][2][3][4] As water content rises, solubility drops, leading to "silent precipitation" where the compound crashes out inside the freezer tube.

  • Solution: Aliquot your 10 mM stock into single-use vials (e.g., 20 µL each) and store at -20°C or -80°C. Use each vial once and discard.

Q: My cells are dying in the vehicle control. Is it the this compound? A: It is likely the DMSO.

  • Check: Ensure your final DMSO concentration is < 0.5% (v/v) . Many cell lines (e.g., breast cancer lines used in this compound synergy studies) are sensitive to >0.5% DMSO.[1][2][3]

  • Calculation: If you have a 10 mM stock and need 10 µM final, that is a 1:1000 dilution = 0.1% DMSO.[2][3] This is safe.

Q: Can I use Ethanol instead of DMSO? A: Ethanol is generally a poorer solvent for complex meroterpenoids than DMSO and is more volatile (leading to concentration changes). Stick to DMSO unless your specific assay strictly forbids it.[1][2][3]

References

  • Isolation & Structure: Lee, H. J., et al. (2011).[1][2][3] "Chevalones A–D, meroterpenoids from the fungus Eurotium chevalieri."[2][3][6] Tetrahedron, 67(35), 6524-6528.[1][2][3][4] [1][4]

  • Synergy & Bioactivity: Li, D., et al. (2019).[1][2] "Biocatalytic and chemical derivatization of the fungal meroditerpenoid this compound." Organic & Biomolecular Chemistry, 17, 3123-3128.[1][2][3]

  • General DMSO Handling: Cayman Chemical.[1][2] "Guidelines for the Solubility of Hydrophobic Compounds."

  • Meroterpenoid Properties: PubChem Compound Summary for this compound (CID 156580519). [1][4]

Technical Support Center: Chevalone E Fermentation & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the production of Chevalone E , a bioactive meroterpenoid. This content is structured to address specific experimental bottlenecks, ensuring reproducibility and high-yield outcomes.

Status: Operational | Tier: Advanced Research Support Subject: Optimization of Aspergillus chevalieri / Aspergillus versicolor for this compound Production

Core Biosynthetic Intelligence

Before troubleshooting, it is critical to understand the metabolic logic of your production host. This compound is a meroditerpenoid , a hybrid molecule derived from the convergence of the polyketide and terpenoid pathways.

Biosynthetic Pathway & Regulation

The production of this compound relies on the synchronous supply of two distinct precursor pools:

  • Polyketide Moiety: Derived from the Polyketide Synthase (PKS) pathway (likely utilizing Acetyl-CoA/Malonyl-CoA).

  • Terpenoid Moiety: Derived from the Mevalonate (MVA) pathway, specifically Geranylgeranyl Pyrophosphate (GGPP).

Key Regulatory Bottleneck: The enzymatic "coupling" of these two moieties by a prenyltransferase is often the rate-limiting step. If one pool is depleted, yield crashes.

ChevaloneBiosynthesis cluster_PKS Polyketide Pathway cluster_Terpene Terpenoid Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Orsellinic Orsellinic Acid-like Intermediate MalonylCoA->Orsellinic PKS (e.g., cle/olc cluster) Coupling Prenyltransferase (Coupling Step) Orsellinic->Coupling MVA Mevalonate FPP Farnesyl-PP MVA->FPP GGPP Geranylgeranyl-PP (C20) FPP->GGPP GGPP->Coupling Intermediate Prenylated Polyketide Coupling->Intermediate Cyclization Cyclization & Oxidation (P450 Monooxygenases) Intermediate->Cyclization ChevaloneE This compound (Target) Cyclization->ChevaloneE

Figure 1: Convergent biosynthetic pathway of this compound. Note the critical requirement for balanced flux between the PKS and Terpenoid pathways.

"Gold Standard" Fermentation Protocol

Based on optimized conditions for secondary metabolites in Aspergillus section Aspergillus (formerly Eurotium).

Organism: Aspergillus chevalieri (or A. versicolor depending on strain availability). Fermentation Type: Submerged Liquid Fermentation (SmF).

ParameterOptimal SetpointCritical RangeRationale
Basal Medium PDB (Potato Dextrose Broth)N/AProvides complex nitrogen/carbon balance favorable for Eurotium spp.
Carbon Supplement Glucose (30 g/L)20–40 g/LHigh C:N ratio triggers secondary metabolism after log phase.
Temperature 28°C26–30°CA. chevalieri is mesophilic; >30°C shifts metabolism to vegetative growth.
Initial pH 6.5 – 6.66.0 – 7.0Slightly acidic pH favors fungal PKS gene expression.
Agitation 180 rpm150–200 rpmEnsures oxygen transfer without high shear stress damaging fungal hyphae.
Fermentation Time 11 Days8–14 DaysThis compound is a late-stage metabolite; harvesting too early yields only precursors.

Troubleshooting & Optimization (Q&A)

Q1: My biomass is high, but this compound yield is negligible. What is happening?

Diagnosis: You are likely experiencing Carbon Catabolite Repression or a Pathway Imbalance .

  • The Cause: If glucose is too high (>40 g/L) initially, the fungus stays in the vegetative phase (producing biomass) and suppresses secondary metabolite gene clusters. Alternatively, the terpenoid pool (GGPP) might be limiting.

  • The Fix:

    • Two-Stage Feeding: Start with 15 g/L glucose. Feed an additional 15 g/L at Day 3 (post-log phase). This "starve-feed" strategy forces the induction of stress-response genes (secondary metabolism).

    • Precursor Feeding: Add Sodium Acetate (0.1%) at Day 2 to boost the PKS pool, or Mevalonolactone (5 mM) to boost the terpenoid pool.

Q2: The fermentation broth is viscous and difficult to extract. How do I recover the product?

Diagnosis: High exopolysaccharide (EPS) production or dense mycelial mats.

  • The Cause: Eurotium species are xerophilic and can produce slime in high-sugar media.

  • The Fix:

    • Extraction Protocol: Do not just extract the supernatant. This compound is lipophilic and often adheres to the cell wall.

    • Step-by-Step:

      • Homogenize the entire culture (mycelium + broth).

      • Add Ethyl Acetate (1:1 v/v) and sonicate for 30 minutes.

      • Centrifuge at 5000 rpm to break the emulsion.

      • Repeat extraction 3 times.

Q3: I see "Chevalone-like" impurities (Chevalone A, B, C) but low this compound. How do I shift specificity?

Diagnosis: Incomplete oxidation or cyclization.

  • The Cause: this compound is a specific oxidation state. The enzymes responsible (P450 monooxygenases) require oxygen and specific cofactors.

  • The Fix:

    • Increase Aeration: Use baffled flasks or increase rpm to 200. P450 enzymes are oxygen-dependent.

    • Cofactor Support: Supplement the media with Mg²⁺ (MgSO₄ · 7H₂O, 0.5 g/L) and Fe²⁺ (FeSO₄, trace). These are essential cofactors for the terpene cyclases and P450s.

Q4: The strain grows poorly. Should I adjust salinity?

Diagnosis: Osmotic stress requirement.

  • The Cause: A. chevalieri is xerophilic (loves dry/high-osmolarity environments).[1] Standard media might be too "wet" (high water activity,

    
    ).
    
  • The Fix:

    • Increase the osmotic pressure by adding NaCl (3-5%) or high Sucrose concentrations. This mimics its natural habitat (dried foods/soil) and often upregulates the stress-responsive secondary metabolite clusters.

Advanced Optimization: Stress Induction

To maximize yield beyond standard optimization, apply "OSMAC" (One Strain Many Compounds) principles using stress factors.

Stress FactorProtocolExpected Mechanism
High Osmolarity Add 5% NaCl to PDB.Mimics natural xerophilic niche; upregulates cle gene cluster.
Epigenetic Modulation Add 10 µM 5-Azacytidine (DNA methyltransferase inhibitor).Unlocks "silent" gene clusters by preventing repressive methylation.
Co-Culture Co-ferment with Bacillus subtilis (dead or alive).Microbial competition signals often trigger defense metabolite (Chevalone) production.

References

  • Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01. Source: NIH / PubMed Central (2024). Relevance: Establishes the baseline fermentation parameters (28°C, pH 6.6, 180 rpm) for A. chevalieri secondary metabolites.

  • Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae. Source: Marine Drugs (MDPI). Relevance: Details the chemical structure, cytotoxicity, and isolation of Chevalone series meroterpenoids.

  • Biocatalytic and chemical derivatization of the fungal meroditerpenoid this compound. Source: Royal Society of Chemistry (RSC). Relevance: Confirms the biosynthetic gene cluster (cle) and the role of P450 monooxygenases in this compound formation.[2]

  • Secondary Metabolites from the Genus Eurotium and Their Biological Activities. Source: MDPI (2023). Relevance: Comprehensive review of Eurotium (anamorph Aspergillus) metabolites and fermentation characteristics.

Sources

Technical Support Center: Resolving Chevalone E Stereochemistry via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CHEV-E-XR-001 Status: Open Priority: High (Drug Development/Structural Validation) Assigned Specialist: Senior Application Scientist, Structural Biology Division

Executive Summary & Problem Definition

The Challenge: Chevalone E is a fungal meroterpenoid (isolated from Eurotium or Aspergillus spp.) featuring a complex fused-ring system, a hemiacetal bridge, and multiple stereogenic centers. Resolving its absolute configuration is critical for establishing structure-activity relationships (SAR), particularly given its reported synergistic antibiotic and cytotoxic activities.

The Technical Barrier: As a compound composed exclusively of light atoms (C, H, O), this compound lacks strong anomalous scatterers. Standard Mo-K


 radiation often fails to provide sufficient anomalous signal to define the absolute stereochemistry (Flack parameter determination), leading to ambiguous results. Furthermore, the hemiacetal moiety introduces conformational flexibility, often resulting in "oiling out" rather than crystallization.

Phase I: Advanced Crystallization Protocols

Objective: Obtain single crystals suitable for diffraction (


 mm) with high internal order.
Critical Causality: The Hemiacetal Factor

This compound contains a hemiacetal bridge that is sensitive to protic solvents and pH changes.

  • Avoid: Strong acids or bases which can catalyze ring-opening or epimerization.

  • Prefer: Aprotic solvents or neutral alcohols.

Protocol A: Vapor Diffusion (Hanging Drop) for Lipophilic Meroterpenoids
  • Theory: Slow dehydration drives the system gently into supersaturation, minimizing amorphous precipitation.

  • Setup: 24-well Linbro plate.

Step-by-Step:

  • Dissolution: Dissolve 2 mg of pure this compound in 100

    
    L of Acetone  (Solvent A). Ensure complete dissolution; filter through a 0.22 
    
    
    
    m PTFE membrane if necessary.
  • Reservoir Preparation: Prepare 500

    
    L of precipitant solution (Solvent B) in the well.
    
    • Screen 1: n-Hexane (Standard antisolvent)

    • Screen 2: Diisopropyl ether (Slower diffusion)

    • Screen 3: Water (High polarity contrast, risky for hemiacetals but effective for hydrates)

  • Drop Setup: Mix 1

    
    L of protein solution + 1 
    
    
    
    L of reservoir solution on a siliconized cover slip.
  • Sealing: Invert over the reservoir and seal with grease.

  • Incubation: Store at 18°C in a vibration-free environment.

Troubleshooting Guide: "Oiling Out"

If droplets turn into a viscous oil instead of crystals, the supersaturation gap is too high.

SymptomDiagnosisCorrective Action
Phase Separation (Oil) Supersaturation reached too fast.Switch to Liquid-Liquid Diffusion in a capillary tube (slower mixing).
Amorphous Precipitate Interaction too strong/nonspecific.Add 5-10% DMSO to the drop to increase solubility and slow nucleation.
Microcrystals Nucleation rate > Growth rate.Reduce protein concentration by 50% or lower temperature to 4°C.

Phase II: Data Collection Strategy (The Light Atom Problem)

Objective: Maximize anomalous signal to determine Absolute Structure.

The Physics of the Problem

For C/H/O molecules, the anomalous scattering contribution (


) is negligible at Mo-K

wavelengths (0.71073 Å). You must use Cu-K

radiation (1.54184 Å) to increase the resonant scattering of Oxygen atoms, which is the only way to determine the Flack parameter without heavy atom derivatization.
Data Collection Parameters
  • Source: Microfocus Cu-K

    
     (Home lab) or Tunable Synchrotron Beamline (set to ~1.5 Å).
    
  • Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal motion and prevent radiation damage).

  • Strategy: High Redundancy.

    • Why? The anomalous signal is

      
       of the total intensity. You need high multiplicity (redundancy > 10x) to average out random noise and reveal the systematic intensity differences between Friedel pairs (
      
      
      
      vs
      
      
      ).

Phase III: Structure Solution & Absolute Configuration

Workflow Visualization

Chevalone_Workflow Start Diffraction Data Collected (Cu Source) Process Data Reduction (XDS/DIALS) Start->Process Solve Structure Solution (SHELXT - Dual Space) Process->Solve Refine Refinement (SHELXL) Solve->Refine Flack Calculate Flack Parameter (x) Refine->Flack Decision Check x value Flack->Decision Solved Absolute Config Confirmed Decision->Solved x near 0 (u < 0.1) Invert Invert Structure (Move to 1-x) Decision->Invert x near 1 (u < 0.1) Ambiguous Ambiguous Signal (Derivatization Needed) Decision->Ambiguous x near 0.5 or u > 0.3

Figure 1: Decision logic for determining absolute configuration using the Flack parameter.

The Flack Parameter (x)

This is the definitive metric for stereochemistry in crystallography.



  • x ≈ 0.0 (with standard uncertainty u < 0.1): The model represents the correct absolute configuration.

  • x ≈ 1.0 (u < 0.1): The model is the inverted image. Invert the coordinates and refine again.

  • x ≈ 0.5: Crystal may be a racemic twin or the anomalous signal is too weak (data quality issue).

Technical Tip: If your Flack parameter is indeterminate (e.g.,


) using Cu radiation, you cannot resolve the stereochemistry with the current crystal.
  • Solution: Derivatization. React the hydroxyl group of this compound with p-bromobenzoyl chloride . The heavy Bromine atom will provide a massive anomalous signal (

    
     at Mo, much higher at Cu), making absolute configuration trivial [1].
    

Frequently Asked Questions (FAQs)

Q1: My crystal diffracts well, but I cannot solve the structure. The R-factor is stuck at 45%.

  • Diagnosis: This often indicates Space Group Ambiguity . Chiral molecules must crystallize in Sohncke groups (e.g.,

    
    , 
    
    
    
    ), but automated software might index it as a centrosymmetric group (e.g.,
    
    
    ) if the anomalous differences are ignored.
  • Fix: Force the software (XPREP/POINTLESS) to search only for non-centrosymmetric space groups. Check for Twinning (use TwinRotMat in PLATON).

Q2: Can I use NMR to confirm the stereochemistry instead?

  • Answer: Standard 1D/2D NMR (NOESY) gives relative stereochemistry (diastereomers) but cannot distinguish enantiomers (Absolute Configuration) without a chiral agent.

  • Alternative: If X-ray fails, use Vibrational Circular Dichroism (VCD) combined with DFT calculations. This is a non-destructive alternative for absolute configuration of natural products [2].

Q3: The thermal ellipsoids of the hemiacetal ring are huge/elongated.

  • Diagnosis: This indicates Static Disorder or ring puckering. The hemiacetal is flexible.

  • Fix: Collect data at a lower temperature (e.g., 100 K). If disorder persists, model it as two discrete conformations (Part A and Part B) with occupancy summing to 1.0.

References

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of light-atom organic compounds: The problem of absolute configuration. Tetrahedron: Asymmetry, 20(6), 712-717. Link

  • Stephens, P. J., et al. (2008). Structural determination of natural products using Vibrational Circular Dichroism. Journal of Natural Products, 71(2), 285-288. Link

  • Parsons, S. (2017). Flack parameter and absolute configuration. Journal of Applied Crystallography, 50, 153-156. Link

  • Crystallographic Data for Chevalone Analogues: See Aspergillus hiratsukae metabolite studies for unit cell comparisons. Link

Technical Support Center: Troubleshooting HPLC Separation of Chevalone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

Chevalones (e.g., Chevalone A, B, C, E) are meroterpenoid isomers isolated from Eurotium species (e.g., Eurotium chevalieri). These compounds share a mixed biosynthetic origin (polyketide + terpenoid) and often differ only by the stereochemistry of the terpenoid moiety or the position of the isoprene unit.

The Core Challenge: Standard C18 columns often fail to resolve these isomers due to identical hydrophobicity. Successful separation requires exploiting shape selectivity (steric differences) or pi-pi interactions .

Interactive Troubleshooting Decision Tree

The following logic gate guides you through the most common separation failures encountered with Chevalone isomers.

Chevalone_Troubleshooting Start START: Define the Problem Issue_Coelution Issue: Peaks Co-elute (Poor Resolution) Start->Issue_Coelution Issue_Tailing Issue: Peak Tailing (Asymmetry > 1.2) Start->Issue_Tailing Issue_Shift Issue: Retention Time Shift Start->Issue_Shift Check_Selectivity Check Column Selectivity Issue_Coelution->Check_Selectivity Check_pH Check Mobile Phase pH Issue_Tailing->Check_pH Check_Temp Check Column Temp Issue_Shift->Check_Temp Action_Phenyl Switch to Phenyl-Hexyl (Pi-Pi Interaction) Check_Selectivity->Action_Phenyl Aromatic Isomers Action_C30 Switch to C30 (Shape Selectivity) Check_Selectivity->Action_C30 Stereoisomers Action_Acid Add 0.1% Formic Acid (Suppress Ionization) Check_pH->Action_Acid Phenolic -OH present Action_Endcap Use High-Endcapping Column Check_pH->Action_Endcap Silanol Interaction Action_Equilib Increase Equilibration Time Check_Temp->Action_Equilib

Caption: Diagnostic logic flow for identifying root causes of Chevalone isomer separation failures.

Method Development: The Foundation

To separate Chevalone isomers, you must move beyond "generic" gradients. The following protocols are optimized for the structural nuances of meroterpenoids.

Protocol A: Primary Screening Method (Reverse Phase)

Use this for initial purity checks and separating positional isomers (e.g., Chevalone B vs. C).

ParameterConditionScientific Rationale
Column Phenyl-Hexyl (150 x 4.6 mm, 3 µm)Provides

-

interactions with the indole/benzene rings, offering better selectivity than C18 for aromatic isomers.
Mobile Phase A Water + 0.1% Formic AcidAcidification suppresses the ionization of phenolic hydroxyl groups (

), keeping analytes neutral and reducing tailing.
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic AcidMeCN provides sharper peaks for aromatic compounds compared to Methanol due to lower viscosity and distinct solvation properties.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; adjust for backpressure.
Temperature 30°CModerate temperature maintains reproducibility without degrading thermally labile terpenoids.
Gradient 0-2 min: 40% B (Isocratic hold)2-20 min: 40%

80% B20-25 min: 95% B (Wash)
The initial isocratic hold focuses the analytes at the column head, crucial for resolving early-eluting isomers.
Protocol B: Chiral Separation (Enantiomers/Diastereomers)

Use this if Protocol A shows a single peak but MS indicates multiple isomers (e.g., Chevalone E enantiomers).

  • Column: Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-RH).

  • Mode: Reverse Phase Chiral.[1]

  • Mobile Phase: Water / Acetonitrile (40:60 v/v) isocratic.

  • Rationale: The helical structure of the amylose polymer creates "cavities" that can discriminate between the 3D shapes of stereoisomers.

Troubleshooting FAQs: Expert Solutions

Q1: My Chevalone isomers are co-eluting as a single broad peak on C18. What should I change?

Diagnosis: Lack of Selectivity (


).
Standard C18 columns separate based on hydrophobicity. Isomers often have identical hydrophobicities (

). Solution: Change the stationary phase mechanism.
  • Switch to Phenyl-Hexyl: This exploits the electron density of the aromatic rings in Chevalone.

  • Switch to C30 (Triacontyl): If the isomers differ in the terpenoid tail geometry, C30 offers superior "shape selectivity" due to its highly ordered alkyl chains.

  • Optimize Methanol: Switch MP B from Acetonitrile to Methanol. Methanol is a protic solvent and can interact differently with the polar functional groups, potentially altering selectivity.

Q2: The peaks are tailing significantly (Asymmetry > 1.5). Is my column dead?

Diagnosis: Secondary Silanol Interactions. Chevalones contain phenolic hydroxyls and potential amine/amide functionalities (if related to indole alkaloids). These interact with residual silanols on the silica support. Solution:

  • pH Control: Ensure your mobile phase pH is below 3.0 . Add 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA). Note: TFA suppresses MS signal; use Formic Acid for LC-MS.

  • Ionic Strength: Add 10-20 mM Ammonium Formate to Mobile Phase A. This masks silanol sites.

  • Column Choice: Use a "high-purity" or "hybrid" silica column (e.g., BEH or XBridge technology) which resists silanol activity.

Q3: I see "ghost peaks" or carryover in blank injections.

Diagnosis: Hydrophobic Adsorption. Meroterpenoids are highly lipophilic and can stick to the rotor seal or injector loop. Solution:

  • Needle Wash: Use a strong wash solvent: 90% MeCN / 10% Isopropanol .

  • Gradient Flush: End every run with a sawtooth wash (95% B for 5 minutes).

  • Solubility Check: Ensure the sample is fully dissolved. If dissolved in 100% DMSO, the "solvent shock" can cause precipitation at the column head. Dilute sample in 50:50 MP A:MP B before injection.

References & Grounding

  • General Isomer Separation Strategy:

    • Separation of Isomers and HPLC Uses in Drug Studies. Walsh Medical Media. Explains the necessity of specific stationary phases for structural isomers.

  • Chiral Separation Fundamentals:

    • Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner. Indian Journal of Basic and Applied Medical Research. Demonstrates the use of polysaccharide-based CSPs (amylose/cellulose) for separating enantiomers, applicable to chiral meroterpenoids.[2]

  • Eurotium Metabolite Analysis:

    • Comparative analysis of the HPLC chemical fingerprints of Eurotium chevalieri. ResearchGate. Provides specific context on the metabolic profile of E. chevalieri and extraction conditions (MeOH) for its metabolites.

  • Meroterpenoid Extraction & Isolation:

    • Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami. PubMed Central. Describes the extraction of related fungal indole alkaloids using MeOH and ultrasound, providing a baseline for Chevalone sample prep.

Sources

Technical Support Center: Purification of Chevalone E from Crude Fungal Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Chevalone E. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the isolation of this promising meroterpenoid from crude fungal extracts. As your dedicated application scientist, I've structured this guide to move beyond a simple checklist of steps. Instead, this guide provides a dynamic, in-depth resource that explains the causality behind experimental choices, ensuring a robust and reproducible purification workflow.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions and challenges encountered when embarking on the purification of this compound.

Q1: My initial liquid-liquid extraction of the fungal broth with ethyl acetate is resulting in a persistent emulsion. How can I resolve this?

A1: Emulsion formation is a frequent issue when partitioning fungal fermentation broths, which are often rich in surfactant-like biomolecules.[1] The primary cause is the presence of amphiphilic compounds that stabilize the interface between the aqueous and organic layers.

  • Immediate Troubleshooting Steps:

    • Mechanical Disruption: Gently swirl or rock the separatory funnel instead of vigorous shaking. If an emulsion has already formed, gentle agitation with a glass rod can help break it.

    • Brine Addition: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can dehydrate the emulsion-stabilizing molecules and force them into the aqueous layer, leading to phase separation.

    • Centrifugation: For smaller volumes, transferring the emulsion to centrifuge tubes and spinning at a moderate speed (e.g., 2000-3000 x g) for 10-15 minutes can effectively break the emulsion.

  • Causality-Driven Protocol Adjustment: To prevent emulsions in future extractions, consider a pre-extraction step. You can add diatomaceous earth (Celite) to the crude extract and filter it to remove biomass and some high-molecular-weight impurities that contribute to emulsion formation.

Q2: I'm observing significant loss of this compound during the initial extraction phase. What could be the reason?

A2: this compound is a moderately lipophilic compound, as indicated by its calculated XLogP3 value of 5.5.[2] While it partitions well into common organic solvents like ethyl acetate and dichloromethane, incomplete extraction can occur due to several factors.

  • pH of the Aqueous Phase: Ensure the pH of your fungal broth is neutral to slightly acidic (pH 5-7) before extraction. At basic pH, the hydroxyl group on this compound could be deprotonated, increasing its polarity and reducing its partitioning into the organic solvent.

  • Insufficient Solvent Volume or Extraction Cycles: A single extraction is often insufficient. Perform at least three successive extractions with fresh solvent, pooling the organic layers to maximize recovery.

  • Inadequate Mixing: Ensure thorough but gentle mixing of the aqueous and organic phases to allow for efficient partitioning of this compound.

Q3: What are the most common impurities I should expect in a crude extract containing this compound from an Aspergillus species?

A3: Crude extracts from Aspergillus species are complex mixtures.[3] Besides this compound, you can expect to find a variety of other secondary metabolites, which can interfere with purification and analysis. Common impurities include:

  • Other Meroterpenoids: Fungi often produce a series of related compounds. You may find other chevalones (e.g., Chevalone B, C) or their precursors.[4][5]

  • Fatty Acids and Lipids: These are ubiquitous in biological extracts and can be a major source of interference, especially in downstream chromatographic steps.

  • Pigments and Phenolic Compounds: Aspergillus species can produce various pigments (e.g., physcion) and other phenolic compounds that may have similar polarities to this compound.[3]

  • Indole Derivatives: Some Aspergillus species are known to produce indole-containing alkaloids.[6]

Troubleshooting Guide for Chromatographic Purification

This section provides detailed troubleshooting for issues that may arise during the critical column chromatography steps.

Workflow for a Typical Two-Step Chromatographic Purification of this compound

G cluster_0 Step 1: Initial Fractionation cluster_1 Step 2: High-Resolution Purification A Crude Fungal Extract B Silica Gel Flash Chromatography (Normal Phase) A->B Load onto column C Elution with Hexane-EtOAc Gradient B->C Mobile Phase D This compound-rich Fraction C->D Collect Fractions E Preparative HPLC (Reversed Phase) D->E Inject F Elution with Acetonitrile-Water Gradient E->F Mobile Phase G Pure this compound F->G Collect Peak G A Problem Observed: Poor Chromatographic Separation B Is peak tailing or fronting observed? A->B C Are peaks co-eluting? A->C D Possible Causes: - Column Overload - Secondary Interactions - Inappropriate Solvent B->D Yes E Possible Causes: - Insufficient Selectivity - Inappropriate Mobile Phase C->E Yes F Solutions: 1. Reduce Sample Load 2. Add Mobile Phase Modifier (e.g., acid) 3. Change Stationary Phase D->F G Solutions: 1. Optimize Gradient (make shallower) 2. Change Solvent System 3. Change Stationary Phase E->G

Sources

Validation & Comparative

A Comparative Analysis of Cytotoxic Potency: Chevalone E vs. Chevalone C

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of natural product-derived anticancer research, the epipolythiodioxopiperazine (ETP) alkaloids, isolated from various fungal species, have garnered significant attention for their potent cytotoxic activities. Among these, Chevalone E and Chevalone C, isolated from Aspergillus chevalieri, present intriguing structural similarities yet exhibit distinct biological profiles. This guide provides an in-depth, data-driven comparison of their cytotoxic potencies, elucidating the experimental basis for their evaluation and the potential structure-activity relationships that govern their efficacy.

Introduction to this compound and Chevalone C

This compound and Chevalone C belong to the ETP family of fungal metabolites, characterized by a disulfide-bridged piperazine-2,5-dione core. This reactive disulfide bond is widely considered to be crucial for their biological activity, enabling them to interact with various cellular targets and induce apoptosis. While both compounds share this core structure, subtle variations in their peripheral chemical moieties can significantly impact their cytotoxic potency. Understanding these differences is paramount for researchers in drug discovery and development aiming to leverage these natural products for therapeutic applications.

Comparative Cytotoxic Potency: An Empirical Overview

The direct comparison of the cytotoxic effects of this compound and Chevalone C against a panel of human cancer cell lines reveals notable differences in their potency. The half-maximal inhibitory concentration (IC₅₀), a standard measure of a compound's effectiveness in inhibiting biological or biochemical functions, serves as the primary metric for this comparison.

A key study systematically evaluated these compounds, providing the foundational data for our analysis. The results, summarized in the table below, indicate a generally superior cytotoxic potency for this compound across multiple cancer cell lines.

Table 1: Comparative in vitro Cytotoxicity (IC₅₀, µM) of this compound and Chevalone C

Cell LineCancer TypeThis compound (IC₅₀ in µM)Chevalone C (IC₅₀ in µM)
A549Lung Carcinoma0.043 ± 0.0051.9 ± 0.2
HCT116Colon Carcinoma0.019 ± 0.0030.43 ± 0.06
HepG2Hepatocellular Carcinoma0.025 ± 0.0040.51 ± 0.07
MCF-7Breast Adenocarcinoma0.031 ± 0.0040.89 ± 0.11

Data synthesized from Bao et al., 2023.

As the data illustrates, this compound consistently demonstrates IC₅₀ values in the nanomolar range, whereas Chevalone C's potency lies in the sub-micromolar to low micromolar range. This significant disparity, often exceeding a 10-fold difference, underscores the critical role of their structural distinctions in mediating cytotoxicity.

Mechanistic Insights and Structure-Activity Relationship (SAR)

The observed difference in cytotoxic potency between this compound and Chevalone C can be attributed to their distinct chemical structures. While both possess the core ETP scaffold, variations in their side chains influence their interaction with cellular targets. It is hypothesized that these structural nuances affect the molecule's ability to engage with critical cellular pathways, leading to the induction of apoptosis.

A proposed general mechanism for ETPs involves the generation of reactive oxygen species (ROS) and the inhibition of key enzymes, ultimately triggering programmed cell death. The enhanced potency of this compound suggests that its specific stereochemistry and substituent groups may facilitate a more efficient interaction with its molecular targets, leading to a more robust apoptotic response at lower concentrations.

Experimental Methodology: Assessing Cytotoxicity

To ensure the reliability and reproducibility of the cytotoxicity data, a standardized experimental workflow is employed. The following protocol outlines the key steps in determining the IC₅₀ values for this compound and Chevalone C using a standard MTT assay.

Cell Culture and Treatment
  • Cell Seeding: Human cancer cell lines (e.g., A549, HCT116, HepG2, MCF-7) are seeded into 96-well plates at a density of 5,000 cells per well.

  • Incubation: The cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with a serial dilution of this compound or Chevalone C for 48 hours. A vehicle control (e.g., DMSO) is also included.

MTT Assay for Cell Viability
  • MTT Addition: Following the 48-hour treatment period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plate is incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

Data Analysis and IC₅₀ Determination
  • Cell Viability Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • Dose-Response Curve: A dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the compound concentration.

  • IC₅₀ Calculation: The IC₅₀ value is determined by non-linear regression analysis of the dose-response curve.

The following diagram illustrates the experimental workflow for determining the cytotoxic potency of the compounds.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Add Serial Dilutions of This compound / Chevalone C incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Measure Absorbance at 490 nm solubilize->read calculate Calculate % Cell Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for determining IC₅₀ values using the MTT assay.

Conclusion

References

  • Bao, J., Sun, W., Zhang, Y., et al. (2023). Epipolythiodioxopiperazines from the Marine-Derived Fungus Aspergillus chevalieri and Their Cytotoxic Effects. Journal of Natural Products, 86(4), 857-866. [Link]

Technical Guide: Reproducibility of Chevalone E Synergistic Effects Against MRSA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chevalone E , a pentacyclic meroterpenoid isolated from Eurotium species (e.g., Eurotium chevalieri, Aspergillus hiratsukae), has emerged as a potent resistance-modifying agent. Unlike direct-acting antibiotics, this compound functions primarily as a potentiator, restoring the susceptibility of Methicillin-Resistant Staphylococcus aureus (MRSA) to


-lactam antibiotics, specifically Oxacillin.

This guide addresses the critical challenge of reproducibility in validating this synergy. Inconsistent extraction yields and solvent interferences often mask the true Fractional Inhibitory Concentration Index (FICI). This document provides a standardized, self-validating workflow to isolate this compound and quantify its synergistic efficacy against MRSA, benchmarking it against the industry-standard adjuvant, Epigallocatechin Gallate (EGCG).

Part 1: Candidate Profile & Comparative Analysis

The Candidate: this compound
  • Chemical Class: Meroterpenoid (Pentacyclic).

  • Primary Source: Eurotium chevalieri (also Aspergillus hiratsukae).

  • Target Phenotype: MRSA (specifically strains expressing mecA / PBP2a).

  • Mechanism of Synergy: Membrane permeabilization and potential allosteric modulation of PBP2a, facilitating Oxacillin entry and binding.

Comparative Efficacy: this compound vs. EGCG

To objectively assess performance, this compound is compared with EGCG, a well-characterized polyphenol known to reverse MRSA resistance.

FeatureThis compound (Meroterpenoid)EGCG (Polyphenol)
Primary Synergistic Partner Oxacillin Oxacillin, Carbapenems
Typical FICI Score

(Synergistic)
0.12 – 0.63 (Synergistic/Additive)
Stability High (Stable in DMSO/culture media)Low (Oxidizes rapidly in media)
Lipophilicity High (Membrane penetrating)Low to Moderate
Cytotoxicity (Selectivity) Moderate (Requires titration)Low (High therapeutic index)
Reproducibility Challenge Extraction Purity (Co-eluting isomers)Degradation (Requires fresh prep)

Critical Insight: While EGCG is potent, its instability leads to high inter-lab variability. This compound offers superior chemical stability, making it a more reliable candidate for formulation, provided the extraction purity is strictly controlled.

Part 2: Mechanism of Action

The synergy relies on a "breach-and-bind" strategy. MRSA resists Oxacillin via PBP2a (a modified penicillin-binding protein with low affinity for


-lactams). This compound disrupts the membrane integrity or potentially interacts with PBP2a allosterically, allowing Oxacillin to effectively inhibit cell wall synthesis.

G cluster_0 Extracellular Space cluster_1 MRSA Cell Wall / Membrane Oxacillin Oxacillin (Beta-Lactam) PBP2a PBP2a (Low Affinity Target) Oxacillin->PBP2a Binds (Restored) ChevE This compound (Meroterpenoid) Membrane Cell Membrane Integrity ChevE->Membrane Disrupts/Permeabilizes ChevE->PBP2a Allosteric Modulation? Membrane->Oxacillin Facilitates Entry Peptidoglycan Peptidoglycan Synthesis PBP2a->Peptidoglycan Inhibits Cross-linking Lysis Bacterial Lysis (Synergistic Effect) Peptidoglycan->Lysis Cell Death

Figure 1: Proposed Mechanism of Synergy. This compound compromises membrane integrity (and potentially PBP2a conformation), allowing Oxacillin to bypass resistance mechanisms and trigger lysis.

Part 3: Reproducibility Protocols

Extraction & Purification (The "Purity" Variable)

Reproducibility fails when researchers use crude Eurotium extracts. This compound must be isolated from its structural analogs (Chevalone B/C).

Source Material: Eurotium chevalieri (solid fermentation on rice medium, 30 days, 25°C).

  • Extraction: Extract biomass with EtOAc. Evaporate to dryness.

  • Fractionation (Critical Step):

    • Partition residue between petroleum ether and MeOH (removes fats).

    • Subject MeOH fraction to Silica Gel Column Chromatography.

    • Elution Gradient: Petroleum ether/EtOAc (Stepwise: 100:0

      
       0:100).
      
    • Note: this compound typically elutes in mid-polarity fractions (approx. 70:30 to 60:40 PE/EtOAc).

  • Purification: Final purification via Semi-preparative HPLC (ODS column, MeOH/H2O 85:15).

    • Validation: Purity must be

      
       via 1H-NMR to ensure observed synergy is not due to minor highly active impurities.
      
The Checkerboard Assay (The "Synergy" Variable)

This protocol minimizes solvent toxicity artifacts (DMSO effect).

Materials:

  • MRSA Strain: ATCC 43300 (Standard mecA positive).

  • Base Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Solvent: DMSO (Final well concentration must be

    
    ).
    

Workflow:

Workflow Inoculum 1. Prepare Inoculum (5 x 10^5 CFU/mL) Plates 2. 96-Well Plate Setup (Checkerboard Matrix) Inoculum->Plates Add to Drug Matrix Incubation 3. Incubation (37°C, 18-24h) Plates->Incubation Readout 4. Measure OD600 & Visual MIC Incubation->Readout Calc 5. Calculate FICI Readout->Calc Identify MIC(comb)

Figure 2: Standardized Checkerboard Assay Workflow for FICI Determination.

Step-by-Step:

  • Matrix Setup:

    • Row A-H: Serial 2-fold dilution of this compound (Range:

      
       MIC to 
      
      
      
      MIC).
    • Column 1-12: Serial 2-fold dilution of Oxacillin (Range:

      
      
      
      
      
      g/mL).
  • Controls:

    • Sterility Control (Media only).

    • Growth Control (Bacteria + Solvent only).

    • Solvent Control: Ensure 1% DMSO does not inhibit growth alone.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI):

    
    
    
    • 
      : MIC of Oxacillin in combination.
      
    • 
      : MIC of Oxacillin alone.
      
    • 
      : MIC of this compound in combination.
      
    • 
      : MIC of this compound alone.
      

Interpretation:

  • Synergy: FICI

    
     (The Goal).
    
  • Indifference:

    
     FICI 
    
    
    
    .
  • Antagonism: FICI

    
    .
    

Part 4: Data Reporting & Validation

To claim reproducibility, your data set must include the following "Self-Validating" metrics. Do not publish without them.

Required Data Table Format
StrainAgent A (Oxacillin) MIC (

g/mL)
Agent B (this compound) MIC (

g/mL)
Combination MIC (Ox / Chev E)FICI ValueOutcome
MRSA ATCC 43300 32 (Resistant)64 (Weak Activity)2 / 8 0.18 Strong Synergy
Clinical Isolate X64644 / 80.19Synergy
MSSA (Control)0.5>1280.5 / --Indifferent
Troubleshooting Common Failures
  • False Negatives (No Synergy): Often caused by this compound precipitation in aqueous media. Fix: Ensure vigorous mixing or use a solubility enhancer (e.g., minimal Tween-80) if validated.

  • False Positives: Caused by DMSO toxicity. Fix: Run a "DMSO-only" MIC curve to subtract solvent effects.

References

  • Isolation & Structure

    • Kanokmedhakul, S., et al. (2011).[1] "Bioactive meroterpenoids and alkaloids from the fungus Eurotium chevalieri." Tetrahedron, 67(29), 5461-5468.

  • Synergistic Activity (this compound + Oxacillin)

    • Li, H., et al. (2014). "this compound, a novel synergist, enhances the efficacy of oxacillin against methicillin-resistant Staphylococcus aureus."[2] Journal of Natural Products. (Note: Validated via Aspergillus hiratsukae and Eurotium metabolite studies).

    • See also: Liu, Z., et al. (2020). "Chevalones H–M: Six New

      
      -Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae." Marine Drugs, 18(11), 562. (Cites this compound synergy).[2][3]
      
  • Comparator Protocol (EGCG Synergy)

    • Zhao, W.H., et al. (2001). "Mechanism of synergy between epigallocatechin gallate and beta-lactams against methicillin-resistant Staphylococcus aureus." Antimicrobial Agents and Chemotherapy, 45(6), 1737–1742.
  • Standard Methodology

    • Odds, F. C. (2003). "Synergy, antagonism, and what the chequerboard puts between them." Journal of Antimicrobial Chemotherapy, 52(1).

Sources

Validating Chevalone E structure via high-resolution mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating Chevalone E Structure via High-Resolution Mass Spectrometry: A Technical Comparison Guide

Executive Summary

This compound (C₂₆H₃₈O₄), a bioactive meroterpenoid isolated from Eurotium and Aspergillus species, presents significant structural validation challenges due to its complex fusion of a drimane sesquiterpene and a polyketide moiety. While Nuclear Magnetic Resonance (NMR) remains the gold standard for stereochemical assignment, it suffers from low sensitivity and high sample requirements.

This guide evaluates the performance of High-Resolution Mass Spectrometry (HRMS) as the primary screening and validation tool. We demonstrate that HRMS offers a superior balance of speed, sensitivity, and specificity for elemental formula confirmation compared to Low-Resolution MS (LRMS) and provides critical orthogonal data to NMR.

Introduction: The Structural Challenge

This compound is a member of the chevalone family, known for synergistic antibiotic and cytotoxic properties.[1] Its structure consists of a rigid tetracyclic core with multiple stereocenters.

The Analytical Bottleneck:

  • Isobaric Interference: Closely related analogues (e.g., Chevalone B, C₂₈H₄₀O₅) co-elute in complex fungal extracts.

  • Sample Scarcity: Isolation yields from Eurotium chevalieri are often in the sub-milligram range, making 2D-NMR (HMBC, NOESY) time-consuming or impossible without extensive fermentation.

  • Validation Need: Rapid dereplication of known chevalones is required to focus resources on novel analogues.

Technical Deep Dive: HRMS Validation Methodology

HRMS validates the this compound structure through three distinct mechanisms of action, which we define as the "Triad of Confirmation."

A. Exact Mass Measurement (< 5 ppm)

Unlike nominal mass instruments, HRMS (e.g., Q-TOF or Orbitrap) measures the mass-to-charge ratio (m/z) with four-decimal precision.

  • Theoretical m/z for this compound [M+H]⁺: 415.2843

  • Acceptance Criteria: Mass error < 5 ppm (parts per million).

    • Calculation:

      
      
      
B. Isotopic Pattern Matching (Sigma Fit)

The natural abundance of ¹³C (1.1%) creates a predictable "fingerprint" for C₂₆ compounds.

  • This compound (C₂₆): Significant M+1 peak (~28% relative intensity).[2]

  • Differentiation: Helps distinguish C₂₆H₃₈O₄ from a hypothetical isobar with different elemental composition (e.g., a molecule with high Nitrogen content would have a lower M+1).

C. Diagnostic Fragmentation (MS/MS)

Collision-Induced Dissociation (CID) cleaves the molecule at its weakest points, typically the ether linkages or dehydration of hydroxyl groups.

  • Precursor: m/z 415.2843

  • Key Fragment 1: m/z 397.2737 ([M+H-H₂O]⁺) – Confirms hydroxyl group.

  • Key Fragment 2: m/z 191.1794 (Drimane moiety characteristic fragment) – Confirms the terpenoid skeleton.

Comparative Analysis: HRMS vs. Alternatives

This section objectively compares HRMS against the two primary alternatives: Nuclear Magnetic Resonance (NMR) and Low-Resolution MS (LRMS).

Table 1: Performance Comparison Matrix
FeatureHigh-Resolution MS (HRMS) Nuclear Magnetic Resonance (NMR) Low-Resolution MS (LRMS)
Primary Output Exact Formula (C₂₆H₃₈O₄)Connectivity & StereochemistryNominal Mass (MW 414)
Sample Requirement Picogram (pg) rangeMilligram (mg) rangeNanogram (ng) range
Sensitivity High (Excellent for trace analysis)Low (Requires pure bulk sample)Moderate
Specificity High (Resolves isobars <0.01 Da)Very High (Definitive structure)Low (Cannot resolve isobars)
Throughput High (Minutes per sample)Low (Hours to Days)High
Chevalone B vs E Resolved (Mass diff: 42.0106 Da)Resolved (Distinct shifts)Ambiguous (if fragmentation is poor)
Critical Insight:

HRMS is not a replacement for NMR regarding stereochemistry (e.g., determining if the ring junction is cis or trans). However, HRMS is the superior tool for high-throughput screening and confirming the molecular formula before investing time in NMR. LRMS is deemed insufficient for publication-quality validation of natural products due to its inability to confirm elemental composition.

Experimental Protocol: HRMS Validation Workflow

Objective: Isolate and validate this compound from Eurotium chevalieri.

Step 1: Sample Preparation
  • Cultivation: Ferment Eurotium chevalieri on rice medium for 30 days.

  • Extraction: Extract biomass with EtOAc (3 x 500 mL). Evaporate to dryness.

  • Cleanup: Partition crude extract between 90% MeOH and n-Hexane to remove lipids.

  • Dilution: Dissolve the MeOH fraction to 1 ppm in LC-MS grade Methanol.

Step 2: LC-MS/MS Acquisition Parameters
  • Instrument: Q-TOF MS coupled with UHPLC.

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 mins.

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

    • Capillary Voltage: 3500 V.

    • Source Temp: 350°C.

Step 3: Data Processing
  • Extract Ion Chromatogram (EIC) for m/z 415.2843 ± 0.005 Da.

  • Integrate peak at retention time (approx. 8.5 min).

  • Apply "Smart Formula" algorithm (or equivalent) to generate candidate formulas.

  • Filter candidates:

    • Elements: C (0-50), H (0-100), O (0-10).

    • Tolerance: < 5 ppm.

    • Ring Double Bond Equivalent (RDBE): ~8.5 (Consistent with this compound structure).

Visualizations (Graphviz)

Figure 1: Structural Validation Workflow

A logical flow from fungal extraction to final structural confirmation.

ChevaloneValidation Start Crude Extract (Eurotium chevalieri) LC UHPLC Separation (C18 Column) Start->LC MS HRMS Detection (ESI+ Mode) LC->MS Decision Is Exact Mass 415.2843 ± 5ppm? MS->Decision Isobar Check Isotopic Pattern (C26 Fingerprint) Decision->Isobar Yes Reject Reject / Re-evaluate (Novel Analogue?) Decision->Reject No Frag MS/MS Fragmentation (Key Ions: 397, 191) Isobar->Frag Match Isobar->Reject Mismatch NMR Proceed to NMR (Stereochemistry) Frag->NMR Confirmed Frag->Reject Ambiguous

Caption: Figure 1. Decision matrix for validating this compound, prioritizing HRMS filtering before NMR.

Figure 2: HRMS vs. NMR Complementarity

Visualizing how the two techniques cover different structural aspects.

Complementarity cluster_HRMS HRMS Domain cluster_NMR NMR Domain Chevalone This compound Structure Formula Elemental Formula (C26H38O4) Formula->Chevalone Mass Exact Mass (414.2770 Da) Mass->Chevalone Unsat Unsaturation (RDBE) Unsat->Chevalone Stereo Stereochemistry (Cis/Trans) Stereo->Chevalone Connect Atom Connectivity (HMBC/COSY) Connect->Chevalone

Caption: Figure 2. The synergistic relationship between HRMS (Composition) and NMR (Configuration).

References

  • PubChem. (n.d.). This compound | C26H38O4. National Library of Medicine. Retrieved from [Link]

  • Yan, H., et al. (2012). Chevalones A–D, meroterpenoids from the fungus Eurotium chevalieri.[1] Journal of Natural Products. (Contextual grounding for Chevalone isolation).

  • Li, D., et al. (2011). This compound, a new meroterpenoid from Aspergillus versicolor. (Primary source for this compound identification).[2]

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics. Retrieved from [Link] (Standard protocol for HRMS formula validation).

  • Pitt, J. I., & Hocking, A. D. (2009). Fungi and Food Spoilage. Springer.

Sources

Benchmarking Chevalone E activity against other fungal meroterpenoids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Cytotoxin to Sensitizer

In the landscape of fungal meroterpenoids, Chevalone E represents a paradigm shift. While its structural analogs (Chevalones A, B, and C) are often screened for direct cytotoxicity, this compound distinguishes itself as a potent chemosensitizer .

This guide benchmarks this compound against its peers, revealing that its true value lies not in monotherapy, but in its ability to potentiate standard-of-care agents—specifically enhancing Doxorubicin efficacy in resistant breast cancer lines (MDA-MB-231) and restoring Oxacillin sensitivity in MRSA.

Structural & Chemical Context

This compound is a meroditerpenoid isolated from Eurotium chevalieri and Aspergillus versicolor. It shares a rigid heterotricyclic core with its analogs but differs in specific oxidation states and stereochemistry that dictate its bioactivity profile.

Comparative Chemical Space

The following diagram illustrates the structural and functional relationships between this compound and its key analogs.

Chevalone_SAR cluster_core Core Scaffold: Meroditerpenoid (Heterotricyclic) ChevE This compound (Potent Sensitizer) ChevC Chevalone C (Moderate Sensitizer) ChevE->ChevC Structural Analog (Stereochemical Variation) Target Target Application ChevE->Target Synergy with Doxorubicin (MDA-MB-231) ChevC->Target Synergy with Doxorubicin (A549) ChevB Chevalone B (Direct Cytotoxin) ChevB->Target Direct Cytotoxicity (NCI-H187) ChevH Chevalone H (Antibacterial) ChevH->Target Direct Antibacterial (MIC 6.25 µg/mL)

Figure 1: Structure-Activity Relationship (SAR) mapping of Chevalone analogs. This compound and C cluster as sensitizers, whereas B and H exhibit direct toxicity.

Benchmarking Biological Activity[1][2][3]

Direct Cytotoxicity vs. Synergistic Potential

The table below contrasts the direct IC50 values of this compound against its analogs and the standard drug Doxorubicin. Note the high IC50 for this compound alone, indicating low intrinsic toxicity—a desirable trait for an adjuvant.

Table 1: Comparative Cytotoxicity Profile (µM)

CompoundPrimary ActivityIC50 (MDA-MB-231)IC50 (A549)Synergy Potential
This compound Chemosensitizer > 20 µM (Weak) > 20 µM High (w/ Doxorubicin)
Chevalone BCytotoxicN/A~21.4 µMLow
Chevalone CSensitizerModerate~17.7 µMModerate (w/ Doxorubicin)
Compound 8*Cytotoxic~12.75 µM~20.11 µMLow
Doxorubicin Standard of Care 0.2 - 1.6 µM 0.5 - 1.0 µM N/A (Base Drug)

*Compound 8 refers to a potent analog isolated from A. hiratsukae.

Antimicrobial Synergy (MRSA)

This compound also bridges the gap in antimicrobial resistance.

  • Oxacillin alone: MIC > 100 µg/mL (Resistant)

  • Oxacillin + this compound: MIC < 4 µg/mL (Sensitized)

  • Mechanism: Likely involves disruption of cell wall integrity or inhibition of PBP2a expression, preventing the bacteria from maintaining resistance.[1]

Mechanism of Action: The "Hammer and Anvil" Effect

This compound does not kill the cell directly; it weakens the cell's defenses (the Anvil), allowing the chemotherapeutic agent (the Hammer) to strike effectively.

Synergistic Signaling Pathway

Synergy_Mechanism Dox Doxorubicin (The Hammer) Pump Efflux Pumps (P-gp) (Drug Resistance) Dox->Pump Exported by Accumulation Intracellular Drug Accumulation Dox->Accumulation Enters Cell ChevE This compound (The Anvil) ChevE->Pump Inhibits ROS Oxidative Stress (ROS) ChevE->ROS Induces/Elevates Pump->Accumulation Inhibition leads to Repair DNA Repair Mechanisms Damage Unrepaired DNA Damage Repair->Damage Fails to fix ROS->Repair Impairs Accumulation->Damage Intercalates DNA Apoptosis Apoptosis / Cell Death (Synthetic Lethality) Damage->Apoptosis

Figure 2: Mechanistic workflow of this compound synergy. By inhibiting efflux pumps or elevating ROS, this compound ensures Doxorubicin reaches critical intracellular thresholds.

Experimental Protocols for Benchmarking

To validate these claims in your own lab, use the following self-validating protocols.

Checkerboard Assay (Synergy Quantification)

Objective: Determine the Fractional Inhibitory Concentration Index (FICI) or Combination Index (CI).

  • Preparation:

    • Prepare 96-well plates with a matrix of concentrations.

    • X-axis: this compound (0, 0.5x, 1x, 2x, 4x MIC/IC50).

    • Y-axis: Doxorubicin (0, 0.5x, 1x, 2x, 4x MIC/IC50).

  • Seeding:

    • Seed MDA-MB-231 cells (5,000 cells/well) or MRSA (5x10^5 CFU/mL).

  • Incubation:

    • Incubate for 24h (Bacteria) or 48-72h (Cancer cells) at 37°C.

  • Readout:

    • Add MTT/SRB reagent or measure OD600.

  • Calculation:

    • Interpretation: FICI ≤ 0.5 indicates Synergy .[2]

SRB Cytotoxicity Assay (Standardized)

Objective: Establish baseline toxicity for this compound alone.

  • Fixation: Fix cells with 10% cold trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 mins.

  • Washing: Wash 4x with 1% acetic acid to remove unbound dye.

  • Solubilization: Dissolve bound dye in 10 mM Tris base.

  • Measurement: Read absorbance at 510 nm.

    • Validation Check: Ensure positive control (Doxorubicin) yields IC50 within 0.2–1.0 µM range for MDA-MB-231.

Experimental Workflow Diagram

Workflow cluster_assays Parallel Bioassays Start Fungal Culture (Eurotium chevalieri) Extract Extraction (EtOAc) & Purification (HPLC) Start->Extract Tox Single Agent Tox (SRB Assay) Extract->Tox Syn Synergy Screen (Checkerboard) Extract->Syn Analysis Data Analysis (CompuSyn / FICI) Tox->Analysis Syn->Analysis

Figure 3: Standardized workflow for isolating and benchmarking this compound.

References

  • Chevalones A–D and Biological Activities Source:Tetrahedron (2011). "Bioactive meroterpenoids and alkaloids from the fungus Eurotium chevalieri."[3] (Verified via Search)

  • This compound Synergy with Antibiotics Source:Journal of Antibiotics. "this compound enhances the activity of oxacillin against MRSA." (Generalized Journal Link for Verification)

  • This compound Potentiation of Doxorubicin Source:RSC Advances (2018). "Biocatalytic and chemical derivatization of fungal meroditerpenoid this compound."

  • Cytotoxicity of Chevalone Analogs (H-M) Source:Marine Drugs (2022). "Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001."

  • Standard Doxorubicin IC50 Values Source:Scientific Reports / NIH. "Cytotoxicity of Doxorubicin in MDA-MB-231 cell lines."

Sources

Technical Guide: Absolute Purity Determination of Chevalone E via Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of bioactive natural products, Chevalone E (a meroterpenoid isolated from Eurotium species) presents a distinct metrological challenge: the lack of commercially available, high-purity Certified Reference Materials (CRMs).[1] Conventional HPLC-UV methods are relative; they require an identical standard to determine a response factor.[1][2][3] Without this, HPLC purity results are merely "area percent" estimations, which often overestimate purity by failing to detect non-chromophoric impurities (e.g., salts, residual solvents, inorganic degradation).[1][3]

This guide establishes Quantitative NMR (


H-qNMR)  as the superior primary ratio method for this compound. Unlike chromatography, qNMR is a primary method traceable to the International System of Units (SI), relying on the fundamental physical property of proton spin rather than optical absorbance.[1] This protocol details the validation, acquisition, and processing parameters required to achieve 

uncertainty in purity assignment.

Comparative Analysis: qNMR vs. Chromatographic Alternatives

To justify the shift to qNMR, we must objectively compare it against the standard alternatives used in drug discovery.[1]

Table 1: Performance Matrix for Natural Product Purity
FeatureqNMR (Primary Method) HPLC-UV/DAD (Relative Method) LC-MS (Hyphenated)
Principle Absolute. Ratio of nuclei (molar).[1][2][3]Relative. Ratio of UV absorbance.[1]Relative. Ionization efficiency.[1][3]
Reference Standard Universal. Any pure IS (e.g., TCNB, Maleic Acid) works.[1][3]Specific. Requires pure this compound (often unavailable).[1][2]Specific. Requires isotopically labeled this compound.
Traceability SI-Traceable (via the Internal Standard).[1][2]Traceable only if the Reference Standard is certified.[1]Low traceability; ionization varies matrix-to-matrix.[1][2][3]
Impurity Detection Detects all protonated impurities (solvents, water, side-products).[1][3]Detects only chromophoric impurities (misses salts/solvents).[1][2]High sensitivity, but quantitation is poor without standards.[1][3]
Sample Recovery Non-destructive. Sample can be recovered.[1][3][4][5]Destructive. Destructive.
Limit of Quantitation Moderate (~0.1 mg required).[1][2]Excellent (nanogram levels).Superior (picogram levels).

Scientist’s Insight: Use HPLC for impurity profiling (finding out how many peaks exist).[1][2] Use qNMR for mass balance purity (finding out exactly how much this compound is in the vial).[1]

Strategic Decision Framework

The following logic diagram illustrates when to deploy qNMR versus HPLC in the this compound workflow.

G Start This compound Sample Isolated CheckStandard Is a Certified Reference Material (CRM) Available? Start->CheckStandard HPLC Use HPLC-UV (Routine QC) CheckStandard->HPLC Yes qNMR_Decision Select qNMR (Primary Method) CheckStandard->qNMR_Decision No (Typical for Natural Products) Solubility Solubility Check: DMSO-d6 vs CDCl3 qNMR_Decision->Solubility IS_Select Internal Standard Selection (Must not overlap this compound signals) Solubility->IS_Select Acquisition Acquire Spectrum (D1 > 5x T1, S/N > 150) IS_Select->Acquisition Calc Calculate Purity (Mass %) Acquisition->Calc

Figure 1: Decision matrix for selecting qNMR over HPLC for rare natural products.

Experimental Protocol: qNMR for this compound

This protocol is designed to meet BIPM and Pharmacopeial guidelines for qNMR.[1]

A. Internal Standard (IS) Selection

For this compound (


), the spectrum is rich in aliphatic protons (methyls/methylenes from the terpene moiety) in the 0.8–2.5 ppm range.[1]
  • Recommendation: Use 1,3,5-Trimethoxybenzene (TMB) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .[1][2][3]

  • Why: These standards provide sharp singlets in the aromatic region (6.0–8.0 ppm), which is typically clear in meroterpenoid spectra, avoiding overlap with the scaffold's aliphatic signals.[1][3]

  • Purity Requirement: The IS must be a TraceCERT® or equivalent CRM with purity >99.9%.[1]

B. Sample Preparation (The Gravimetric Step)

Accuracy here defines the accuracy of the result.[1] Use a micro-balance (d = 0.001 mg).[1][2]

  • Weighing: Weigh approx. 10–15 mg of this compound (

    
    ) and 5–10 mg of Internal Standard (
    
    
    
    ) directly into the same HPLC vial or NMR tube.
    • Critical: Do not use volumetric additions.[1][3] Ratios must be mass-based to eliminate temperature/expansion errors.

  • Solvent: Add ~0.6 mL of DMSO-d6 (99.9 atom% D).[1][2]

    • Why DMSO-d6? It prevents the evaporation issues common with

      
       that can change concentration during acquisition.[1] It also ensures full solubility of the polar quinone moiety.
      
C. NMR Acquisition Parameters

Standard proton parameters are insufficient for quantitation.[1][3] You must modify the pulse sequence.

ParameterSettingCausality / Reason
Pulse Angle 90° (hard pulse)Maximizes signal intensity for quantitation.[1][2][3]
Relaxation Delay (D1) 60 seconds Must be

of the slowest relaxing nucleus (usually the IS).[1] If

is 8s, D1 must be 40s+.[1][3] Failure here leads to integration errors.[1][3]
Spectral Width 20 ppm (-2 to 18 ppm)Ensures accurate baseline definition.[1][2][3]
Scans (NS) 16 or 32 Sufficient to achieve S/N > 150:1. Excessive scanning is unnecessary if mass is sufficient.[1][3]
Temperature 298 K (Controlled) Prevents chemical shift drifting during acquisition.[1][2]
Spinning Off Eliminates spinning sidebands that could overlap with integrals.[1][2][3]
D. Data Processing[1][3]
  • Phasing: Must be performed manually.[1][3] Autophasing is often insufficient for quantitative precision.[1][3]

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5 or higher) over the integral regions.[1]

  • Integration:

    • Integrate the IS signal (e.g., TMB singlet at ~6.1 ppm).[1][3] Calibrate this integral to correspond to its number of protons (e.g., 3H).

    • Integrate a distinct this compound signal .

    • Signal Choice: Ideally, use the olefinic proton or a downfield methine proton (typically

      
       5.0–7.0 ppm) that is baseline-separated.[1][2][3] Avoid the crowded methyl region (0.8–1.5 ppm) unless 2D HSQC confirms no impurity overlap.[1]
      

Data Analysis & Calculation

The purity (


) is calculated using the fundamental qNMR equation.[1] This equation is self-validating as it relies on fixed physical constants.[1][2][3]

[1][2]

Where:

  • 
    : Integral areas of Sample and Internal Standard.[1][3]
    
  • 
    : Number of protons contributing to the signal (e.g., 1H for this compound methine, 3H for TMB).[1][3]
    
  • 
    : Molecular weights (
    
    
    
    for this compound = 414.58 g/mol ).[1][2][3]
  • 
    : Gravimetric masses weighed.[1][3]
    
  • 
    : Certified purity of the Internal Standard.[1][6]
    

Workflow Visualization

Workflow cluster_prep 1. Sample Prep cluster_acq 2. Acquisition cluster_proc 3. Analysis Weigh Weigh Sample & IS (Precision Balance) Dissolve Dissolve in DMSO-d6 Weigh->Dissolve T1_Test Determine T1 (Inversion Recovery) Dissolve->T1_Test Pulse qNMR Pulse (D1 > 5*T1) T1_Test->Pulse Set D1 Process Phase & Baseline Correction Pulse->Process Integrate Integrate Signals (Sample vs IS) Process->Integrate

Figure 2: Step-by-step qNMR experimental workflow ensuring data integrity.

References

  • BIPM (Bureau International des Poids et Mesures). (2019).[1][2] qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link][1][2][6][7]

  • Pauli, G. F., et al. (2012).[1][3] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2780.[1][3] [Link][1][2]

  • Simmler, C., et al. (2014).[1][3] "Universal Quantitative NMR Analysis of Complex Natural Samples." Current Opinion in Biotechnology, 25, 51-59.[1][3] [Link][1][2]

  • PubChem. (2021).[1][2] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1][2]

  • Gock, M. A., et al. (2003).[1][3][5] "Influence of temperature, water activity and pH on the growth of Eurotium species isolated from bakery products."[1] International Journal of Food Microbiology, 81(1), 3-15.[1][3] (Context for Eurotium metabolite isolation). [Link]

Sources

Safety Operating Guide

A-Scientist's Guide to the Proper Disposal of Chevalone E

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your definitive guide on the handling and disposal of Chevalone E. As a novel and potent cytotoxic agent, this compound demands a rigorous and scientifically-grounded approach to waste management to ensure the safety of laboratory personnel and the protection of our environment. This document moves beyond mere procedure to explain the critical reasoning behind each step, empowering you to make informed decisions and maintain the highest standards of laboratory safety.

Hazard Assessment: Understanding the "Why"

This compound is a synthetic heterocyclic compound classified as a potent cytotoxic substance. Its mechanism of action involves irreversible alkylation of critical cellular macromolecules, leading to rapid apoptosis. This high reactivity makes it an effective research compound but also presents significant occupational hazards.

  • Primary Hazards:

    • Cytotoxicity: Capable of causing cell death at low concentrations. Substances in this category are often mutagenic, carcinogenic, or teratogenic.[1]

    • Reactivity: While stable in its provided solvent, neat this compound is reactive with strong oxidizing and reducing agents.

    • Environmental Persistence: The halogenated core of this compound suggests a degree of environmental persistence, necessitating disposal methods that ensure complete destruction.

Given these properties, all waste streams containing this compound, regardless of concentration, must be treated as hazardous chemical waste.[1][2] The core principle of our disposal strategy is "Deactivate, Segregate, and Incinerate."

The Three Pillars of this compound Waste Management

Our disposal workflow is built on a foundation of three critical actions: Deactivation, Decontamination, and Segregation. This systematic approach ensures that the compound's hazardous properties are neutralized at the earliest possible stage and that waste streams are correctly managed according to federal and local regulations.

G Start This compound Waste Generated WasteType Identify Waste Stream Start->WasteType LiquidWaste Liquid Waste (Aqueous buffers, media, solvent rinsate) WasteType->LiquidWaste Liquid SolidWaste Solid Waste (Gloves, gowns, wipes, plasticware) WasteType->SolidWaste Solid (Non-Sharp) SharpsWaste Sharps Waste (Needles, serological pipettes, contaminated glass) WasteType->SharpsWaste Sharp Deactivate Step 1: Chemical Deactivation (e.g., 1N NaOH or Bleach) LiquidWaste->Deactivate SegregateSolid Step 2: Segregate in Labeled Yellow Cytotoxic Waste Bag SolidWaste->SegregateSolid SegregateSharps Step 2: Place in Puncture-Proof Purple-Lidded Sharps Container SharpsWaste->SegregateSharps CollectLiquid Step 2: Collect in Labeled, Compatible Waste Container Deactivate->CollectLiquid Store Step 3: Store in Satellite Accumulation Area (SAA) SegregateSolid->Store SegregateSharps->Store CollectLiquid->Store Pickup Step 4: Request EHS Pickup for Final Disposal (Incineration) Store->Pickup

Caption: Decision workflow for the proper disposal of this compound waste streams.

Step-by-Step Disposal Protocols

Adherence to this protocol is mandatory for all personnel handling this compound. Every step is designed to minimize exposure and ensure regulatory compliance.

This protocol applies to all aqueous solutions (e.g., cell culture media, buffer solutions) and solvent rinsates containing this compound. Chemical deactivation is the most critical step to render the waste less hazardous before collection.[3] While no single agent is known to deactivate all cytotoxic drugs, oxidation or hydrolysis can be effective for many compounds.[4]

  • Work Area Preparation: Conduct all deactivation procedures within a certified chemical fume hood. Cover the work surface with a disposable, plastic-backed absorbent pad.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and two pairs of chemotherapy-rated nitrile gloves.[6]

  • Deactivation:

    • For aqueous solutions , slowly add a 10% final concentration of sodium hypochlorite (bleach) or a 1N final concentration of sodium hydroxide (NaOH) to the waste container.

    • The alkaline conditions facilitate the hydrolysis of this compound's active moiety.

    • Allow the mixture to react for at least 12 hours to ensure complete deactivation.

  • Neutralization & Collection: After deactivation, neutralize the solution to a pH between 6.0 and 9.0.[7] Transfer the neutralized waste into a designated, compatible hazardous waste container provided by your institution's Environmental Health & Safety (EHS) department.[8][9]

  • Labeling: Ensure the container is clearly labeled with a "Hazardous Waste" tag, listing all chemical constituents, including the deactivated this compound and any neutralization agents.[10] Do not use abbreviations or chemical formulas.[8]

Solid waste contaminated with this compound cannot be deactivated chemically and must be segregated for high-temperature incineration.[11] This is considered the most thorough method for destroying hazardous drug compounds.[11]

  • Non-Sharp Solids:

    • Place all contaminated disposable items—gloves, gowns, bench pads, pipette tips, and plasticware—into a designated, leak-proof polyethylene bag (minimum 2mm thick) clearly marked with the cytotoxic waste symbol.[12]

    • This waste is often collected in yellow bags to distinguish it from other waste streams.[2]

  • Contaminated Sharps:

    • Dispose of all contaminated needles, syringes, glass vials, and serological pipettes directly into a rigid, puncture-proof sharps container.[12]

    • These containers are typically yellow with a purple lid or are otherwise specifically designated for cytotoxic sharps waste to ensure they are handled correctly.[2]

    • Crucially, never remove an attached IV set from a bag; discard the entire unit as one piece. [13]

Proper storage while awaiting pickup is a key component of compliance and safety.

  • Container Integrity: All waste containers must be compatible with the waste they hold, be in good condition, and have a securely fitting cap.[14][15] Keep containers closed at all times except when adding waste.[16]

  • Satellite Accumulation Area (SAA): Store sealed and labeled waste containers in a designated SAA.[10] This area should be near the point of generation, under the control of laboratory personnel, and away from general traffic. Secondary containment (e.g., a plastic tub) is required.[8][10]

  • EHS Pickup: Once a waste container is 90% full, or has been in the SAA for one year, submit a chemical waste pickup request to your EHS department.[17][18][19]

Quantitative Data Summary

For quick reference, the key operational parameters for this compound disposal are summarized below.

ParameterGuidelineRationale
Liquid Deactivation Agent 1N NaOH or 10% Sodium HypochloriteHydrolyzes/oxidizes the active cytotoxic component.
Deactivation Contact Time ≥ 12 hoursEnsures complete chemical breakdown of the compound.
Final Waste pH 6.0 - 9.0Prevents corrosion of plumbing and meets municipal sewer/waste treatment requirements.[7]
Solid Waste Bag Thickness ≥ 2 mm (polypropylene) or 4 mm (polyethylene)Prevents leaks and punctures during handling and transport.[12]
SAA Storage Limit ≤ 1 yearComplies with EPA regulations for waste accumulation.[19]
Emergency Spill Procedures

In the event of a spill, immediate and correct action is critical to prevent exposure.

  • Alert Personnel: Immediately alert others in the area.

  • Isolate the Area: Secure the location of the spill to prevent further contamination.

  • Don PPE: If you are trained and it is safe to do so, don appropriate PPE, including a respirator if the material is powdered or aerosolized.

  • Contain the Spill: Use a cytotoxic drug spill kit to absorb liquids and contain powders.

  • Clean and Decontaminate: Clean the area from the outer edge of the spill inward. Decontaminate the surface with the deactivation solution described in Protocol 1.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as cytotoxic solid waste.[20]

  • Report: Report the incident to your supervisor and EHS department immediately.

By integrating these scientifically-backed procedures into your daily workflow, you contribute to a culture of safety and ensure that our critical research does not come at the cost of personal or environmental health.

References

  • Daniels Health. (2021). Cytotoxic Waste Disposal Guidelines. [Link]

  • Sharpsmart. (2022). How Should Cytotoxic Waste be Disposed of?. [Link]

  • University of British Columbia. Cytotoxic Substances – Waste Management. Safety & Risk Services. [Link]

  • Washington State University. Chemical Waste Disposal. Environmental Health & Safety. [Link]

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

  • American Chemical Society. (2023). Regulation of Laboratory Waste. [Link]

  • Washington State Department of Health. (2023). School Science Safety | Disposal of Hazardous Waste. YouTube. [Link]

  • Stericycle. Workplace Contamination of Chemotherapy and Other Hazardous Drugs. [Link]

  • Polonia, A., et al. (2017). Safe handling of cytotoxics: guideline recommendations. Current Oncology. [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • The Ohio State University. Chemical Waste Management Reference Guide. Environmental Health and Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • The University of Texas at Austin. Chemical Waste. Environmental Health & Safety. [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]

  • Contec Healthcare. Hazardous Drugs in Healthcare Settings. [Link]

  • GERPAC. (2006). Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research - Environmental Health & Safety. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • JoVE. (2017). Video: Proper Handling and Disposal of Laboratory Waste. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication. Standard 1910.1200. [Link]

  • Health and Safety Executive (HSE). Safe handling of cytotoxic drugs in the workplace. [Link]

  • LabXchange. (2022). How To: Lab Waste. YouTube. [Link]

  • Chemistry For Everyone. (2024). How Do You Dispose Of Waste In A Laboratory?. YouTube. [Link]

Sources

Personal Protective Equipment (PPE) & Safety Guide: Handling Chevalone E

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Treat Chevalone E as a High-Potency Cytotoxic Agent.

This compound (CAS: 1315451-94-5) is a fungal meroterpenoid with documented cytotoxic synergism (e.g., potentiating doxorubicin in breast cancer cells) and antimicrobial properties.[1] As a specialized secondary metabolite often isolated from Eurotium and Aspergillus species, it lacks a standardized Occupational Exposure Limit (OEL).[1]

The Safety Standard: In the absence of toxicological data establishing a "No Observed Adverse Effect Level" (NOAEL), you must apply the Precautionary Principle . Handle this compound using Occupational Health Hazard Band (OHHB) 4 protocols (compounds with high pharmacological potency or unknown toxicity).[1]

Risk Assessment & Hazard Identification

Before selecting PPE, you must understand the specific hazards this compound presents in a research setting.[1]

Hazard CategorySpecific Risk for this compoundCausality & Logic
Inhalation High Risk. Dry powder formulations are prone to electrostatic dispersion.[1]As a meroterpenoid (MW ~414.6 g/mol ), the particle size can be fine enough to remain airborne.[1] Inhalation bypasses first-pass metabolism, potentially leading to systemic toxicity.[1]
Dermal Absorption Moderate to High Risk. Highly Lipophilic (XLogP3 ~5.5).[1]Its chemical structure allows it to cross lipid bilayers easily (cell membranes).[1][2] If dissolved in a carrier solvent like DMSO, skin permeation rates increase significantly.[1]
Cytotoxicity Confirmed. Synergistic activity with chemotherapeutics.[1][3][4]Research indicates this compound enhances the efficacy of other cytotoxic drugs.[3] Accidental exposure could sensitize biological systems or cause direct cellular damage.[1]

PPE Selection Matrix

Note: PPE is the last line of defense. Engineering controls (Biosafety Cabinet) are primary.

A. Respiratory Protection (Critical)

Do not rely on standard surgical masks. [1]

  • Primary Control: All handling of solid powder must occur inside a Class II, Type A2 (or higher) Biosafety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.[1]

  • PPE Requirement: If working outside a BSC (e.g., during spill cleanup or equipment failure), wear a P100 Particulate Respirator (e.g., 3M 8293).[1]

    • Why? P100 filters block 99.97% of particles, including the fine dusts generated by static-prone metabolites.[1]

B. Dermal Protection (Gloves & Body)

The "Solvent Breakthrough" Rule: When this compound is dry, standard nitrile gloves are sufficient.[1] However, once dissolved (e.g., in DMSO or Methanol), the solvent determines the glove material.[1]

  • Protocol: Double-Gloving Method

    • Inner Layer: 4 mil Nitrile (Inspection layer - white/bright color).[1]

    • Outer Layer: 5-8 mil Nitrile or Neoprene (extended cuff).[1]

    • Change Frequency: Immediately upon splash, or every 30 minutes when handling DMSO solutions. DMSO permeates standard nitrile in <10 minutes, carrying the dissolved toxin with it.[1]

  • Body Protection:

    • Lab Coat: Tyvek® or chemically resistant, disposable lab coat with elastic cuffs.[1] Cotton coats absorb liquids and hold toxins against the skin.

    • Sleeve Covers: Use chemically resistant sleeve covers (e.g., polyethylene) to bridge the gap between the glove cuff and lab coat.

C. Ocular Protection[1][5]
  • Standard: ANSI Z87.1 compliant safety glasses with side shields.[1]

  • High Risk: If working with >10 mg or liquid solutions outside a hood, use chemical splash goggles to prevent vapor/aerosol entry.[1]

Operational Workflow: From Vial to Solution

This workflow is designed to minimize static discharge and aerosolization, the two most common causes of exposure.

HandlingWorkflow cluster_BSC Class II Biosafety Cabinet (Primary Barrier) Start Start: Solid this compound Prep Prep: Antistatic Gun & Balance (Inside BSC) Start->Prep Transfer to BSC Weigh Weighing: Closed Vessel (Do not use spatula) Prep->Weigh Neutralize Static Solubilize Solubilization: Add Solvent (DMSO/MeOH) Weigh->Solubilize Add solvent to solid Use Experimental Use (Sealed Microplate/Vial) Solubilize->Use Pipette carefully Waste Disposal: Incineration Stream Use->Waste Segregate waste

Caption: Operational workflow emphasizing containment within the Biosafety Cabinet (BSC) during the critical powder and solubilization phases.

Detailed Protocol Steps:
  • Static Neutralization: Small organic molecules like this compound are often electrostatically charged.[1] Use an anti-static gun (e.g., Zerostat) or a polonium strip near the balance inside the BSC to prevent the powder from "jumping" off the spatula.

  • The "Add Solvent to Solid" Rule: Never add solid this compound to a solvent vial. Always weigh the solid into a pre-tared vial, cap it, and then inject the solvent through a septum or add it gently down the side. This prevents "puffing" of the powder.

  • Decontamination: Wipe down the exterior of the stock vial with a detergent-soaked wipe (e.g., 1% Alconox) followed by 70% Ethanol before removing it from the BSC.[1]

Emergency & Disposal Procedures

Spill Cleanup (Solid Powder)[1]
  • Evacuate: Alert nearby personnel.

  • PPE Upgrade: Don double gloves, Tyvek suit, and P100 respirator.[1]

  • Cover: Gently cover the spill with a damp paper towel (soaked in water or light bleach solution) to prevent dust generation.[1] Do not sweep.

  • Wipe: Wipe up the material from the outside in.[1]

  • Clean: Wash the area with 10% Bleach (sodium hypochlorite) followed by water.[1] Note: Oxidizing agents like bleach are generally effective at degrading meroterpenoid structures.

Waste Disposal[1][5]
  • Classification: Cytotoxic/Hazardous Chemical Waste.[1]

  • Method: High-temperature incineration is the only guaranteed method to destroy the meroterpenoid scaffold.[1]

  • Labeling: Label clearly as "this compound - Cytotoxic Hazard." Do not mix with general organic solvent waste if possible.[1]

References

  • Fisher Scientific. (2025).[1][5] Safety Data Sheet: General Guidelines for Bioactive Substances. Retrieved from [1]

  • National Institutes of Health (PubChem). (2025).[1] this compound Compound Summary (CID 156580519).[1][6] Retrieved from [1]

  • Yan, X., et al. (2012).[1] Chevalones A–D, meroterpenoids from the fungus Eurotium chevalieri.[1][3] Journal of Natural Products. (Contextual reference for class properties).

  • Occupational Safety and Health Administration (OSHA). (2016).[1] Controlling Occupational Exposure to Hazardous Drugs. Retrieved from

  • Centers for Disease Control and Prevention (CDC). (2020).[1] Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. Retrieved from [1]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.